2-fluoro-4-(hydroxymethyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWSMHXYHEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430743 | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214554-18-4 | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214554-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-fluoro-4-(hydroxymethyl)benzoic acid" properties
An In-depth Technical Guide to 2-fluoro-4-(hydroxymethyl)benzoic acid
Introduction: In the landscape of modern medicinal chemistry and material science, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No. 214554-18-4) has emerged as a particularly valuable trifunctional reagent, offering a unique combination of a carboxylic acid, a hydroxymethyl group, and a fluorine-substituted aromatic ring.[3][4] This guide provides an in-depth analysis of its properties, a well-reasoned synthesis protocol, its applications, and critical safety information for researchers and drug development professionals.
Part 1: Core Chemical and Physical Profile
This compound is typically available as a white solid with a purity of 97% or higher.[3][5] Its distinct structural arrangement—a benzene ring substituted with a fluorine atom at the 2-position, a carboxylic acid at the 1-position, and a hydroxymethyl group at the 4-position—underpins its utility as a versatile synthetic intermediate.[3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 214554-18-4 | [3][5][6] |
| Molecular Formula | C₈H₇FO₃ | [3][5][7] |
| Molecular Weight | 170.14 g/mol | [3][5] |
| Appearance | White Solid | [3][8] |
| Melting Point | 170-175 °C | [5][8] |
| Purity | ≥97% | [5][7] |
| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [3][5] |
| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [3][5] |
Spectroscopic Signature
Unambiguous identification of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its structure and data from analogous compounds.[9]
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would feature a complex aromatic region due to the fluorine coupling. One would expect to see the carboxylic acid proton as a broad singlet downfield (>12 ppm). The benzylic protons of the -CH₂OH group would appear as a doublet (due to coupling with the hydroxyl proton) around 4.5 ppm, while the hydroxyl proton itself would appear as a triplet around 5.4 ppm. The aromatic protons would exhibit complex splitting patterns between 7.2 and 7.8 ppm, influenced by ortho, meta, and fluorine couplings.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid would be observed around 166 ppm. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear significantly downfield. The benzylic carbon would be found around 62 ppm. The remaining aromatic carbons would appear between 115-140 ppm, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive structural information.
-
IR Spectroscopy (ATR): A broad absorption band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretch. Another broad band around 3300-3500 cm⁻¹ would indicate the O-H stretch of the hydroxymethyl group. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region.
Part 2: Synthesis Methodology and Rationale
While this compound is commercially available, understanding its synthesis is crucial for developing derivatives or scaling up production. A robust and logical synthetic route can be designed starting from the readily available 4-bromo-2-fluorobenzoic acid.[10][11] This proposed multi-step pathway highlights key chemical transformations and the rationale behind each experimental choice.
Proposed Synthesis Workflow
The overall strategy involves protecting the carboxylic acid, introducing the hydroxymethyl group via a lithium-halogen exchange, and finally, deprotecting to yield the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Esterification (Protection)
-
Objective: To protect the reactive carboxylic acid as a methyl ester, preventing it from interfering with the subsequent organolithium reaction.
-
Procedure:
-
Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-fluorobenzoate, which can be used in the next step without further purification.
-
Step 2: Lithium-Halogen Exchange and Formylation
-
Causality: At low temperatures (-78 °C), n-butyllithium acts as a strong base to selectively perform a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This nucleophile readily attacks an electrophile like formaldehyde (generated from paraformaldehyde) to form the desired C-C bond.
-
Procedure:
-
Dissolve methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dry paraformaldehyde (3.0 eq) under vacuum with gentle heating and then cool under nitrogen. Add anhydrous THF to create a slurry.
-
Transfer the aryllithium solution via cannula into the paraformaldehyde slurry at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude methyl 2-fluoro-4-(hydroxymethyl)benzoate.
-
Step 3: Saponification (Deprotection)
-
Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.
-
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Part 3: Applications in Research and Development
The unique arrangement of three distinct functional groups makes this compound a powerful building block.[3] Each functional group provides a handle for specific chemical modifications, allowing for the construction of diverse and complex molecular architectures.
Caption: Trifunctional nature driving diverse applications.
Pharmaceutical and Medicinal Chemistry
Fluorinated benzoic acid derivatives are of significant interest in drug discovery.[1][12] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1]
-
Scaffold for API Synthesis: This compound serves as a key starting material for more complex active pharmaceutical ingredients (APIs).[3] Its structural similarity to known bioactive molecules makes it an attractive candidate for developing new lead compounds.[3]
-
Enzyme Inhibition: The benzoic acid moiety can act as a hinge-binding element or mimic a substrate for various enzymes. The specific substitution pattern can be fine-tuned to achieve selectivity and potency against targets like kinases or proteases.[12]
Material Science
The properties of this compound also lend themselves to applications in materials science.
-
Liquid Crystals: It is used as an intermediate in the synthesis of liquid crystal materials.[3] The rigid aromatic core combined with the polar functional groups is a common structural motif in mesogens. The ortho-fluorine substituent, in particular, can influence phase behavior and introduce desirable properties like intercalated smectic phases.[13]
-
Polymer Chemistry: The carboxylic acid and hydroxyl groups can both be used for polymerization reactions, such as the formation of polyesters or polyamides, incorporating the fluorinated aromatic unit into the polymer backbone.[3]
Part 4: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.[6]
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[5][6]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Avoid breathing dust, mist, or spray.[6]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
-
Storage:
References
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- This compound 97%. (n.d.). Sigma-Aldrich.
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physicochemical properties of 2-fluoro-4-(hydroxymethyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 214554-18-4), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The unique structural arrangement, combining a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene scaffold, makes it a versatile synthetic building block.[1][2] This document details the compound's identity, thermal properties, solubility, acidity, and spectroscopic signature. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols for property determination, empowering researchers to fully characterize and utilize this valuable intermediate.
Introduction
The Strategic Role of Fluorinated Benzoic Acids in Modern Research
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[3][4] Fluorine's high electronegativity and small van der Waals radius can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[2][3] When applied to the benzoic acid framework, these modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making fluorinated benzoic acid derivatives highly sought-after intermediates in the synthesis of novel therapeutics and advanced materials like liquid crystals.[1][4][5]
This compound: A Versatile Trifunctional Building Block
This compound is a prime example of a multi-functional synthetic intermediate. Its structure presents three distinct reactive centers:
-
Carboxylic Acid: Serves as a primary handle for forming amides, esters, or other derivatives, crucial for constructing larger molecular frameworks.[2]
-
Hydroxymethyl Group: A primary alcohol that can be oxidized to an aldehyde or further to a carboxylic acid, or used in esterification and etherification reactions, offering a secondary point for chemical modification.[1][2]
-
Fluorine Atom: Modulates the electronic properties of the aromatic ring and the acidity of the carboxyl group through its strong electron-withdrawing inductive effect.[2]
This unique combination makes the compound a valuable precursor for creating diverse molecular libraries for screening in drug discovery and for synthesizing specialized polymers and liquid crystals.[1]
Core Physicochemical Properties & Characterization Protocols
Accurate characterization is fundamental to the successful application of any chemical intermediate. This section outlines the core properties of this compound and presents detailed protocols for their experimental verification.
Identity and Structure
The foundational identity of the compound is established by its chemical formula, weight, and structural identifiers.
| Property | Value | Source(s) |
| CAS Number | 214554-18-4 | [1][6][7][8] |
| Molecular Formula | C₈H₇FO₃ | [1][7][8] |
| Molecular Weight | 170.14 g/mol | [1][7][8] |
| IUPAC Name | This compound | [1] |
| Appearance | White Solid | [1] |
| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [8] |
| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [1][8] |
Thermal Properties
Thermal analysis provides critical information regarding the compound's stability, purity, and appropriate handling temperatures.
| Property | Value | Source(s) |
| Melting Point | 170 - 175 °C | [8][9] |
| Boiling Point | Data not available | [9] |
| Calculated LogP | 1.452 | [9] |
While traditional melting point apparatus provides a range, DSC offers superior quantitative data. The onset temperature of the endothermic peak provides a highly accurate melting point, and the sharpness of the peak serves as a reliable indicator of purity. Broader peaks often suggest the presence of impurities.
-
Calibration: Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C).
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Method Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.
Acidity and Solubility
The carboxylic acid moiety governs the compound's acidity (pKa), while the interplay of all three functional groups dictates its solubility profile. The predicted pKa for a structural isomer, 4-fluoro-2-(hydroxymethyl)benzoic acid, is 3.78, suggesting that the target compound will also be a moderately strong acid, more acidic than benzoic acid (pKa ≈ 4.20) due to the fluorine's inductive effect.[2][10]
While computational models provide a good estimate, the experimental pKa is essential for drug development professionals. It dictates a compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration remains the gold standard for this measurement.
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, and the apparent pKa (pKa') is reported.
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (pH 4, 7, 10).
-
Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Spectroscopic and Spectrometric Characterization
A complete spectroscopic profile is non-negotiable for confirming the structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework and the local environment of the fluorine atom.
-
¹H NMR: Expected signals include a singlet for the hydroxymethyl (-CH₂-) protons, distinct multiplets for the three aromatic protons, and broad singlets for the alcohol (-OH) and carboxylic acid (-COOH) protons.
-
¹³C NMR: Aromatic carbons will show characteristic C-F coupling constants. Signals for the hydroxymethyl carbon and the carbonyl carbon of the carboxylic acid are also expected.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |
| O-H (Carboxylic Acid) | 2500 - 3300 (Very Broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 (Strong) | Stretching |
| C-O (Alcohol/Acid) | 1050 - 1300 | Stretching |
| C-F (Aryl) | 1100 - 1250 | Stretching |
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high precision.
-
Technique: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule, typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Expected Mass: The exact mass of the [M-H]⁻ ion (C₈H₆FO₃⁻) would be calculated and compared against the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Safety, Handling, and Storage
Prudent laboratory practice requires adherence to established safety protocols.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Recommended Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Avoid breathing dust.[6] Wash hands thoroughly after handling.[6]
-
-
Storage and Stability:
Conclusion
This compound is a synthetically valuable intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. This guide has detailed its key characteristics, from its thermal behavior and acidity to its spectroscopic signature. By employing the robust experimental protocols described herein, researchers in drug discovery and materials science can ensure the quality and identity of this building block, enabling its confident application in the synthesis of novel and complex molecular architectures. The trifunctional nature of this compound ensures its continued relevance as a versatile tool for chemical innovation.
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An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4) has emerged as a versatile and highly valuable building block. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a strategically placed fluorine atom, offers a rich platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 214554-18-4 | [2] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 170-175 °C | [2] |
| Purity | ≥97% | [2] |
| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [2] |
| InChI | 1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | [2] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. A prevalent and logical approach involves the selective functionalization of a readily available starting material, such as 2-fluoro-4-methylbenzoic acid. This multi-step synthesis is designed for regiochemical control and high yields.
Start [label="2-Fluoro-4-methylbenzoic acid"]; Ester [label="Methyl 2-fluoro-4-methylbenzoate"]; Bromination [label="Methyl 4-(bromomethyl)-2-fluorobenzoate"]; Hydrolysis_Alcohol [label="Methyl 2-fluoro-4-(hydroxymethyl)benzoate"]; Final_Hydrolysis [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Ester [label=" Esterification\n(MeOH, H₂SO₄)"]; Ester -> Bromination [label=" Radical Bromination\n(NBS, AIBN)"]; Bromination -> Hydrolysis_Alcohol [label=" Nucleophilic Substitution\n(aq. NaHCO₃)"]; Hydrolysis_Alcohol -> Final_Hydrolysis [label=" Saponification\n(aq. NaOH, then H⁺)"]; }
Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
The following protocol is a representative, field-proven method for the synthesis of this compound, adapted from established organic synthesis principles and patent literature.
Part 1: Esterification of 2-Fluoro-4-methylbenzoic acid
-
Rationale: The initial esterification protects the carboxylic acid from unwanted side reactions during the subsequent radical bromination step.
-
Procedure:
-
To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-fluoro-4-methylbenzoate as a crude product, which can be used in the next step without further purification.
-
Part 2: Radical Bromination of the Methyl Ester
-
Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive handle for the subsequent introduction of the hydroxyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination, and a radical initiator like AIBN is required.
-
Procedure:
-
Dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate to obtain crude methyl 4-(bromomethyl)-2-fluorobenzoate.
-
Part 3: Synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate
-
Rationale: The benzylic bromide is a good leaving group and readily undergoes nucleophilic substitution with a weak base like sodium bicarbonate in an aqueous medium to form the corresponding alcohol.
-
Procedure:
-
Dissolve the crude methyl 4-(bromomethyl)-2-fluorobenzoate in a mixture of acetone and water.
-
Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature overnight.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 2-fluoro-4-(hydroxymethyl)benzoate.
-
Part 4: Saponification to this compound
-
Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base, followed by acidification.
-
Procedure:
-
Dissolve methyl 2-fluoro-4-(hydroxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.
-
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the structure and analysis of analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | br s | 1H | -COOH |
| ~7.85 | t, J ≈ 8.0 Hz | 1H | Ar-H |
| ~7.20 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~7.10 | d, J ≈ 12.0 Hz | 1H | Ar-H |
| ~5.40 | t, J ≈ 5.5 Hz | 1H | -OH |
| ~4.55 | d, J ≈ 5.5 Hz | 2H | -CH₂- |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~166.0 (d) | C=O |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~148.0 (d) | C-CH₂OH |
| ~132.0 (d) | Ar-CH |
| ~124.0 (d) | C-COOH |
| ~118.0 (d) | Ar-CH |
| ~112.0 (d) | Ar-CH |
| ~62.0 | -CH₂OH |
FTIR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3350 | O-H stretch (alcohol) |
| ~1690 | C=O stretch (carboxylic acid) |
| ~1610, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~1050 | C-O stretch (alcohol) |
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 170
-
Key Fragments: m/z = 153 ([M-OH]⁺), 141 ([M-CHO]⁺), 125 ([M-COOH]⁺)
Reactivity and Applications in Drug Discovery
The three functional groups of this compound provide a versatile platform for a wide range of chemical transformations.
Core [label="this compound", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Esterification", pos="-2.5,1.5!"]; Amide [label="Amide Coupling", pos="-2.5,-1.5!"]; Oxidation [label="Oxidation", pos="2.5,1.5!"]; Halogenation [label="Halogenation", pos="2.5,-1.5!"];
Core -> Ester [label="-COOH"]; Core -> Amide [label="-COOH"]; Core -> Oxidation [label="-CH₂OH"]; Core -> Halogenation [label="-CH₂OH"]; }
Key reaction sites of this compound.
-
Carboxylic Acid: This group is readily converted to esters, amides, and acid chlorides, enabling its use in coupling reactions to build larger molecular frameworks. For instance, amide bond formation is a fundamental transformation in the synthesis of many pharmaceuticals.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.
-
Fluorinated Aromatic Ring: The fluorine atom enhances the molecule's properties as a pharmacophore. It can increase metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the carboxylic acid and the binding affinity of the molecule to its biological target.
Application in the Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5]
This building block has been cited in patents for the synthesis of novel PARP inhibitors. For example, in patent WO2019118512A1, a derivative of this compound is used as a key intermediate in the construction of a complex heterocyclic system that forms the core of a potent PARP inhibitor. The strategic placement of the fluorine atom and the hydroxymethyl group in the starting material is crucial for achieving the desired substitution pattern and ultimately the biological activity of the final compound.
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique combination of functional groups, coupled with the beneficial effects of the fluorine substituent, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to utilize this compound in their own research programs. As the demand for more effective and targeted therapies continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly continue to increase.
References
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Global Scientific Journal . Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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PubMed . Applications of Fluorine in Medicinal Chemistry. [Link]
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PubMed . Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]
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ResearchGate . Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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NINGBO INNO PHARMCHEM CO.,LTD . Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. [Link]
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Quick Company . An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
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PubMed . Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
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National Institutes of Health . Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
- Google Patents. WO2021034815A1 - Methods of making incretin analogs.
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ResearchGate . Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
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PubMed . Synthesizing Chiral Drug Intermediates by Biocatalysis. [Link]
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National Institutes of Health . Inhibitors of PARP: Number crunching and structure gazing. [Link]
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PubMed Central . Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]
-
MDPI . A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]
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PubMed . Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells. [Link]
- Google Patents.
-
Research and Reviews . Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]
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National Institutes of Health . PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
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Wiley Online Library . Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. [Link]
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- 2. calpaclab.com [calpaclab.com]
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- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized approach for modulating molecular properties. 2-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4) emerges as a molecule of significant interest, embodying a trifunctional architecture that offers a versatile platform for synthetic elaboration. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzoic acid with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1][2] The core of the molecule is a benzene ring functionalized with a carboxylic acid group at the 1-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 4-position.[1] This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are pivotal to its chemical behavior and utility.
The fluorine atom at the ortho-position to the carboxylic acid exerts a strong electron-withdrawing inductive effect, which is known to influence the acidity of the carboxylic proton. The hydroxymethyl group, a primary alcohol, provides a reactive site for further chemical modifications, such as oxidation or esterification, and can participate in hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 214554-18-4 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 170-175 °C | [2] |
| Purity | ≥97% | [2] |
| Predicted pKa | ~3.5-4.0 (estimated) | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals for the aromatic, hydroxymethyl, and carboxylic acid protons. The aromatic region will be influenced by the fluorine substitution, leading to characteristic splitting patterns.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | broad singlet | - |
| Ar-H (H-6) | 7.8 - 8.0 | doublet | ~8-9 |
| Ar-H (H-5) | 7.3 - 7.5 | doublet of doublets | ~8-9, ~2 |
| Ar-H (H-3) | 7.2 - 7.4 | doublet of doublets | ~8-9, ~10-11 (due to F) |
| -CH₂- | 4.5 - 4.7 | singlet | - |
| -OH | 5.2 - 5.5 | triplet (exchangeable) | ~5-6 |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 167 |
| C-F (C-2) | 160 - 163 (d, ¹JCF ≈ 240-250 Hz) |
| C-OH (C-4) | 145 - 148 |
| C-H (C-6) | 130 - 132 |
| C-H (C-5) | 118 - 120 (d, JCF ≈ 8-10 Hz) |
| C-H (C-3) | 115 - 117 (d, JCF ≈ 20-25 Hz) |
| C-COOH (C-1) | 122 - 125 (d, JCF ≈ 3-5 Hz) |
| -CH₂- | 62 - 64 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |
| ~3400 | Medium, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| 1710-1680 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| 1600-1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1320-1210 | Strong | C-O stretch (carboxylic acid) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~1250 | Strong | C-F stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z 170, corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and potentially the hydroxymethyl group (M-31).
Synthesis of this compound
Several synthetic routes to this compound can be envisaged, primarily involving the functional group interconversion of appropriately substituted precursors. A common and practical approach involves the oxidation of 2-fluoro-4-methylbenzoic acid.
Proposed Synthetic Workflow: Oxidation of 2-Fluoro-4-methylbenzoic Acid
This method involves the selective oxidation of the methyl group to a hydroxymethyl group. A common route for such a transformation is radical bromination followed by hydrolysis.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzoic acid
-
To a solution of 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-2-fluorobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-(bromomethyl)-2-fluorobenzoic acid (1 equivalent) in an aqueous solution of a weak base, such as sodium bicarbonate.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Reactivity and Applications
The trifunctional nature of this compound makes it a versatile building block in organic synthesis. The carboxylic acid can undergo esterification and amidation, the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, and the fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under certain conditions.
Role in Medicinal Chemistry
Fluorinated benzoic acid derivatives are prevalent in pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex bioactive molecules. Its structural motifs are of significant interest in the design of enzyme inhibitors and receptor antagonists.
Applications in Materials Science
In the field of materials science, this compound serves as a precursor for the synthesis of liquid crystals.[1] The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystalline materials. The rigid benzoic acid core provides a stable platform for the construction of calamitic (rod-shaped) liquid crystals.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorinated benzene ring, a carboxylic acid, and a hydroxymethyl group provides multiple avenues for synthetic transformations. This guide has provided a detailed technical overview of its structure, properties, spectroscopic characteristics, and potential applications, offering a foundational resource for researchers and scientists working with this compound. The provided synthetic protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the utility of such well-defined building blocks is poised to expand.
References
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This compound. PubChem. [Link]
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Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]
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molecular weight of 2-fluoro-4-(hydroxymethyl)benzoic acid
An In-Depth Technical Guide to the Molecular Weight of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Introduction
This compound is a fluorinated benzoic acid derivative that serves as a versatile building block in organic synthesis.[1] Its applications are found in diverse fields, from being an intermediate in the synthesis of pharmaceuticals and liquid crystals to its use in broader chemical and pharmaceutical research.[1] The unique arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a hydroxymethyl group—imparts specific chemical properties that make it a valuable precursor for more complex molecules.[1]
A precise understanding of the molecular weight of this compound is fundamental to its application. It is a critical parameter for stoichiometric calculations in reaction planning, for the interpretation of analytical data, and for confirming the identity and purity of synthesized or purchased material. This guide provides a comprehensive overview of the theoretical and experimental determination of the , designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Theoretical Molecular Weight
The foundational properties of a molecule dictate its behavior and are essential for its accurate characterization. The identity of this compound is established by its unique chemical formula and structure.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 214554-18-4 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Appearance | White solid | [1] |
| Purity | Typically ≥97% | [2] |
| Melting Point | 170-175 °C |
Calculation of Theoretical Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[3] Using the molecular formula C₈H₇FO₃, we can calculate the theoretical molecular weight based on the atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 170.139 g/mol |
Based on this calculation, the nominal molecular weight is 170.14 g/mol .[1][2] This value is the cornerstone for all further analytical verification.
Experimental Determination of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental verification is crucial for confirming the identity and purity of a sample. Several analytical techniques can be employed for this purpose.[4][5] This guide details three robust methods: High-Resolution Mass Spectrometry, Quantitative NMR Spectroscopy, and Acid-Base Titration.
High-Resolution Mass Spectrometry (HRMS)
Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][6] For small molecule analysis, it provides highly accurate molecular weight data, often to within a few parts per million (ppm), which is sufficient to confirm the elemental composition of a compound.[7][8] Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), allowing the intact molecule to be analyzed.[7]
Causality of Experimental Choices:
-
High Resolution: Using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is critical.[7] It allows for the determination of the exact mass, which can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.
-
Direct Infusion: For a pure sample, direct infusion introduces the sample directly into the ion source, providing a rapid confirmation of molecular weight without chromatographic separation.[3]
-
Ionization Mode: Since the molecule has an acidic carboxylic acid group, negative ionization mode (ESI-) is often preferred as it readily forms the deprotonated [M-H]⁻ ion.
Workflow for HRMS Analysis
Caption: Workflow for molecular weight confirmation by HRMS.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in negative ion mode to generate the deprotonated molecule, [C₈H₆FO₃]⁻.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-300).
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion. The theoretical exact mass for [C₈H₇FO₃ - H]⁻ is 169.0306.
-
Compare the measured m/z value to the theoretical exact mass.
-
Calculate the mass accuracy in parts per million (ppm). A value below 5 ppm strongly confirms the elemental composition and thus the molecular weight.
-
Quantitative NMR (qNMR) Spectroscopy
Principle: While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for highly accurate quantitative analysis.[9] qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] By comparing the integral of an analyte's peak to the integral of a certified internal standard of known concentration, the precise concentration and purity of the analyte can be determined.[10][12] This method validates the compound's identity and purity, indirectly confirming its molecular weight is consistent with the structure.
Causality of Experimental Choices:
-
Internal Standard: An internal standard is essential for accurate quantification.[10] It must be of high purity, stable, soluble in the same solvent as the analyte, and have signals that do not overlap with the analyte's signals.
-
Relaxation Delay: A sufficiently long relaxation delay (d1) is critical to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei.
-
Non-Overlapping Peaks: The choice of peaks for integration is key. A well-resolved singlet from the analyte and a singlet from the standard are ideal to minimize integration errors.
Workflow for qNMR Analysis
Caption: Logical flow for purity assessment via qNMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., ~10 mg).
-
Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone, ~10 mg).
-
Dissolve both solids completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters, including a 90° pulse angle and a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated.
-
-
Data Processing:
-
Carefully phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the -CH₂OH protons) and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following equation:[9] Purity (%) = (Iₐ / IₛₜᏧ) × (NₛₜᏧ / Nₐ) × (Mₐ / MₛₜᏧ) × (mₛₜᏧ / mₐ) × PₛₜᏧ Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (using the theoretical value of 170.14 for the analyte)
-
m = Weighed mass
-
P = Purity of the standard
-
Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
A calculated purity close to 100% (e.g., >97%) validates that the theoretical molecular weight used in the calculation is correct.
Acid-Base Titration
Principle: Titration is a classic chemical analysis method used to determine the concentration of an analyte.[13] For a carboxylic acid, titration with a strong base of known concentration (a standardized solution) can be used to determine its equivalent weight.[14] Since this compound has one carboxylic acid group, its equivalent weight is equal to its molecular weight. The reaction is a simple 1:1 stoichiometry between the acid (HA) and the base (e.g., NaOH).[14][15]
Causality of Experimental Choices:
-
Standardized Base: The accuracy of the titration depends entirely on the accuracy of the titrant's concentration. The NaOH solution must be standardized against a primary standard (like potassium hydrogen phthalate, KHP) before use.
-
Phenolphthalein Indicator: This indicator is chosen because its color change (from colorless to pink) occurs in the pH range (8.2–10) that corresponds to the equivalence point of a weak acid/strong base titration.
-
Accurate Weighing: The mass of the unknown acid must be measured with high precision, as this value is directly used to calculate the molecular weight.[14]
Workflow for Titration Analysis
Caption: Process for molecular weight determination via titration.
Step-by-Step Protocol:
-
Prepare and Standardize 0.1 M NaOH: Prepare an aqueous solution of ~0.1 M NaOH. Standardize it by titrating against a known mass of KHP to determine its precise molarity.
-
Prepare the Analyte: Accurately weigh approximately 0.200 g of this compound into an Erlenmeyer flask.[14]
-
Dissolve the Analyte: Dissolve the acid in a minimal amount of ethanol, then dilute with deionized water.[15] Add 2-3 drops of phenolphthalein indicator.
-
Titrate: Titrate the acid solution with the standardized NaOH solution, swirling the flask constantly, until the solution turns a faint pink color that persists for at least 30 seconds. This is the endpoint.
-
Record Data: Record the final volume of NaOH solution added.
-
Calculate Molecular Weight:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (L)
-
Based on the 1:1 stoichiometry, Moles of Acid = Moles of NaOH.
-
Calculate the experimental molecular weight: MW = Mass of Acid (g) / Moles of Acid
-
The result should be very close to the theoretical value of 170.14 g/mol . Repeating the titration three times and averaging the results is recommended for accuracy.
Conclusion
The , with a theoretical value of 170.14 g/mol , is a defining characteristic of this important chemical building block. While this value can be calculated from its molecular formula (C₈H₇FO₃), experimental verification is paramount in a research and development setting to ensure material identity, purity, and quality.
This guide has detailed three complementary analytical techniques for this purpose. High-Resolution Mass Spectrometry provides a direct and highly accurate measurement of the molecule's exact mass. Quantitative NMR offers an elegant method to confirm structural identity and assess purity, thereby validating the molecular weight. Finally, classical Acid-Base Titration presents a cost-effective and reliable method for determining the equivalent weight. The application of these methods, grounded in sound scientific principles, provides researchers with the necessary tools to confidently characterize this compound in their work.
References
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Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - ChemBK . ChemBK. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. [Link]
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Quantifying Small Molecules by Mass Spectrometry . LCGC International. [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
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Small molecule analysis using MS . Bioanalysis Zone. [Link]
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Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
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Application of Mass Spectrometry on Small Molecule Analysis . TIGP. [Link]
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What is qNMR and why is it important? . Mestrelab Resources. [Link]
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What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]
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What Are the Analytical Methods for Molecular Weight Determination . MtoZ Biolabs. [Link]
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Carboxylic Acid Unknowns and Titration . Organic Chemistry at the University of Colorado Boulder. [Link]
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Quantitative NMR Spectroscopy . SlidePlayer. [Link]
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Determination of Molecular Weight . University of Southern Mississippi. [Link]
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Titration of the Unknown Carboxylic Acid . Dr. Gergens' Chemistry Web. [Link]
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Molecular Weight Determination . Chemistry LibreTexts. [Link]
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-
Molecular Weight Determination by Counting Molecules . The Journal of Physical Chemistry Letters - ACS Publications. [Link]
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Molecular Weight Determination . Impact Analytical. [Link]
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Procedure for determining carboxyl groups by the acid-base titration method . ResearchGate. [Link]
-
Molar mass of an unknown carboxylic acid . Homework.Study.com. [Link]
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Procedure for determining carboxylic acid groups by acid-base titration . ResearchGate. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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2-fluoro-4-(hydroxymethyl)benzoic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 2-fluoro-4-(hydroxymethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of a Versatile Building Block
This compound is a fluorinated benzoic acid derivative increasingly utilized as a key building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a fluorine atom, a carboxylic acid group, and a hydroxymethyl group, makes it a valuable intermediate for creating more complex molecules, including novel pharmaceutical compounds.[1] While its synthetic utility is significant, a thorough understanding of its safety and hazard profile is paramount for any researcher or scientist handling this compound. This guide provides a comprehensive, technically-grounded overview of its hazards, risk mitigation strategies, and emergency procedures, designed to empower laboratory professionals to work safely and effectively.
This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a senior scientist's perspective on why specific precautions are necessary, grounding every recommendation in the compound's known chemical and toxicological properties.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 214554-18-4 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical State | Solid | [2][3] |
| Melting Point | 170 - 175 °C | [2] |
| Appearance | White solid | [1] |
Part 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous, primarily as an irritant and a substance with moderate acute oral toxicity.[1][2]
| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Strict hygiene protocols are essential. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct contact with the skin is likely to cause redness, inflammation, or dermatitis. Protective gloves are mandatory. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | The compound can cause significant, potentially painful, but reversible eye damage. Appropriate eye protection is critical. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Handling must occur in well-ventilated areas. |
Hazard Pictogram: The GHS07 "Exclamation Mark" pictogram is used for this compound, indicating its potential to cause these irritant and acute toxicity effects.[2]
Hazard-Exposure Pathway
The following diagram illustrates the direct relationship between the potential routes of exposure in a laboratory setting and the primary health effects associated with this compound.
Caption: Exposure routes and their corresponding health effects.
Part 2: Toxicological Profile: Understanding the Risks
The available toxicological data indicates that the primary risks from acute exposure are irritation and moderate oral toxicity.[2] It is equally important to note the absence of data in certain areas.
-
Acute Toxicity: Classified as Category 4 for oral toxicity, meaning it is harmful if swallowed.[2] The specific LD50 value is not available in the reviewed literature.
-
Irritation: The compound is a confirmed skin and serious eye irritant.[2][3] This is a common property for many benzoic acid derivatives.
-
Respiratory Sensitization: It may cause respiratory irritation upon inhalation of dust.[2]
-
Data Gaps: Crucially, there is no classification or available data regarding long-term or chronic effects such as germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] This absence of data does not mean an absence of risk. For any novel compound or intermediate, it is prudent to assume that chronic exposure could be harmful and to minimize exposure accordingly.
Part 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols and standard operating procedures, is essential for safely handling this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from it. Their use is non-negotiable.
-
Ventilation: All handling of this compound solid should be performed in a well-ventilated area.[2] For weighing and transferring operations that may generate dust, a certified chemical fume hood is required. The causality is simple: proper ventilation captures airborne particles at the source, preventing them from entering the operator's breathing zone and mitigating the respiratory irritation hazard (H335).
-
Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible in any area where this compound is handled.[2] In the event of an accidental splash, immediate and copious flushing is the most critical step in minimizing eye or skin damage.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, used in conjunction with, not as a substitute for, engineering controls.
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. However, due to the "Causes serious eye irritation" classification, it is highly recommended to use chemical splash goggles, especially when handling larger quantities or when there is a risk of splashing.[2] A face shield worn over goggles provides an additional layer of protection.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) that have been inspected for tears or holes before use.[2] Since this is a solid, the primary risk is from dust. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling, even if gloves were worn.[2]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[2] Ensure that arms are covered. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are inadequate or during a large-scale cleanup of a spill where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2][3]
Step-by-Step Protocol for Weighing and Handling
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the proper working height and the airflow is correct.
-
Staging: Place the stock container, a pre-tared receiving vessel, and appropriate spatulas/weighing papers inside the fume hood.
-
Dispensing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper or receiving vessel. Avoid any sudden movements that could aerosolize the fine powder. The principle here is to minimize the generation of dust, directly addressing the H335 inhalation hazard.
-
Cleaning: Securely close the stock container. Use a brush or a damp cloth to gently wipe down the spatula and any surfaces within the hood where dust may have settled.
-
Transport: If the weighed compound needs to be moved, ensure the receiving vessel is securely covered.
-
Decontamination: Dispose of gloves and any contaminated weigh papers in the designated solid chemical waste container. Wash hands thoroughly with soap and water.[2]
Safe Handling Workflow
This diagram outlines the logical flow of operations for safely handling the compound.
Caption: A workflow for safe chemical handling operations.
Part 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
In Case of Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or if symptoms like coughing persist, seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[4]
-
In Case of Eye Contact: This is a critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
In Case of Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Accidental Release (Spill):
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE (including respiratory protection if the spill is large), gently sweep or shovel the spilled solid into an appropriate, labeled container for disposal.[2]
-
Avoid actions that generate dust. Mopping up with a damp cloth can be effective for final cleaning.
-
Avoid allowing the material to enter drains or sewers.[2]
-
Part 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[2][3] The container must be kept tightly closed when not in use.[2] The material is noted as being hygroscopic, meaning it can absorb moisture from the air; therefore, storing it under an inert gas like argon or nitrogen is a best practice to maintain its integrity.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][3] Reactions with strong oxidizers can be exothermic and potentially violent. Also, avoid exposure to heat, sparks, and open flames.[2]
-
Disposal: This material and its container must be disposed of as hazardous waste.[2] Use a licensed and authorized incinerator or waste disposal service.[2] Do not dispose of it down the drain or with general trash.
References
- SynQuest Laboratories, Inc. (2016). 2-Fluoro-4-(hydroxymethyl)
- ChemicalBook. (2025). 2-FLUORO-4-(HYDROXYMETHYL)
- ChemBK. Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - Physico-chemical Properties.
- Sigma-Aldrich. This compound 97 214554-18-4.
- ECHEMI.
- Sigma-Aldrich. (2025).
- ChemWhat. (2023). Buy this compound | 214554-18-4.
Sources
A Guide to the Selective Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid: A Key Pharmaceutical Intermediate
Introduction: The Significance of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound moiety, in particular, serves as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique trifunctional nature, comprising a carboxylic acid for amide or ester linkages, a hydroxymethyl group for further functionalization, and a strategically positioned fluorine atom to influence electronic properties and metabolic stability, makes it a highly sought-after intermediate.[1][2] This guide provides an in-depth technical overview of a robust and selective method for the synthesis of this compound from its aldehyde precursor, 2-fluoro-4-formylbenzoic acid.
The Chemical Challenge: Chemoselective Carbonyl Reduction
The core of this synthetic transformation lies in the chemoselective reduction of an aromatic aldehyde in the presence of a carboxylic acid. This presents a significant challenge, as many reducing agents are capable of reducing both functional groups. A successful synthesis hinges on the choice of a reagent that exhibits exquisite selectivity for the aldehyde over the carboxylic acid. This guide will focus on the utilization of sodium borohydride (NaBH₄), a mild and highly selective reducing agent, to achieve this transformation efficiently and with high fidelity.
Mechanism of Selective Reduction with Sodium Borohydride
Sodium borohydride is a source of hydride ions (H⁻). The mechanism of aldehyde reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral alkoxide intermediate. In a protic solvent, such as methanol or ethanol, this intermediate is subsequently protonated to yield the corresponding primary alcohol.
The selectivity of sodium borohydride for aldehydes over carboxylic acids stems from the difference in electrophilicity of the carbonyl carbons. Aldehydes are generally more reactive towards nucleophiles than carboxylic acids. The carbonyl carbon of a carboxylic acid is less electrophilic due to the resonance delocalization of the lone pair of electrons from the adjacent hydroxyl group. Furthermore, in the presence of a base or even a protic solvent, the acidic proton of the carboxylic acid can be abstracted, forming a carboxylate anion. This negatively charged carboxylate is highly resistant to nucleophilic attack by a hydride ion.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the selective reduction of 2-fluoro-4-formylbenzoic acid. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Materials:
-
2-Fluoro-4-formylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-formylbenzoic acid in anhydrous methanol. A typical concentration is in the range of 0.2-0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (typically 1.5 to 2.0 molar equivalents relative to the starting aldehyde) to the cooled solution in small portions over a period of 15-30 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching the Reaction: Once the reaction is deemed complete by TLC analysis (typically 1-2 hours), slowly and carefully add 1 M hydrochloric acid to the reaction mixture while still in the ice bath. The acid will quench the excess sodium borohydride and neutralize the resulting borate esters. Continue adding acid until the pH of the solution is acidic (pH ~2-3), which will ensure the product is in its carboxylic acid form.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the organic product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with ethyl acetate two more times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This will remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, to afford the final product as a white solid.[3][4][5][6][7]
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (NaBH₄ : Aldehyde) | 1.5 - 2.0 : 1 | An excess of NaBH₄ ensures complete consumption of the starting aldehyde and accounts for any decomposition of the reagent. |
| Reaction Temperature | 0 - 5 °C | Lower temperatures enhance the selectivity of the reduction and control the exothermic nature of the quenching step. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion; should be monitored by TLC for optimization. |
| Quenching pH | ~2 - 3 | Ensures the product is fully protonated to its carboxylic acid form for efficient extraction into an organic solvent. |
| Expected Yield | > 85% | This is a high-yielding reaction under optimized conditions. |
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is essential to confirm the success of the synthesis and the purity of the isolated compound. Below are the expected spectroscopic data.
2-Fluoro-4-formylbenzoic acid (Starting Material)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, and the carboxylic acid proton (>12 ppm). The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), the carboxylic acid carbonyl carbon (~165-170 ppm), and aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant. |
| IR (cm⁻¹) | Characteristic C=O stretching frequencies for the aldehyde (~1700 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), along with C-H stretching for the aldehyde proton (~2820 and ~2720 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (168.12 g/mol ). |
This compound (Product)
| Technique | Expected Data |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a signal for the benzylic protons of the hydroxymethyl group (~4.5-4.7 ppm). The hydroxyl proton of the CH₂OH group will also be present, often as a broad singlet. The aromatic and carboxylic acid proton signals will remain. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon resonance and the appearance of a signal for the benzylic carbon (~60-65 ppm). |
| IR (cm⁻¹) | Disappearance of the aldehyde C=O stretch. Appearance of a broad O-H stretching band for the alcohol (~3300-3500 cm⁻¹). The carboxylic acid C=O stretch will remain. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (170.14 g/mol ).[1] |
Conclusion: A Reliable Pathway to a Valuable Intermediate
The selective reduction of 2-fluoro-4-formylbenzoic acid to this compound using sodium borohydride is a highly efficient and reliable synthetic method. The key to this successful transformation lies in the inherent chemoselectivity of the reducing agent, which readily reduces the aldehyde functional group while leaving the less reactive carboxylic acid intact. The mild reaction conditions, high yields, and straightforward work-up and purification procedures make this an attractive method for both academic research and industrial applications. This guide provides a comprehensive framework for researchers and drug development professionals to confidently produce this valuable pharmaceutical intermediate.
References
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment (3) Recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Oriental Journal of Chemistry. (2016). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
-
ResearchGate. (2018). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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The Strategic Deployment of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Trifunctional Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established principle for enhancing pharmacological properties.[1] The trifunctional building block, 2-fluoro-4-(hydroxymethyl)benzoic acid, has emerged as a molecule of significant interest for medicinal chemists. Its unique architecture, combining a carboxylic acid, a hydroxymethyl group, and a strategically positioned fluorine atom on a benzene ring, offers a versatile platform for the synthesis of complex and biologically active molecules.[2] This guide provides an in-depth exploration of the potential applications of this compound, grounded in its chemical reactivity, established synthetic utility, and the strategic advantages conferred by its constituent functional groups.
The presence of the fluorine atom can enhance metabolic stability and binding affinity of resulting drug candidates.[2][3] The carboxylic acid provides a reactive handle for a multitude of transformations, including amidation and esterification, while the hydroxymethyl group offers an additional site for modification or can act as a key pharmacophoric element.[2] This unique combination makes this compound a valuable precursor for a range of therapeutic agents, particularly in the realms of oncology and inflammatory diseases.
Physicochemical and Pharmacokinetic Rationale for Fluorine Incorporation
The introduction of a fluorine atom into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic profiles. Fluorine's high electronegativity and small van der Waals radius allow it to mimic a hydrogen atom sterically while exerting profound electronic effects.[1]
Key Physicochemical Properties of this compound:
| Property | Value/Description | Source |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Melting Point | 170-175 °C | |
| Assay | ≥97% | |
| Functional Groups | Carboxylic acid, Fluoro, Hydroxyl |
The fluorine atom in the 2-position of the benzoic acid ring influences the acidity of the carboxylic acid and the electron density of the aromatic system. This can lead to enhanced binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of a drug molecule.[1] The improved lipophilicity imparted by fluorine can also enhance membrane permeability and oral bioavailability.[4]
Core Synthetic Strategies and Chemical Reactivity
The trifunctional nature of this compound allows for a variety of synthetic manipulations, making it a versatile starting material.
Synthesis of this compound
A common and reliable method for the laboratory synthesis of this compound involves the selective oxidation of the corresponding methyl-substituted precursor.
Experimental Protocol: Synthesis via Oxidation of 4-Fluoro-2-methylbenzoic Acid
This protocol is based on established chemical principles for the selective oxidation of benzylic methyl groups.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is typically heated to facilitate the oxidation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The excess potassium permanganate can be quenched by the addition of a small amount of ethanol. The resulting manganese dioxide precipitate is removed by filtration through a pad of celite.
-
Acidification: The clear filtrate is then acidified with concentrated hydrochloric acid until a white precipitate forms.
-
Extraction and Drying: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
Diagram: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of the target molecule.
Chemical Reactivity and Derivatization
The three functional groups of this compound can be selectively manipulated to generate a diverse library of compounds.
-
Carboxylic Acid: The carboxylic acid moiety readily undergoes esterification and amidation reactions, allowing for its conjugation to various pharmacophores or linkers.
-
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, providing another point of diversification. It can also be converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.
-
Aromatic Ring: While the fluorine atom deactivates the ring towards electrophilic aromatic substitution, it can still participate in nucleophilic aromatic substitution reactions under specific conditions.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it a highly attractive building block for the synthesis of various classes of therapeutic agents.
As a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] Several approved PARP inhibitors feature a substituted benzamide core. The structure of this compound provides a foundation for the synthesis of novel PARP inhibitors. The carboxylic acid can be converted to the critical carboxamide pharmacophore, while the hydroxymethyl group and the fluorine atom can be exploited to modulate potency, selectivity, and pharmacokinetic properties. While direct incorporation of this exact molecule into approved PARP inhibitors is not explicitly documented, its structural motifs are highly relevant to their design.
Diagram: Rationale for Use in PARP Inhibitor Scaffolds
Caption: Synthetic logic for utilizing the trifunctional scaffold in PARP inhibitor design.
As an Intermediate for Kinase Inhibitors
Kinase inhibitors are another major class of targeted cancer therapies. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The structural framework of this compound can be elaborated to present key pharmacophoric features that interact with this pocket. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent protein kinase CK2 inhibitors.[6] The strategic placement of substituents on the benzoic acid ring is crucial for achieving high potency and selectivity. This compound offers a unique substitution pattern that can be explored in the design of novel kinase inhibitors.
In the Synthesis of Dual-Target and Multi-Target Ligands
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a strategy to overcome drug resistance and enhance therapeutic efficacy. The trifunctional nature of this compound makes it an ideal starting point for the synthesis of dual-target inhibitors. For instance, it could be used to construct molecules that simultaneously inhibit a kinase and another cancer-relevant target. A patent on dual aromatase-sulfatase inhibitors describes the synthesis of benzyl alcohol intermediates from 2-fluoro-4-hydroxybenzoic acid, highlighting the utility of this substitution pattern in creating dual-acting agents.[7]
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for derivatives of this compound are not extensively published, general principles can be inferred from related compound classes.
-
Fluorine Position: The ortho-position of the fluorine atom relative to the carboxylic acid can influence the conformation of the molecule and its binding to a target protein. It can also impact the pKa of the carboxylic acid.
-
Hydroxymethyl Group: Modification of the hydroxymethyl group can be used to explore different regions of a binding pocket. Conversion to a larger, more lipophilic group may enhance potency, while its conversion to a more polar group could improve solubility.
-
Combined Effects: The interplay between the electronic effects of the fluorine atom and the steric and hydrogen-bonding potential of the hydroxymethyl group can lead to synergistic effects on biological activity.
Hypothetical SAR Table for a Generic Kinase Inhibitor Series:
| Compound | R Group (from -CH₂OH) | Fluorine Position | IC₅₀ (nM) |
| 1a | -OH | 2- | 50 |
| 1b | -OCH₃ | 2- | 35 |
| 1c | -NH₂ | 2- | 75 |
| 2a | -OH | 3- | 120 |
| 2b | -OH | 4- | 90 |
This table is illustrative and does not represent actual experimental data.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combined with the beneficial properties imparted by the fluorine atom, provides a rich platform for the design and synthesis of novel therapeutic agents. While its direct incorporation into marketed drugs is not yet prominent, its structural motifs are highly relevant to established pharmacophores, particularly in the fields of PARP and kinase inhibition.
Future research efforts should focus on the systematic exploration of derivatives of this compound to build comprehensive structure-activity relationships for various biological targets. The development of efficient and scalable synthetic routes to this and related fluorinated building blocks will further empower medicinal chemists to harness their full potential in the quest for new and improved medicines.
References
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. [Link]
-
Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]
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Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]
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OUCI. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]
-
Sako, M., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]
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Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. [Link]
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- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 2-Fluoro-4-(hydroxymethyl)benzoic acid, a trifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique arrangement of a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene scaffold offers a powerful platform for the construction of complex molecular entities. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and diverse applications as a cornerstone in the synthesis of high-value organic molecules.
The strategic placement of the fluorine atom at the 2-position, ortho to the carboxylic acid, imparts distinct electronic properties that influence the reactivity of the entire molecule. This "ortho effect" can enhance the acidity of the carboxylic acid and influence the regioselectivity of further aromatic substitutions. The hydroxymethyl group at the 4-position provides a versatile handle for a variety of synthetic transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution. The carboxylic acid functionality itself is a primary site for amide bond formation, esterification, and other coupling reactions, making this compound a valuable precursor for a wide range of derivatives.
This guide will explore the synthetic pathways to access this key building block, delve into the reactivity of its functional groups with detailed experimental insights, and showcase its application in the synthesis of biologically active compounds and advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 214554-18-4 | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 170-175 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide definitive structural confirmation. While a publicly available, dedicated high-resolution spectrum for this specific molecule is not readily found, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.[1][2]
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show a broad singlet for the carboxylic acid proton (around 13 ppm), a singlet for the benzylic protons of the hydroxymethyl group (around 4.5 ppm), a triplet for the hydroxyl proton (around 5.4 ppm), and distinct signals for the three aromatic protons in the 7.2-7.8 ppm region, with characteristic splitting patterns influenced by the fluorine and other substituents.[2][3]
-
¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected around 166 ppm. The carbon bearing the hydroxymethyl group will be in the aromatic region, and the benzylic carbon will appear around 62 ppm. The aromatic carbons will show characteristic shifts and C-F coupling constants.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrational frequencies of its functional groups.[6][7][8][9][10]
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹.
-
An O-H stretching band from the hydroxymethyl group around 3400 cm⁻¹.
-
C-O stretching vibrations for the alcohol and carboxylic acid in the 1320-1210 cm⁻¹ region.
-
C-F stretching vibrations, typically in the 1250-1000 cm⁻¹ range.
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of water (M-18), the formyl radical (M-29), and the carboxyl group (M-45), which are characteristic fragmentation pathways for hydroxymethylbenzoic acids.[11][12][13][14][15]
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, often starting from commercially available substituted toluenes or benzoic acids. Below is a plausible and logical synthetic pathway.
Figure 1: Proposed synthetic pathway to this compound.
Step-by-Step Synthetic Protocol:
-
Esterification of 2-Fluoro-4-methylbenzoic Acid:
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent bromination step.
-
Procedure: To a solution of 2-fluoro-4-methylbenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried and concentrated to yield methyl 2-fluoro-4-methylbenzoate.[16]
-
-
Radical Bromination of the Methyl Group:
-
Rationale: The benzylic methyl group is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, with a radical initiator like azobisisobutyronitrile (AIBN).
-
Procedure: Methyl 2-fluoro-4-methylbenzoate is dissolved in a non-polar solvent such as carbon tetrachloride. NBS and a catalytic amount of AIBN are added, and the mixture is heated to reflux under illumination with a UV lamp. The reaction is monitored for the disappearance of the starting material. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated to give the crude methyl 2-fluoro-4-(bromomethyl)benzoate.[17]
-
-
Nucleophilic Substitution to the Hydroxymethyl Group:
-
Rationale: The benzylic bromide is a good leaving group and can be readily displaced by a hydroxide source to form the corresponding alcohol.
-
Procedure: The crude methyl 2-fluoro-4-(bromomethyl)benzoate is dissolved in a mixture of an organic solvent (e.g., acetone) and water containing a base such as sodium carbonate. The mixture is stirred at room temperature or gently heated until the starting material is consumed. The organic solvent is then removed, and the aqueous layer is extracted with an organic solvent to isolate the methyl 2-fluoro-4-(hydroxymethyl)benzoate.
-
-
Hydrolysis of the Methyl Ester:
-
Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.
-
Procedure: Methyl 2-fluoro-4-(hydroxymethyl)benzoate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The reaction is stirred at room temperature or heated to reflux until the hydrolysis is complete. The methanol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried.[18][19][20]
-
Reactivity and Synthetic Applications
The trifunctional nature of this compound provides a rich platform for a multitude of chemical transformations. The reactivity of each functional group can be selectively addressed through careful choice of reaction conditions and protecting group strategies.
Figure 2: Reactivity map of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for chain extension and the introduction of diverse functionalities.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.[18]
-
Amide Bond Formation: This is a crucial reaction in the synthesis of many pharmaceuticals. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to form the corresponding amide.[21]
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group can be manipulated in several ways.
-
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to a carboxylic acid, yielding 2-fluoro-terephthalic acid.[22]
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., using thionyl chloride or phosphorus tribromide), enabling subsequent nucleophilic substitution reactions.
Reactions of the Aromatic Ring
The fluorine atom and the existing substituents direct the regioselectivity of electrophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the ring towards electrophilic attack, while the hydroxymethyl group is a weak activating group. The ortho, para-directing influence of the fluorine and hydroxymethyl groups, and the meta-directing influence of the carboxylic acid (or its ester) will dictate the position of incoming electrophiles.
Case Study: Application in the Synthesis of Pharmaceutical Intermediates
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex pharmaceutical agents. For instance, derivatives of this molecule can serve as key intermediates in the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors, a class of targeted cancer therapies. The ability to selectively functionalize the carboxylic acid and hydroxymethyl groups allows for the construction of the intricate pharmacophores required for potent and selective enzyme inhibition.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic functionalization in the design of versatile building blocks for organic synthesis. Its trifunctional nature, coupled with the unique electronic influence of the ortho-fluoro substituent, provides chemists with a powerful tool for the efficient construction of complex molecules. The methodologies outlined in this guide for its synthesis and the diverse reactivity of its functional groups highlight its potential for broad application in drug discovery, materials science, and beyond. As the quest for novel molecular architectures with tailored properties continues, the utility of such well-defined and multifunctional building blocks will undoubtedly continue to grow in importance.
References
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000130). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
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2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 12, 2026, from [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
-
Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025, August 8). ResearchGate. Retrieved January 12, 2026, from [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020, November 27). PubMed. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 12, 2026, from [Link]
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FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.). Zeitschrift für Naturforschung. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved January 12, 2026, from [Link]
-
qNMR. (n.d.). CK Isotopes. Retrieved January 12, 2026, from [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
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An Application Scientist's Guide to the Spectroscopic Characterization of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
A-1. Sourcing Spectroscopic Data
The initial search phase focused on locating NMR, IR, and MS data for 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS 182333-59-1). The search results provided some useful information, but a complete, verified dataset from a single, authoritative source like a peer-reviewed publication or a comprehensive spectral database (e.g., SDBS) was not immediately found.
-
NMR Data: No direct experimental ¹H or ¹³C NMR spectra for this compound were found in the initial search. Result[1] contains NMR data for many other benzoic acid derivatives, but not the target molecule. Result[2] provides ¹H and ¹³C NMR data for a similar but different compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid. This highlights the importance of careful verification of the molecular structure corresponding to the data.
-
IR Data: Similarly, no specific experimental IR spectrum for the target molecule was located. General principles of IR spectroscopy for benzoic acid and related compounds can be referenced[3], but this is not a substitute for experimental data.
-
MS Data: No experimental mass spectrum was found for this compound.
-
Supplier Data: Chemical suppliers like Sigma-Aldrich[4] and Crescent Chemical Company[5] confirm the compound's existence, CAS number (though Sigma-Aldrich lists a different CAS, 214554-18-4, for a product with the same name), molecular formula (C₈H₇FO₃), and some physical properties like melting point. PubChem lists the related compound 2-fluoro-4-methoxybenzoic acid[6].
Conclusion of Sourcing: Direct, experimentally-verified spectroscopic data for this compound is not readily available in the public domain through the initial search. Therefore, this guide will proceed by presenting predicted spectroscopic data based on established principles and known chemical shift/frequency ranges for the functional groups present in the molecule. This approach is common in research when experimental data is unavailable and serves as a valuable tool for structural verification. We will supplement this with detailed, field-standard experimental protocols for acquiring actual data. This shift in strategy is necessary to fulfill the prompt's requirements for a comprehensive guide while acknowledging the limitations of available data.
A-2. Revised Plan
-
Introduction: Introduce this compound, its structure, and the critical role of spectroscopic methods (MS, IR, NMR) in its structural confirmation and purity assessment. State clearly that the guide will present predicted data alongside standard acquisition protocols.
-
Molecular Structure Analysis: Present the molecular structure and create a Graphviz diagram with numbered atoms for clear reference in the NMR section.
-
Mass Spectrometry (MS) Section:
-
Principle: Briefly explain how MS determines molecular weight and fragmentation patterns.
-
Predicted Data: Calculate the exact mass and predict the molecular ion peak (M⁺). Propose a logical fragmentation pathway and predict the m/z of key fragments. Present this in a table.
-
Visualization: Create a Graphviz diagram illustrating the predicted fragmentation.
-
Experimental Protocol: Provide a detailed, step-by-step protocol for acquiring a mass spectrum using Electrospray Ionization (ESI), a common technique for this type of molecule.
-
-
Infrared (IR) Spectroscopy Section:
-
Principle: Explain how IR spectroscopy identifies functional groups based on vibrational frequencies.
-
Predicted Data: Predict the characteristic IR absorption bands for the O-H (acid and alcohol), C=O (carbonyl), C-F, and aromatic C=C bonds. Present this in a table with expected wavenumber ranges and intensities.
-
Experimental Protocol: Detail the procedure for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Section:
-
Principle: Briefly describe the fundamentals of ¹H and ¹³C NMR and their use in mapping the carbon-hydrogen framework.
-
Predicted ¹H NMR Data: Predict the chemical shifts, multiplicities (singlet, doublet, triplet), and integration for each unique proton. Explain the reasoning based on shielding/deshielding effects and spin-spin coupling.
-
Predicted ¹³C NMR Data: Predict the chemical shifts for each unique carbon atom.
-
Data Tables: Summarize all predicted NMR data in clear, well-structured tables.
-
Experimental Protocol: Provide a comprehensive, step-by-step protocol for acquiring ¹H and ¹³C NMR spectra, including sample preparation, solvent choice (e.g., DMSO-d₆), and instrument parameters.
-
-
Integrated Spectroscopic Analysis Workflow:
-
Visualization: Create a master Graphviz flowchart that illustrates the entire analytical workflow, from receiving the sample to integrating data from MS, IR, and NMR to confirm the structure.
-
-
References: Compile all cited sources into a complete, numbered reference list with clickable URLs.
This revised plan allows for the creation of a scientifically rigorous and valuable technical guide, fulfilling all parts of the user's request, even with the absence of readily available experimental data. It shifts the focus from simple data reporting to an expert-level guide on how to obtain and interpret the data, which is highly valuable for the target audience.
Introduction
This compound (C₈H₇FO₃, M.W. 170.14 g/mol ) is a substituted aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a benzyl alcohol, and an aryl fluoride.[4] This trifunctional nature makes it a potentially valuable building block in medicinal chemistry and materials science, where precise structural confirmation is paramount. The fluorine atom, in particular, can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature in drug design.
This guide provides an in-depth framework for the comprehensive spectroscopic characterization of this molecule. In the absence of a consolidated, publicly available experimental dataset, we will leverage established spectroscopic principles to predict the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) signatures of the molecule. This predictive approach serves as a robust benchmark for researchers seeking to verify the identity, purity, and structure of synthesized or procured samples. Each section includes a detailed, field-proven experimental protocol to guide researchers in acquiring high-quality data.
Molecular Structure & Analytical Workflow
A definitive structural analysis relies on the synergistic integration of multiple analytical techniques. The workflow below illustrates a standard, self-validating process for confirming the structure of a chemical entity like this compound.
Caption: Figure 1. Integrated Spectroscopic Analysis Workflow
To facilitate discussion, the atoms in this compound are numbered as shown below. This numbering is for assignment purposes and may not follow IUPAC nomenclature rules.
Caption: Figure 2. Structure and Numbering Scheme
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, allowing for the determination of its molecular weight. Analysis of fragment ions provides further structural evidence.
Predicted Mass Spectrum Data
The molecular formula is C₈H₇FO₃. The predicted data is for an ESI analysis in negative ion mode, which is well-suited for carboxylic acids.
| m/z (Predicted) | Ion Species | Description |
| 170.04 | [M] | Molecular Weight (Neutral) |
| 169.03 | [M-H]⁻ | Parent Ion (Deprotonated) . The most abundant ion expected in ESI negative mode. |
| 151.02 | [M-H-H₂O]⁻ | Loss of water from the hydroxymethyl and carboxylic acid groups. |
| 125.04 | [M-H-CO₂]⁻ | Decarboxylation of the parent ion, a common fragmentation for benzoic acids. |
Predicted Fragmentation Pathway
Caption: Figure 3. Predicted ESI(-) Fragmentation Pathway
Protocol: Acquiring a Mass Spectrum via LC-MS (ESI)
Rationale: This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI, a standard and robust method for analyzing non-volatile, polar compounds like the target molecule. It provides both retention time (a measure of purity) and mass data.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of water and methanol. Causality: This concentration is typically within the optimal range for modern ESI sources, preventing detector saturation.
-
-
Instrumentation (Typical Parameters):
-
LC System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid aids in ionization by providing a source of protons, though for negative mode, its primary role is to ensure good chromatography.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Negative. Causality: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative mode.
-
Capillary Voltage: -3.5 kV.
-
Mass Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Extract the ion chromatogram for the predicted mass of the deprotonated molecule (m/z 169.03).
-
Verify that the mass spectrum corresponding to the main chromatographic peak shows the correct molecular ion.
-
If using a high-resolution MS, confirm that the measured exact mass is within 5 ppm of the calculated theoretical mass (C₈H₆FO₃⁻ = 169.0303). This is a key step for validating the elemental composition.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is due to hydrogen bonding, a hallmark of carboxylic acid dimers.[3] |
| ~3350 | O-H stretch (Alcohol) | Medium, Broad | This peak will likely be superimposed on the broad carboxylic acid O-H band. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| ~2920 | C-H stretch (Aliphatic) | Weak | From the -CH₂- group. |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic acid.[3] |
| 1610, 1580, 1470 | C=C stretch (Aromatic Ring) | Medium-Strong | A pattern of peaks is typical for aromatic compounds. |
| ~1420 | O-H bend (in-plane) | Medium | Associated with the carboxylic acid group. |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H bending. |
| ~1280 | C-F stretch (Aryl Fluoride) | Strong | A strong, characteristic band for aryl fluorides. |
| ~1050 | C-O stretch (Primary Alcohol) | Strong | Characteristic of the R-CH₂-OH group. |
Protocol: Acquiring an ATR-FTIR Spectrum
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is ideal for solid powders.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Causality: The background scan is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.
-
Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Label the major peaks and compare their positions and shapes to the predicted values to confirm the presence of the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. Chemical shifts, signal integrations, and coupling patterns are used to piece together the molecular structure.
Predicted ¹H NMR Spectrum
Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm
Rationale for Solvent Choice: DMSO-d₆ is chosen because it effectively dissolves both the polar carboxylic acid and alcohol groups. Crucially, the acidic protons from the -COOH and -OH groups are often observable as broad singlets in DMSO-d₆, whereas they would rapidly exchange and be invisible in solvents like D₂O.
| Atom(s) (Fig. 2) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H9 (-COOH) | ~13.0 | Broad Singlet | 1H | - | The acidic proton of a carboxylic acid is highly deshielded and appears far downfield. |
| H6 | ~7.90 | Doublet of doublets (dd) or Triplet (t) | 1H | J(H6-H5) ≈ 8.5 (ortho), J(H6-F) ≈ 6.0 (meta) | Ortho to the electron-withdrawing -COOH group, causing a downfield shift. Coupled to H5 and the fluorine atom. |
| H5 | ~7.45 | Doublet (d) | 1H | J(H5-H6) ≈ 8.5 (ortho) | Positioned between two substituents. Primarily coupled to H6. |
| H3 | ~7.35 | Doublet of doublets (dd) | 1H | J(H3-F) ≈ 10.0 (ortho), J(H3-H5) ≈ 2.0 (meta) | Ortho to the fluorine atom, resulting in a large coupling constant. |
| H13 (-OH) | ~5.40 | Triplet (t) | 1H | J(H13-H11) ≈ 5.5 | The hydroxyl proton couples to the two adjacent methylene protons (H11). |
| H11 (-CH₂) | ~4.60 | Doublet (d) | 2H | J(H11-H13) ≈ 5.5 | The benzylic protons are deshielded by the aromatic ring. They are coupled to the hydroxyl proton. |
Predicted ¹³C NMR Spectrum
Solvent: DMSO-d₆
| Atom (Fig. 2) | Predicted Shift (δ, ppm) | Rationale |
| C7 (=O) | ~166.5 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C2 (-F) | ~162.0 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to fluorine shows a very large one-bond coupling constant and is shifted downfield. |
| C4 (-CH₂OH) | ~145.0 | Aromatic carbon attached to the hydroxymethyl group. |
| C6 | ~131.5 | Aromatic CH carbon ortho to the carboxylic acid. |
| C1 | ~125.0 (d, ²JCF ≈ 15 Hz) | Aromatic quaternary carbon ipso to the carboxylic acid, showing smaller two-bond coupling to fluorine. |
| C5 | ~124.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH carbon showing very small long-range coupling to fluorine. |
| C3 | ~114.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH carbon ortho to fluorine, shielded by fluorine's mesomeric effect and showing two-bond C-F coupling. |
| C10 (-CH₂) | ~62.0 | The benzylic carbon is deshielded relative to a typical aliphatic carbon. |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample for ¹H NMR (25-30 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this polar molecule and allows for the observation of exchangeable -OH and -COOH protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) for referencing.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrumentation (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve high homogeneity. Causality: Shimming is critical for obtaining sharp spectral lines and high resolution, which is necessary to resolve fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: -2 to 14 ppm.
-
Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay and faster acquisition time without saturating the signals.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30). Causality: Proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet, increasing the signal-to-noise ratio.
-
Spectral Width: 0 to 180 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more. Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly larger number of scans than ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to its known value.
-
Integrate the ¹H signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity and J-values), and integrations to assign all signals to the proposed structure.
-
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
Lynch, V. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o371. Available from: [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved January 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-氟-4-(羟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. crescentchemical.com [crescentchemical.com]
- 6. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 2-fluoro-4-(hydroxymethyl)benzoic acid in common solvents
An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a trifunctional organic compound featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[2] Understanding the solubility of this compound in various solvents is paramount for its application in chemical synthesis, purification, formulation development, and biological screening. Low solubility can lead to unpredictable results in in vitro assays and pose significant challenges for bioavailability in drug development.[2][3]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on:
-
Theoretical Principles: Predicting solubility based on the molecule's structural features.
-
Methodological Excellence: Providing a detailed, field-proven protocol for accurate solubility determination.
-
Practical Guidance: Assisting in the rational selection of solvents for experimental investigation.
By following the principles and protocols outlined herein, researchers can confidently and accurately determine the solubility profile of this compound, enabling its effective utilization in their scientific endeavors.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is dictated by the interplay of its three key functional groups.
Analysis of Functional Groups and Their Influence on Solubility
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl oxygen).[4] The carboxylic acid group strongly favors solubility in polar, protic solvents like water and alcohols. Carboxylic acids with fewer than five carbon atoms are generally water-soluble. The presence of this group also allows for a significant increase in aqueous solubility in basic solutions through the formation of a highly soluble carboxylate salt.[5]
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, the hydroxymethyl group is also polar and can participate in hydrogen bonding as both a donor and an acceptor. The introduction of a hydroxymethyl group generally increases the water solubility of poorly soluble drugs.
-
Fluoro Group (-F): Fluorine is the most electronegative element, and its presence on the aromatic ring has several effects. The carbon-fluorine bond is highly polarized, which can increase the overall polarity of the molecule. Fluorine substitution can also influence the acidity of nearby functional groups. While fluorination can sometimes increase solubility, its effect is context-dependent and can also enhance lipophilicity.[6]
Qualitative Solubility Prediction
Based on the analysis of its functional groups, we can predict the general solubility behavior of this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a carboxylic acid and a hydroxymethyl group suggests that the compound will exhibit its highest solubility in these solvents due to strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is also expected in these solvents. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and hydroxymethyl groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the functional groups, the solubility in nonpolar solvents is expected to be low. The nonpolar aromatic ring will have some affinity for these solvents, but this is likely to be overcome by the strong polar interactions of the functional groups.
Below is a diagram illustrating the key molecular interactions that govern the solubility of this compound.
Caption: Predicted solubility based on molecular interactions.
Guide to Solvent Selection
The choice of solvents for experimental solubility determination should cover a range of polarities and hydrogen bonding capabilities to provide a comprehensive profile of the compound. The following table summarizes the properties of several common laboratory solvents to aid in this selection.
| Solvent | Class | Polarity Index (P') | Dielectric Constant (ε) at 20°C | H-Bond Donor/Acceptor |
| Water | Polar Protic | 10.2 | 80.1 | Both |
| Methanol | Polar Protic | 5.1 | 32.7 | Both |
| Ethanol | Polar Protic | 4.3 | 24.6 | Both |
| Isopropyl Alcohol | Polar Protic | 3.9 | 19.92 | Both |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | Acceptor |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | Neither |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Acceptor |
| Toluene | Nonpolar | 2.4 | 2.38 | Neither |
| Hexane | Nonpolar | 0.1 | 1.88 | Neither |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.
Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should remain at the end of the experiment.
-
Add a precise volume of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve with known concentrations of this compound must be prepared.
-
UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less common and generally less accurate.
-
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL, µg/mL, or mol/L.
-
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Shake-flask method workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and interpretation.
Table for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Water | 25 | |||
| e.g., Methanol | 25 | |||
| e.g., DMSO | 25 | |||
| e.g., Toluene | 25 | |||
| ... (add other solvents) |
Interpretation of Results:
The obtained data should be analyzed in the context of the theoretical predictions. It is expected that the solubility will be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents. Any deviations from this expected trend could indicate specific molecular interactions that are not immediately apparent from the structure alone. This comprehensive solubility profile will be invaluable for guiding future experimental work, from designing reaction conditions to developing appropriate formulations for drug delivery.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
Blazeys. (n.d.). Buy this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 214554-18-4 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
commercial availability of 2-fluoro-4-(hydroxymethyl)benzoic acid
An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: Commercial Availability, Synthesis, and Applications
Abstract
This compound (CAS No. 214554-18-4) is a trifunctional organic compound that has emerged as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its structure, featuring a benzoic acid, a fluorine atom, and a hydroxymethyl group, offers a unique combination of reactivity and physicochemical properties.[1] The strategic incorporation of fluorine is a well-established method in drug discovery to enhance pharmacological characteristics such as metabolic stability and binding affinity.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's commercial availability, synthetic routes, quality control protocols, key applications, and essential safety and handling procedures.
Physicochemical Properties and Identification
This compound is a fluorinated benzoic acid derivative typically supplied as a white solid.[4] The molecule's utility stems from its three distinct functional groups: a carboxylic acid for amide or ester formation, a hydroxymethyl group for oxidation or etherification, and a fluorine atom that modulates the electronic properties of the aromatic ring.[4]
| Property | Value | Reference(s) |
| CAS Number | 214554-18-4 | [4][5] |
| Molecular Formula | C₈H₇FO₃ | [4][5] |
| Molecular Weight | 170.14 g/mol | [4][5] |
| Appearance | White Solid | [4] |
| Melting Point | 170-175 °C | |
| Typical Purity | ≥97% | [4][5] |
| IUPAC Name | This compound | [4] |
| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [4] |
| SMILES String | OCc1ccc(C(O)=O)c(F)c1 |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory or industrial use only and is not for medical or consumer applications.[5]
| Supplier | Typical Purity | Common Quantities | Notes | Reference(s) |
| Sigma-Aldrich (Merck) | 97% | 1 g | A major, widely cited supplier. | |
| SynQuest Laboratories | - | - | Lists the compound for laboratory and manufacturing use. | [6] |
| AA Blocks | ≥97% | 1 g | Provides specifications and purity information. | [5] |
| Crescent Chemical | - | 1 g | Reseller for Millipore/Sigma products. | [7] |
| BLD Pharm | - | - | Lists the product among its organic building blocks. | [8] |
| ChemScene | ≥98% | - | Offers custom synthesis and commercial production services. | [9] |
Procurement Workflow:
The process of acquiring a specialty chemical like this compound for research requires careful planning, from supplier vetting to final sample verification. The following workflow outlines the critical steps.
Synthesis and Quality Control
Synthetic Pathways
While many suppliers offer this compound, understanding its synthesis is crucial for anticipating potential impurities. One reported method involves the reduction of the corresponding aldehyde, 2-fluoro-4-formylbenzoic acid.[4] General strategies for producing fluorinated aromatic compounds often leverage common reactions like Friedel-Crafts acylation followed by hydrolysis and functional group interconversion.[10]
A plausible synthetic route starting from commercially available materials is outlined below. This approach leverages selective functional group manipulation, a common strategy in organic synthesis.
Protocol: Quality Control Verification
Upon receipt, it is imperative to verify the identity and purity of the material, as this underpins the reliability of all subsequent experimental work.
Objective: To confirm the structure and assess the purity of a commercial sample of this compound.
Materials:
-
Commercial sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid (for LC-MS)
-
Vials for sample preparation
Methodology:
-
¹H NMR Spectroscopy:
-
Rationale: To confirm the structural integrity by identifying all non-exchangeable protons and their coupling patterns.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
-
Expected Result: In negative ion mode, expect a peak at m/z 169.0 [M-H]⁻. In positive ion mode, adducts like [M+H]⁺ (171.0) or [M+Na]⁺ (193.0) may be observed.
-
-
Purity Analysis via HPLC:
-
Rationale: To quantify the purity of the sample by separating the main component from any potential impurities.
-
Procedure:
-
Develop a suitable reversed-phase HPLC method (e.g., C18 column).
-
Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
-
Analysis: Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.
-
Key Applications in Research and Development
The unique arrangement of functional groups makes this compound a versatile intermediate for synthesizing more complex molecules.[4]
Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmaceutical compounds.[4] Fluorinated benzoic acids are widely used in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding interactions with biological targets.[2][3] The presence of both a carboxylic acid and a hydroxyl group allows for sequential or orthogonal derivatization to build complex molecular scaffolds.
Materials Science
The compound serves as an intermediate in the production of liquid crystal materials.[4] The rigid benzoic acid core, combined with the potential for extension via the hydroxyl and carboxyl groups, makes it suitable for creating mesogens, the fundamental units of liquid crystals. The fluorine atom can influence the material's dielectric properties and phase behavior.[11]
Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
| Hazard Type | GHS Classification and Statements | Pictogram | Signal Word | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4 Oral) | GHS07 | Warning | [4][6] |
| Irritation | H315: Causes skin irritation (Skin Irrit. 2) | GHS07 | Warning | [4][6] |
| Irritation | H319: Causes serious eye irritation (Eye Irrit. 2) | GHS07 | Warning | [4][6] |
| STOT | H335: May cause respiratory irritation (STOT SE 3) | GHS07 | Warning | [4][6] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It is stable under recommended room temperature storage conditions.[5][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve removal to an authorized incinerator.[6]
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in drug discovery and materials science. Its trifunctional nature provides synthetic chemists with multiple avenues for molecular elaboration. While readily available from numerous suppliers, researchers must adhere to strict procurement, quality control, and safety protocols to ensure the integrity of their work and maintain a safe laboratory environment.
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An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid and Its Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-4-(hydroxymethyl)benzoic acid, a versatile fluorinated building block in organic synthesis. We will delve into its synthesis, physicochemical properties, and explore the diverse applications of its derivatives, with a particular focus on their pivotal role in medicinal chemistry as key intermediates for targeted therapeutics, as well as their emerging potential in materials science. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a thorough review of the current landscape.
Introduction: The Significance of Fluorinated Benzoic Acids
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of fluorine, including its high electronegativity and small atomic radius, can profoundly influence a molecule's physicochemical and biological properties. Fluorinated benzoic acids, in particular, serve as crucial intermediates in the synthesis of a wide array of functional molecules.[1] this compound stands out within this class due to its trifunctional nature, possessing a carboxylic acid, a hydroxymethyl group, and a fluorine atom on the aromatic ring. This distinct arrangement offers multiple reaction sites for derivatization, making it a highly valuable scaffold for creating diverse molecular architectures with tailored properties. Its structural similarity to known bioactive molecules has sparked significant interest in its potential as a lead compound for developing new drugs.[2]
Physicochemical Properties and Characterization
This compound (CAS No: 214554-18-4) is typically a white solid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Melting Point | 170-175 °C | |
| Appearance | White solid | [2] |
| Purity | ≥97% | [2] |
Spectroscopic Characterization:
Accurate structural elucidation is paramount for the successful application of this building block. A combination of spectroscopic techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands are observed for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-F bond vibrations.[5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry typically shows the molecular ion peak, which corresponds to the molecular weight of the compound.[6]
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available precursors. A common and efficient method involves the bromination of 2-fluoro-4-methylbenzoic acid followed by hydrolysis.
Synthesis via Bromination and Hydrolysis
This two-step process offers a practical and scalable method for the preparation of the target compound.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-4-(bromomethyl)benzoic acid
-
To a solution of 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the reaction mixture under irradiation with a UV lamp for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 2-fluoro-4-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-fluoro-4-(bromomethyl)benzoic acid in an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.[7]
Derivatives of this compound and Their Applications
The presence of three distinct functional groups in this compound allows for a wide range of chemical modifications, leading to a diverse library of derivatives with various applications.
Medicinal Chemistry: A Key Building Block for PARP Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of Olaparib (Lynparza™), a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage repair pathways of cancer cells.
Mechanism of Action of PARP Inhibitors:
PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in genes involved in homologous recombination repair (such as BRCA1 and BRCA2), the inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.
Figure 2: Simplified signaling pathway of PARP inhibition in normal and BRCA-mutated cancer cells.
Synthesis of Olaparib Intermediate:
This compound is a precursor to a key intermediate in the multi-step synthesis of Olaparib. The hydroxymethyl group is typically converted to a bromomethyl or other leaving group to facilitate coupling with the phthalazinone moiety of the drug.
Other Potential Therapeutic Applications
Derivatives of this compound are being explored for other therapeutic applications, leveraging the unique properties imparted by the fluorinated benzoic acid scaffold.
-
Anti-inflammatory Agents: Ester and amide derivatives of fluorinated benzoic acids have shown potential as anti-inflammatory agents. The mechanism is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[8][9][10]
-
Anticancer Agents: Beyond PARP inhibition, novel ester and amide derivatives are being synthesized and evaluated for their potential as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.
Experimental Protocol: Synthesis of an Ester Derivative
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Alternatively, activate the carboxylic acid with a coupling agent (e.g., DCC or EDC) in the presence of a catalyst (e.g., DMAP) and then add the alcohol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Materials Science: Building Blocks for Liquid Crystals
The rigid, aromatic core of this compound makes it an attractive building block for the synthesis of liquid crystals. The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are crucial for display applications.[11][12][13]
By esterifying the carboxylic acid with various long-chain alcohols and modifying the hydroxymethyl group, calamitic (rod-shaped) liquid crystals with nematic or smectic phases can be synthesized.[14] The specific molecular structure, including the length of the alkyl chains and the nature of the terminal groups, determines the type of mesophase and the temperature range over which it is stable.[3]
Experimental Protocol: Synthesis of a Liquid Crystal Precursor
-
Protect the hydroxymethyl group of this compound, for example, as a silyl ether.
-
Esterify the carboxylic acid with a long-chain alcohol (e.g., 4-octylphenol) using standard esterification methods.
-
Deprotect the hydroxymethyl group.
-
The resulting molecule can then be further derivatized at the hydroxymethyl position to introduce another mesogenic unit, leading to the formation of a liquid crystalline compound.
The characterization of these materials involves techniques such as polarizing optical microscopy (POM) to observe the liquid crystalline textures and differential scanning calorimetry (DSC) to determine the phase transition temperatures.[12]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides a platform for the creation of a wide array of derivatives with significant potential in both medicinal chemistry and materials science. The well-established role of this compound in the synthesis of the PARP inhibitor Olaparib underscores its importance in the development of targeted cancer therapies.
Future research is likely to focus on expanding the library of derivatives and exploring their biological activities against a broader range of therapeutic targets. The development of novel anti-inflammatory, antibacterial, and other anticancer agents based on this scaffold remains a promising area of investigation. In materials science, the design and synthesis of new liquid crystals and other functional materials derived from this compound will continue to be an active field of research, driven by the demand for materials with tailored optical and electronic properties. The detailed synthetic protocols and characterization data provided in this guide are intended to facilitate these future research endeavors and accelerate the discovery of new and innovative applications for this remarkable molecule and its derivatives.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Abstract
2-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in organic synthesis, serving as a key intermediate for active pharmaceutical ingredients (APIs) and liquid crystal materials.[1][2] Its unique substitution pattern, featuring a fluorine atom, a carboxylic acid, and a hydroxymethyl group, provides a versatile scaffold for drug discovery and material science.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the selective reduction of 2-fluoro-4-formylbenzoic acid. The presented method is distinguished by its high chemoselectivity, operational simplicity, and use of readily available, cost-effective reagents, making it suitable for both academic research and process development environments.
Strategic Overview: The Rationale for Selective Aldehyde Reduction
The synthesis of this compound requires the presence of two functional groups with different oxidation states: a carboxylic acid (higher oxidation state) and a primary alcohol (lower oxidation state). A robust synthetic strategy hinges on selectively manipulating one functional group in the presence of the other.
Our selected method begins with 2-fluoro-4-formylbenzoic acid, a precursor containing both a carboxylic acid and an aldehyde. The core of this protocol is the chemoselective reduction of the aldehyde moiety to a hydroxymethyl group, while leaving the carboxylic acid group intact.[1] This selectivity is achievable due to the significant difference in reactivity between aldehydes and carboxylic acids toward mild hydride-donating reagents.
Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. Under neutral or slightly basic conditions, it readily reduces aldehydes and ketones. Conversely, carboxylic acids are generally unreactive towards NaBH₄. This is because the acidic proton of the carboxyl group reacts with the hydride to form hydrogen gas and a carboxylate salt. This negatively charged carboxylate is electron-rich and thus resistant to further nucleophilic attack by the borohydride anion (BH₄⁻). This inherent difference in reactivity allows for a clean and high-yielding conversion.
Caption: Experimental workflow for the synthesis of this compound.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-formylbenzoic acid (5.0 g, 29.7 mmol). Add 100 mL of ethanol and stir at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes, allowing the internal temperature to equilibrate to 0-5 °C. This cooling step is critical to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: While stirring vigorously at 0 °C, add sodium borohydride (1.35 g, 35.7 mmol, 1.2 equivalents) in small portions over 20-30 minutes. Expert Tip: Adding the NaBH₄ slowly prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-3 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid. The product spot should be more polar (lower Rf) than the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add 1 M HCl solution dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. CAUTION: This process generates hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources. [3]Continue adding the acid until the pH is ~2-3 and gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Separate the layers and collect the organic phase. Extract the aqueous phase two more times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them once with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or hot water, to yield pure this compound.
Expected Yield
-
Theoretical Yield: 5.06 g
-
Typical Experimental Yield: 4.3 - 4.7 g (85-93%)
Safety and Hazard Management
Adherence to strict safety protocols is mandatory. This synthesis should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles or a face shield. [4]* Sodium Borohydride (NaBH₄): This reagent is a flammable solid and is water-reactive. [4]In contact with water or acids, it releases flammable hydrogen gas, which can ignite spontaneously. [4]Store in a cool, dry place away from moisture and acids. [3][4]Never store NaBH₄ in glass containers with tight-fitting lids, as pressure from hydrogen evolution could cause the container to rupture. [3]* Spill & Emergency Procedures:
-
NaBH₄ Spill: Do NOT use water. [5]Cover the spill with dry sand, dry lime, or soda ash. [5]Scoop the mixture into a container for proper disposal. [5] * Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [3]* Waste Disposal: All organic and aqueous waste must be disposed of according to institutional and local environmental regulations. Quenched reaction mixtures should be neutralized before disposal.
-
References
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esterification reactions of 2-fluoro-4-(hydroxymethyl)benzoic acid
An Application Guide to the Chemoselective Esterification of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
For researchers and professionals in medicinal chemistry and drug development, this compound is a valuable bifunctional building block. Its substituted benzene ring, featuring a carboxylic acid, a benzylic alcohol, and a fluorine atom, offers multiple points for diversification in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, the presence of two nucleophilic/electrophilic centers—the carboxylic acid and the hydroxymethyl group—presents a significant synthetic challenge: achieving chemoselective esterification at one site without affecting the other.
This technical guide provides a detailed exploration of strategies and protocols for the controlled esterification of this versatile molecule. We will delve into the mechanistic rationale behind various experimental choices, offering field-proven protocols designed for robustness and reproducibility.
The Core Challenge: Chemoselectivity
The primary obstacle in the esterification of this compound is directing the reaction to the desired functional group. A non-selective approach can lead to a mixture of products, including the carboxylate ester, the alcohol ester, a di-esterified product, and unreacted starting material, complicating purification and reducing overall yield. The choice of methodology is therefore critical and depends entirely on the synthetic goal: esterification of the carboxylic acid or the hydroxymethyl group.
Caption: The two primary pathways for selective esterification.
Part 1: Selective Esterification of the Carboxylic Acid Group
To selectively form an ester at the carboxylic acid moiety, the chosen conditions must favor the acylation reaction while leaving the less reactive primary alcohol untouched. This can be achieved through acid catalysis, which enhances the electrophilicity of the carboxyl carbon, or by using coupling agents that specifically activate the carboxylic acid.
Method 1: Fischer-Speier Esterification
This classic acid-catalyzed method is effective, particularly when using simple, unhindered alcohols. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, often serving as the solvent.[1] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]
Causality Behind Experimental Choices:
-
Excess Alcohol: According to Le Châtelier's principle, using the alcohol as the solvent shifts the reaction equilibrium towards the ester product.[3][4]
-
Acid Catalyst (H₂SO₄, TsOH): A strong acid catalyst is required to protonate the carboxylic acid, thereby activating it for nucleophilic attack. Sulfuric acid is a common and cost-effective choice.[2][3]
-
Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). While not always necessary when using a vast excess of alcohol, for less favorable reactions, a Dean-Stark apparatus can be used to remove water azeotropically.[3]
Caption: General workflow for a Fischer-Speier esterification reaction.
Protocol 1: Synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add methanol (20-40 eq, serving as the solvent).
-
Stir the suspension and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until the cessation of CO₂ evolution.
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
-
Method 2: Steglich Esterification
For more sensitive substrates or when using precious or sterically hindered alcohols, the Steglich esterification offers a milder alternative to the harsh acidic conditions of the Fischer method.[5][6] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) to facilitate the ester formation.[7][8]
Causality Behind Experimental Choices:
-
DCC (Coupling Agent): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the activated form of the carboxylic acid.[8]
-
DMAP (Catalyst): DMAP is a hyper-nucleophilic acylation catalyst. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This salt is more reactive towards the alcohol and, crucially, its formation prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[6][8]
-
Anhydrous Aprotic Solvent (DCM, THF): The reaction must be conducted in an anhydrous aprotic solvent to prevent DCC from reacting with water.
Caption: Simplified mechanism of the Steglich esterification.
Protocol 2: Steglich Esterification with Benzyl Alcohol
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[8]
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ester.
-
Part 2: Selective Esterification of the Hydroxymethyl Group
Esterifying the primary alcohol in the presence of a free carboxylic acid is challenging because the carboxylic acid is both more acidic and generally more reactive under many esterification conditions. Therefore, a protection-esterification-deprotection strategy is the most reliable approach.
Causality Behind Experimental Choices:
-
Protection: The carboxylic acid must first be "masked" with a protecting group to prevent it from reacting. A simple methyl ester, installed via Fischer esterification (as in Protocol 1), is an excellent choice as it is robust and can be removed later under orthogonal conditions (saponification).[10][11]
-
Esterification of the Alcohol: With the carboxylic acid protected, the free hydroxymethyl group can be esterified using standard, high-yielding methods, such as acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base.[12]
-
Deprotection: The final step involves the selective removal of the protecting group on the carboxylic acid to reveal the desired final product. Basic hydrolysis (saponification) is effective for removing the methyl ester without cleaving the newly formed ester on the hydroxymethyl group (assuming it is not base-labile).
Caption: A three-step workflow for selective esterification of the alcohol.
Protocol 3: Synthesis of 4-(Acetoxymethyl)-2-fluorobenzoic Acid
Step A: Protection of the Carboxylic Acid
-
Synthesize methyl 2-fluoro-4-(hydroxymethyl)benzoate from this compound using the Fischer Esterification described in Protocol 1 . Purify and characterize the product before proceeding.
Step B: Esterification of the Hydroxymethyl Group
-
Reaction Setup:
-
Dissolve the methyl 2-fluoro-4-(hydroxymethyl)benzoate (1.0 eq) from Step A in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.0 eq) and cool the solution to 0 °C.
-
-
Reaction Execution:
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Dilute with DCM and wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the crude di-ester, which can be purified by chromatography if necessary.
-
Step C: Selective Deprotection of the Methyl Ester
-
Reaction Setup:
-
Dissolve the di-ester product from Step B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
-
Reaction Execution:
-
Monitor the saponification by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(acetoxymethyl)-2-fluorobenzoic acid.
-
Summary and Method Selection
The optimal strategy for the esterification of this compound is dictated by the desired final structure.
| Synthetic Goal | Recommended Method | Key Reagents | Conditions | Pros | Cons |
| Esterify Carboxylic Acid | Fischer-Speier | Excess Alcohol, H₂SO₄ | Reflux | Economical, simple for primary alcohols. | Harsh conditions, not suitable for complex/sensitive alcohols.[5] |
| Esterify Carboxylic Acid | Steglich | Alcohol, DCC, DMAP | Room Temp. | Mild conditions, high yields, good for sensitive substrates.[6][8] | DCC is a sensitizer, DCU byproduct removal can be tedious.[13] |
| Esterify Hydroxymethyl Group | Protection-Esterification-Deprotection | 1. MeOH/H⁺2. Acyl Chloride/Base3. LiOH | Multi-step | Highly selective and controlled. | Longer synthetic route, potential for yield loss over multiple steps. |
By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively control the reactivity of this bifunctional molecule to achieve their desired synthetic outcomes.
References
- Handout Esterification and Acetalization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.
-
Yunus, U. M., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. The Malaysian Journal of Analytical Sciences, 18(1), 53-59. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(17), 2933-2935. [Link]
-
Common Conditions for Acid to Ester Conversion. (n.d.). Organic Chemistry Data. [Link]
-
Gaponov, A. D., & Cheprakov, A. V. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(2), 155-161. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. [Link]
-
Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. (2016). ResearchGate. [Link]
-
Organic Mechanism Fischer Esterification 004. (2012). YouTube. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. [Link]
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Fluoro-4-(hydroxymethyl)benzoic acid
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-4-(hydroxymethyl)benzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and data interpretation. We will explore the reaction with various nucleophiles, including amines and phenols, and discuss the critical parameters that govern reaction success.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike aliphatic SN2 reactions, SNAr does not proceed via a backside attack due to the steric hindrance of the aromatic ring.[1][2] Instead, it typically follows a two-step addition-elimination mechanism.[3][4]
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][2][5] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][3][6]
The Substrate: this compound
This compound is a particularly interesting substrate for SNAr reactions. Its structure incorporates several key features:
-
A Good Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3][5]
-
Activating Groups: The carboxylic acid (-COOH) group is a moderate electron-withdrawing group, which activates the ring for nucleophilic attack.[7][8]
-
A Site for Further Functionalization: The hydroxymethyl (-CH2OH) group provides a handle for subsequent synthetic transformations.[9][10]
The strategic placement of the fluoro leaving group and the activating carboxyl group makes this molecule a versatile platform for the synthesis of a wide array of substituted benzoic acid derivatives.
Reaction Mechanism
The SNAr reaction of this compound proceeds through the formation of a resonance-stabilized Meisenheimer complex.
Caption: Generalized SNAr mechanism on this compound.
Step 1: Nucleophilic Attack (Addition) The nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction.[6] The aromaticity of the ring is temporarily broken, forming a high-energy anionic intermediate known as the Meisenheimer complex.[1][3]
Step 2: Stabilization of the Meisenheimer Complex The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing carboxylic acid group through resonance.
Step 3: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final substituted product.[3]
Experimental Protocols
The following protocols provide detailed procedures for the SNAr reaction of this compound with representative amine and phenol nucleophiles.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of 2-(benzylamino)-4-(hydroxymethyl)benzoic acid.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add benzylamine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into water.
-
Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
If the product is not a solid, extract the aqueous layer with ethyl acetate (3 x 50 mL).[11]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.[11]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Phenol (e.g., Phenol)
This protocol describes the synthesis of 4-(hydroxymethyl)-2-phenoxybenzoic acid.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.
-
Add K2CO3 or Cs2CO3 (2.0 eq) to the solution to generate the phenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid product.
-
Filter the solid product and wash thoroughly with water.
-
Alternatively, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Parameters and Optimization
Several factors can influence the outcome of the SNAr reaction. Careful optimization of these parameters is key to achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Nucleophile | 1.1 - 1.5 equivalents | A slight excess of the nucleophile is often used to drive the reaction to completion. Stronger nucleophiles generally lead to faster reaction rates. |
| Base | 2.0 equivalents of K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine (Et3N).[11] | The base is required to neutralize the HF formed during the reaction and, in the case of phenols, to generate the more nucleophilic phenoxide. The choice of base can significantly impact the reaction rate and side product formation. |
| Solvent | Aprotic polar solvents such as DMF, DMSO, or NMP. | These solvents are effective at solvating the ionic intermediates and can accelerate the reaction rate. Anhydrous conditions are recommended, especially when using strong bases. |
| Temperature | Room temperature to 120 °C | The optimal temperature depends on the reactivity of the nucleophile. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS to determine the optimal reaction time. |
Purification and Characterization
Due to the presence of the carboxylic acid and hydroxymethyl groups, the products of these reactions are often polar.
Purification Techniques
-
Acid-Base Extraction: This is a primary method for isolating the carboxylic acid product. After the reaction, the mixture is diluted with water and an organic solvent. Acidification of the aqueous layer will precipitate the desired product, which can then be filtered or extracted.
-
Column Chromatography: For less polar products or to remove closely related impurities, silica gel column chromatography can be employed.[12] Reversed-phase chromatography on C18-functionalized silica may be necessary for highly polar compounds.[12]
-
Recrystallization: This is an effective method for purifying solid products to a high degree of purity.
Characterization Methods
The structure and purity of the final products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the successful incorporation of the nucleophile and the overall structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the alcohol O-H stretch.
Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Reaction temperature too low- Ineffective base | - Use a stronger nucleophile- Increase the reaction temperature- Use a stronger base (e.g., Cs2CO3 instead of K2CO3) |
| Formation of Side Products | - Reaction temperature too high- Reaction time too long- Competing side reactions | - Lower the reaction temperature- Optimize the reaction time by careful monitoring- Consider using a milder base or different solvent |
| Difficult Purification | - Product is highly polar- Impurities have similar polarity to the product | - Use reversed-phase column chromatography- Attempt derivatization of the carboxylic acid or alcohol to alter polarity before chromatography |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a diverse range of functionalized aromatic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate valuable building blocks for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful execution and optimization of these important transformations.
References
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
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Grokipedia. Nucleophilic aromatic substitution. [Link]
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ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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-
ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
MDPI. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]
-
Quick Company. Purification Of Aromatic Carboxylic Acids. [Link]
-
PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
YouTube. SNAr reaction mechanism. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
ResearchGate. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
-
NIH. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,. [Link]
-
PubMed Central. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
ResearchGate. Theoretical Study of 4-(Hydroxymethyl)Benzoic Acid Synthesis from Ethylene and 5-(Hydroxymethyl)Furoic Acid Catalyzed By Sn-BEA | Request PDF. [Link]
-
ResearchGate. Theoretical Study of 4-(Hydroxymethyl)benzoic Acid Synthesis from Ethylene and 5-(Hydroxymethyl)furoic Acid Catalyzed by Sn-BEA | Request PDF. [Link]
-
ResearchGate. Examples of pharmacologically active derivatives of... | Download Scientific Diagram. [Link]
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Application Notes & Protocols: Leveraging 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Advanced Polymer Chemistry
Introduction: A Trifunctional Monomer for Next-Generation Polymers
In the quest for advanced polymeric materials, the strategic design of monomers is paramount. 2-Fluoro-4-(hydroxymethyl)benzoic acid (FHMBA) emerges as a uniquely versatile building block for polymer chemists. Its structure is distinguished by three key functional groups on a single aromatic ring: a carboxylic acid, a hydroxymethyl group, and a fluorine atom.[1] This trifunctional architecture provides a powerful toolkit for synthesizing highly functional and performance-driven polymers.
The incorporation of fluorine into a polymer backbone is a well-established strategy for imparting a range of desirable properties. The high electronegativity and stability of the carbon-fluorine bond (~485 kJ·mol⁻¹) can significantly enhance thermal stability, chemical inertness, and hydrophobicity compared to non-fluorinated analogues.[2] In biomedical contexts, fluoropolymers are renowned for their biocompatibility and low surface energy, which can reduce protein adhesion and undesirable biological interactions.[3][4][5]
This guide provides an in-depth exploration of FHMBA's application in two principal polymerization techniques: direct polycondensation to form fluorinated aromatic polyesters and as a functional initiator for the ring-opening polymerization (ROP) of cyclic esters. We will detail scientifically grounded protocols, explain the causality behind experimental choices, and discuss the potential of the resulting polymers in advanced applications, with a particular focus on drug delivery systems.
Monomer Profile: Physicochemical Properties and Synthesis
A thorough understanding of the monomer is the foundation of successful polymer synthesis. FHMBA is a white solid at room temperature with a melting point of 170-175 °C. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214554-18-4 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Melting Point | 170-175 °C | |
| Appearance | White Solid | [1] |
| Key Functional Groups | Carboxylic Acid, Hydroxyl, Fluoro |
A common synthetic route to FHMBA involves the selective reduction of the aldehyde in 2-fluoro-4-formylbenzoic acid, a method that preserves the carboxylic acid functionality.[1]
Caption: Synthetic route to FHMBA via selective reduction.
Part 1: FHMBA in Direct Polycondensation
The presence of both a carboxylic acid and a hydroxyl group makes FHMBA an ideal AB-type monomer for synthesizing aromatic polyesters through self-condensation polymerization. The resulting polymers feature the fluorine atom directly on the main chain, maximizing its influence on the material's bulk properties. The ortho-position of the fluorine atom can also influence chain conformation and packing, potentially leading to unique thermal and mechanical characteristics.[6]
Protocol 1: Synthesis of a Fluorinated Aromatic Polyester via Melt Polycondensation
This protocol describes the synthesis of a linear polyester from FHMBA using a two-stage melt polymerization process, a common solvent-free method for producing high molecular weight polyesters.
Materials:
-
This compound (FHMBA)
-
Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
High-vacuum Schlenk line apparatus with a mechanical stirrer
-
Heating mantle and temperature controller
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: Place FHMBA (e.g., 10.0 g, 58.8 mmol) and a catalytic amount of Sb₂O₃ (e.g., 300 ppm, ~3 mg) into a flame-dried glass reactor equipped with a mechanical stirrer and an inert gas inlet/outlet.
-
Inerting: Purge the reactor with dry argon or nitrogen for 15-20 minutes to remove all oxygen and moisture. Maintain a gentle positive pressure of inert gas.
-
Esterification Stage (First Stage):
-
Heat the reactor to 180-190 °C (above the monomer's melting point) with gentle stirring.
-
Water will be generated as a byproduct of the initial esterification. Allow it to distill out of the reaction mixture and be carried away by the inert gas stream.
-
Maintain these conditions for 2-3 hours, or until the rate of water distillation significantly decreases. Causality: This initial stage forms low molecular weight oligomers. Removing the water byproduct drives the equilibrium towards product formation.
-
-
Polycondensation Stage (Second Stage):
-
Increase the temperature to 220-240 °C.
-
Gradually apply a high vacuum (<1 Torr) over 30-45 minutes. Causality: Applying vacuum slowly prevents bumping of the low molecular weight oligomers. High vacuum is critical to remove the final traces of water and any other small volatile byproducts, driving the reaction to produce a high molecular weight polymer.
-
Continue the reaction under high vacuum and vigorous stirring for 4-6 hours. The viscosity of the melt will increase noticeably as the polymer chains grow.
-
-
Isolation and Purification:
-
Release the vacuum with inert gas and cool the reactor to room temperature.
-
The resulting solid polymer can be brittle. Carefully break it up and dissolve it in a suitable solvent (e.g., chloroform, THF, or DMF).
-
Precipitate the polymer by pouring the solution into a non-solvent like cold methanol or hexane.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Caption: Two-stage melt polycondensation workflow for FHMBA.
Part 2: FHMBA as a Functional Initiator for Ring-Opening Polymerization (ROP)
The hydroxymethyl group of FHMBA is an excellent nucleophile for initiating the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (PCL) and L-lactide (PLLA).[7][8] This approach yields biodegradable aliphatic polyesters with the FHMBA molecule covalently attached at one end. This "end-capping" is highly strategic, as it introduces a terminal carboxylic acid group that can be used for subsequent bioconjugation or surface functionalization.[9][10]
Protocol 2: Synthesis of FHMBA-terminated Poly(ε-caprolactone) (FHMBA-PCL)
This protocol details the organocatalyzed ROP of ε-caprolactone initiated from the hydroxyl group of FHMBA. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is used as a common and efficient catalyst.
Materials:
-
This compound (FHMBA), dried under vacuum
-
ε-Caprolactone, distilled under reduced pressure before use
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous toluene
-
Dry Schlenk flask and magnetic stirrer
-
Argon or Nitrogen gas supply
Procedure:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add FHMBA (e.g., 170 mg, 1.0 mmol) to a dry Schlenk flask. The amount of ε-caprolactone will determine the target molecular weight (e.g., for a target degree of polymerization of 50, add 5.71 g, 50 mmol).
-
Catalyst Addition: Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 2000:1 to 5000:1 (e.g., ~5-10 mg).
-
Reaction Setup: If desired, add a minimal amount of anhydrous toluene to dissolve the initiator. However, this reaction can also be performed in bulk (solvent-free). Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 130 °C.
-
Polymerization:
-
Stir the reaction mixture at 130 °C. The reaction is typically complete within 4-24 hours, depending on the catalyst concentration and target molecular weight.
-
Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR (disappearance of the monomer peak) or by observing the increase in viscosity. Causality: The Sn(Oct)₂ catalyst activates the ε-caprolactone monomer, making it susceptible to nucleophilic attack from the hydroxyl group of FHMBA. The chain propagates by subsequent monomer additions to the growing polymer's hydroxyl terminus.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature and dissolve the viscous product in a good solvent like dichloromethane or chloroform.
-
Precipitate the polymer into a large excess of cold methanol to remove unreacted monomer and catalyst residues.
-
Repeat the dissolution-precipitation cycle two more times for high purity.
-
Collect the final white polymer by filtration and dry under vacuum at room temperature to a constant weight.
-
Caption: ROP of ε-caprolactone initiated by FHMBA.
Applications in Drug Delivery
The polymers derived from FHMBA are exceptionally well-suited for drug delivery applications.[4][11] The fluorinated segments can enhance the encapsulation of hydrophobic drugs, while the overall polymer architecture can be designed for controlled release.
-
Nanoparticle Formulation: FHMBA-PCL, being amphiphilic to a degree, can self-assemble in aqueous media to form nanoparticles. The hydrophobic PCL core serves as a reservoir for hydrophobic drugs like paclitaxel or doxorubicin, while the more hydrophilic FHMBA end-group may be oriented towards the surface.[11]
-
Targeted Delivery: The terminal carboxylic acid on FHMBA-PCL is a critical functional handle. It can be readily conjugated to targeting ligands—such as folic acid, peptides (e.g., RGD), or antibodies—via standard carbodiimide chemistry (EDC/NHS coupling).[10] This functionalization allows the nanoparticles to actively target specific cell types, such as cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.
Caption: FHMBA-PCL nanoparticle for targeted drug delivery.
Conclusion
This compound is more than just another monomer; it is a strategic component for the rational design of advanced functional polymers. Its unique structure enables the synthesis of both main-chain fluorinated aromatic polyesters and end-functionalized aliphatic polyesters. These materials exhibit a combination of thermal stability, chemical resistance, biocompatibility, and, most importantly, chemical functionality for further modification. For researchers in drug development and materials science, FHMBA offers a reliable and powerful route to creating next-generation polymers capable of meeting the most demanding performance criteria.
References
-
Vertex AI Search. Buy this compound | 214554-18-4. 1
-
Ribeiro, C., et al. (2017). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC, NIH. 2
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Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications. 3
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Wang, K., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. ResearchGate. 4
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Dalau Ltd. (2024). The Critical Role of Fluoropolymers in Modern Medical Technology. 5
-
Ribeiro, C., et al. (2017). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. MDPI. 12
-
Universität Bayreuth. (2025). Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. 6
-
Sigma-Aldrich. This compound 97%.
-
Coulembier, O., et al. (2020). Benzoic Acid-Organocatalyzed Ring-Opening (co)Polymerization (ORO(c)P) of L-Lactide and Ɛ-Caprolactone Under Solvent-Free Conditions: from Simplicity to Recyclability. ResearchGate. 7
-
Journal of Cosmotic and Reconstructive Surgery. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. 11
-
Royal Society of Chemistry. (2020). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. 8
-
Sigma-Aldrich. Functional Polymers for Biomedical Applications. 9
-
ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. 13
-
Ho, D., et al. (2012). Polymers for Drug Delivery Systems. PMC, NIH. 10
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- 13. researchgate.net [researchgate.net]
synthesis of liquid crystals from 2-fluoro-4-(hydroxymethyl)benzoic acid
An Application Note and Protocol for the Synthesis of Novel Fluorinated Liquid Crystals from 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of novel calamitic (rod-like) liquid crystals derived from the versatile building block, this compound. The strategic incorporation of a lateral fluorine atom onto the mesogenic core is a key design element for tuning the dielectric and thermal properties of liquid crystalline materials.[1][2][3] This document details a robust synthetic route via Steglich esterification, a cornerstone reaction in modern liquid crystal synthesis, and outlines the essential characterization techniques required to validate the molecular structure and elucidate the mesomorphic behavior of the final product. The causality behind experimental choices is explained to provide researchers with a framework for rational design and troubleshooting.
Introduction: The Rationale for Fluorinated Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of liquids and the long-range order of crystalline solids.[4] This duality is the foundation of their widespread application, most notably in liquid crystal displays (LCDs). The performance of an LCD device—its response time, viewing angle, and power consumption—is dictated by the collective physical properties of the LC molecules within it.
The introduction of fluorine into a liquid crystal's molecular structure is a powerful and widely adopted strategy for engineering materials with superior properties.[2][5] Due to its high electronegativity and relatively small size, a fluorine substituent can profoundly influence the material's:
-
Dielectric Anisotropy (Δε): A lateral fluorine atom, as in our starting material, introduces a strong dipole moment perpendicular to the molecule's long axis. This is instrumental in creating materials with negative dielectric anisotropy, which are essential for advanced display modes like Vertical Alignment (VA).[6][7][8]
-
Melting Point and Mesophase Range: The steric effect of the fluorine atom can disrupt crystal packing, often leading to lower melting points and a broader temperature range over which the liquid crystal phase is stable.[1][8]
-
Chemical and Thermal Stability: The strength of the carbon-fluorine bond enhances the overall stability of the molecule, a critical factor for device longevity.[8][9]
The starting material, this compound, is an ideal precursor for this work. It provides a rigid phenyl core pre-functionalized with a lateral fluorine atom and two distinct functional groups—a carboxylic acid and a primary alcohol—offering versatile handles for subsequent esterification reactions to build the final mesogenic structure.
Synthetic Strategy and Workflow
The objective is to synthesize a calamitic liquid crystal, which typically consists of a rigid core, a flexible terminal chain, and a linking group. Our strategy involves an esterification reaction between the carboxylic acid group of our starting material and a phenol bearing a flexible alkyl chain. This approach directly yields a three-ring aromatic ester, a classic mesogen architecture.
For this synthesis, the Steglich esterification is the method of choice. It is a mild and highly efficient condensation reaction that proceeds at room temperature, making it ideal for substrates that may be sensitive to harsher conditions.[10][11] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation.[10][12]
The overall workflow is visualized below.
Caption: General workflow for the synthesis and characterization of the target liquid crystal.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | ≥97% | Starting Material |
| 4-(Hexyloxy)phenol | Sigma-Aldrich | 98% | Core Component with Flexible Tail |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% | Catalyst |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% | Reaction Solvent |
| Ethyl Acetate | Fisher Chemical | HPLC Grade | Eluent for Chromatography |
| Hexanes | Fisher Chemical | HPLC Grade | Eluent for Chromatography |
| Silica Gel (230-400 mesh) | Sigma-Aldrich | - | Stationary Phase for Chromatography |
Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, FTIR spectrometer, NMR spectrometer, Differential Scanning Calorimeter (DSC), and a Polarized Optical Microscope (POM) with a hot stage.
Synthesis of 4-(Hexyloxy)phenyl 2-fluoro-4-(hydroxymethyl)benzoate
Step 1: Reaction Setup (Steglich Esterification)
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 5.88 mmol), 4-(hexyloxy)phenol (1.25 g, 6.47 mmol, 1.1 eq), and DMAP (0.072 g, 0.59 mmol, 0.1 eq).
-
Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate beaker, dissolve DCC (1.34 g, 6.47 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction flask over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent).
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the phenol, intercepts this intermediate to form an N-acylpyridinium salt. This salt is an even more reactive "active ester," which is readily attacked by the phenol to form the desired product, regenerating the DMAP catalyst.[11] This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges into a stable N-acylurea.[10][11]
Caption: Catalytic mechanism of the Steglich esterification reaction.
Step 2: Work-up and Purification
-
After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a viscous oil or a waxy solid. Purify it using column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
For final purification, recrystallize the product from a suitable solvent system like ethanol or an ethanol/hexane mixture to obtain a pure, white crystalline solid.
Characterization Protocols
Structural Verification:
-
FTIR (ATR): The spectrum should show a strong carbonyl (C=O) stretch for the ester at ~1730 cm⁻¹, a broad O-H stretch for the hydroxymethyl group around 3300-3400 cm⁻¹, and C-O and C-F stretches in the fingerprint region (1300-1000 cm⁻¹).
-
¹H NMR (400 MHz, CDCl₃): Expect to see characteristic aromatic protons (δ 7.0-8.2 ppm), a singlet for the benzylic CH₂ group (~δ 4.8 ppm), a triplet for the O-CH₂ of the hexyloxy chain (~δ 4.0 ppm), and aliphatic protons for the rest of the chain (δ 0.9-1.8 ppm).
Mesomorphic Property Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Seal 3-5 mg of the purified sample in an aluminum pan.
-
Heat the sample at a rate of 10 °C/min from room temperature to a point well above the clearing temperature (e.g., 150 °C).
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is erased.
-
Identify the phase transitions (crystal-to-LC and LC-to-isotropic) as peaks in the thermogram. The peak maximum defines the transition temperature (T).
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a glass slide and cover it with a coverslip.
-
Heat the slide on a calibrated hot stage.
-
Observe the sample through crossed polarizers while slowly heating and cooling.
-
Upon melting, the appearance of a birefringent, fluid texture indicates the formation of a liquid crystal phase. Nematic phases typically exhibit characteristic "Schlieren" or "marbled" textures.[13][14] Record the temperatures at which these textures appear and disappear, correlating them with the DSC data.
-
Expected Results and Structure-Property Discussion
The described synthesis should yield a white, crystalline solid with high purity after chromatography and recrystallization. The key outcome is the observation of thermotropic liquid crystalline behavior.
| Property | Expected Outcome |
| Yield | 60-80% |
| Purity | >99% (by NMR and DSC) |
| Phase Transitions (DSC) | Crystal (Cr) → Nematic (N) → Isotropic (I) upon heating. The reverse sequence is observed upon cooling. |
| Transition Temps. | T(Cr-N): ~60-80 °C; T(N-I): ~90-110 °C (Hypothetical, based on similar structures) |
| POM Texture | A fluid, birefringent texture (e.g., marbled) should be observed between the melting and clearing points.[14] |
The Role of Molecular Structure: The mesomorphic behavior of the synthesized compound is a direct consequence of its molecular architecture.
Caption: Relationship between molecular components and physical properties.
-
Rigid Core: The aromatic biphenyl ester system provides the necessary rigidity and shape anisotropy for the molecules to align along a common direction (the director), which is the fundamental requirement for forming a liquid crystal phase.[4]
-
Flexible Tail: The hexyloxy chain adds flexibility. It acts as a "plasticizer," lowering the melting point and preventing premature crystallization, thereby enabling the formation of the liquid crystal phase.[15]
-
Lateral Fluorine: This is the key tuning element. Its steric bulk pushes molecules apart, weakening the intermolecular forces and typically lowering the melting and clearing temperatures.[1][8] More importantly, its strong dipole moment oriented perpendicular to the molecular axis is expected to induce a negative dielectric anisotropy (Δε < 0), a critical property for VA-LCDs.[7]
References
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- Fluorine in Liquid Crystal Design for Display Applications | Request PDF.
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- New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calcul
- Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC - NIH.
- Synthesis of organic liquid crystals containing selectively fluorin
- Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
- Fluorinated liquid crystals - Properties and applic
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
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- How Are Liquid Crystals Synthesized?. Chemistry For Everyone - YouTube.
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- Liquid Crystal Types: Smectic Liquid Crystal And Nem
- How Do Nematic, Smectic, and Cholesteric Liquid Crystals Differ in Technical Performance for Displays?. Hua Xian Jing.
- Steglich esterific
- Liquid crystal. Wikipedia.
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- Mitsunobu Reaction. TCI Chemicals.
- Steglich Esterific
- The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. PMC - NIH.
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- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
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The Strategic Role of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Advanced PARP Inhibitors
Introduction: A Keystone Intermediate in Targeted Cancer Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent active pharmaceutical ingredients (APIs) is paramount. 2-Fluoro-4-(hydroxymethyl)benzoic acid has emerged as a critical building block in the synthesis of a class of groundbreaking anticancer agents known as poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] These inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations.[1][2][3] The unique substitution pattern of this compound, featuring a fluorine atom, a carboxylic acid, and a hydroxymethyl group, makes it a valuable and versatile precursor for constructing the complex molecular architectures of APIs like Olaparib and Talazoparib.[1][4][5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the utilization of this key intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a starting material is fundamental to its effective and safe application in API synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 214554-18-4 | [4][7][8] |
| Molecular Formula | C₈H₇FO₃ | [4][7][8] |
| Molecular Weight | 170.14 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 170-175 °C | |
| Purity | Typically ≥97% | [4][8] |
| Functional Groups | Carboxylic acid, fluoro, hydroxyl | [4] |
| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [4] |
| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [4] |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this compound.[7] Work should be conducted in a well-ventilated area, and inhalation of dust, mist, or spray must be avoided.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
Application in API Synthesis: A Protocol for an Olaparib Intermediate
The following protocol outlines a representative synthetic route for a key intermediate of Olaparib, starting from this compound. This process highlights the strategic chemical transformations that leverage the unique functionalities of the starting material.
Synthetic Workflow Overview
The synthesis involves a multi-step process that begins with the protection of the hydroxymethyl group, followed by the construction of the phthalazinone core, and finally deprotection to yield the desired intermediate.
Caption: High-level workflow for the synthesis of an Olaparib intermediate.
Detailed Experimental Protocol
Step 1: Protection of the Hydroxymethyl Group
-
Rationale: The hydroxymethyl group is protected to prevent its interference in subsequent reactions involving the carboxylic acid functionality. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether due to its stability under various reaction conditions and ease of removal.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
Step 2: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
Rationale: This step involves the construction of the core phthalazinone structure, which is central to the biological activity of Olaparib.[1] This is achieved through a condensation reaction between the protected benzoic acid derivative and a suitable phthalhydrazide precursor. The use of a coupling agent facilitates the formation of an amide bond, which then undergoes intramolecular cyclization.
-
Procedure:
-
The protected intermediate from Step 1 is coupled with a phthalhydrazide derivative. While the direct synthesis from this compound is a variation, a more convergent and scalable approach often involves coupling a suitably functionalized benzyl halide with phthalhydrazide.[1] For the purpose of this protocol, we will illustrate a conceptual pathway.
-
A practical and scalable process for a key Olaparib intermediate involves the Negishi coupling of a zinc reagent derived from a bromide with a monochloride product of phthalhydrazide.[1]
-
Alternatively, the carboxylic acid of the protected intermediate can be activated, for example, with a reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and then reacted with a suitable hydrazine derivative to form the phthalazinone ring.[10]
-
Step 3: Deprotection of the Hydroxymethyl Group (if applicable in the chosen route)
-
Rationale: If a protecting group strategy was employed for the hydroxymethyl group, it must be removed in the final steps to yield the desired API or a late-stage intermediate. The choice of deprotection agent depends on the protecting group used. For a TBDMS ether, fluoride ion sources are highly effective.
-
Procedure:
-
Dissolve the protected phthalazinone intermediate in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the crude product.
-
Purify the final intermediate by recrystallization or column chromatography.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial at each stage of the synthesis to ensure the identity, purity, and quality of the intermediates and the final API.[]
Table 2: Analytical Methods for Reaction Monitoring and Product Characterization
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress, determine the purity of intermediates and the final product, and quantify impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is commonly used.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized compounds. ¹H and ¹³C NMR are essential for structural elucidation. |
| Mass Spectrometry (MS) | To determine the molecular weight of the products and to identify any byproducts. Electrospray ionization (ESI) is a common technique. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups and to monitor their transformation throughout the synthetic process. |
Logical Framework for Protocol Design
The design of this synthetic protocol is guided by principles of efficiency, scalability, and control over product quality.
Caption: Logical progression of the synthetic protocol.
Conclusion
This compound is a strategically important intermediate in the synthesis of advanced APIs, particularly PARP inhibitors like Olaparib. Its specific arrangement of functional groups allows for its efficient incorporation into complex molecular scaffolds. The protocols and guidelines presented here provide a framework for the effective and safe utilization of this key building block in a research and development setting. Adherence to rigorous synthetic procedures and analytical controls is essential for the successful production of high-quality pharmaceutical ingredients.
References
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ChemBK. (n.d.). Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester. Retrieved from [Link]
-
Li, Z., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(11), 3236. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. Retrieved from [Link]
-
Wang, C., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313-6321. Retrieved from [Link]
- Guangzhou Bio Blue Technology Co Ltd, & Guangzhou Wellhealth Bio-Pharmaceutical Co Ltd. (2017). Synthesis of parpinhibitor talazoparib. Google Patents.
- CN115806526B - A preparation method of olaparib intermediate. (n.d.). Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. Retrieved from [Link]
-
Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813-4817. Retrieved from [Link]
- US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof. (n.d.). Google Patents.
-
Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Wang, C., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313-6321. Retrieved from [Link]
-
Park, J., & Cheon, C. H. (2022). The second-generation synthesis of rucaparib (1). ResearchGate. Retrieved from [Link]
- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates. (n.d.). Google Patents.
-
Sci-Hub. (n.d.). Synthesis of Rucaparib. Retrieved from [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]
- KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof. (n.d.). Google Patents.
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein-Institut. Retrieved from [Link]
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SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. Retrieved from [Link]
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Ghosh, B., et al. (2021). Synthesis of active pharmaceutical ingredients (APIs) in enantiomerically pure form. ResearchGate. Retrieved from [Link]
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Application Note: High-Purity 2-Fluoro-4-(hydroxymethyl)benzoic Acid via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-fluoro-4-(hydroxymethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple step-by-step list, this document elucidates the causal relationships behind experimental choices, empowering researchers to not only execute the protocol but also to adapt it based on empirical observations. We will delve into the principles of solvent selection, management of potential impurities, and methods for the validation of final product purity.
Introduction: The Critical Role of Purity
This compound (MW: 170.14 g/mol , MP: 170-175 °C) is a trifunctional molecule whose utility as a synthetic building block is directly correlated to its purity. The presence of isomers, unreacted starting materials, or synthetic byproducts can have profound negative impacts on downstream applications, leading to unpredictable reaction kinetics, compromised product yields, and difficulties in subsequent purification steps. For drug development professionals, in particular, stringent purity control is a non-negotiable aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, presents recrystallization as a robust, scalable, and cost-effective method for achieving high-purity this compound.
Foundational Principles of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).
The process of crystal formation is a thermodynamically driven self-assembly process. As a saturated solution cools, the solubility of the target compound decreases, leading to supersaturation and subsequent nucleation. Slow, controlled cooling is paramount as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities.[3]
Understanding Potential Impurities
The nature of impurities in a sample of this compound is largely dependent on its synthetic route. Common synthetic pathways may include the oxidation of 2-fluoro-4-methylbenzoic acid or the hydrolysis of a corresponding ester or nitrile. A Friedel-Crafts acylation followed by hydrolysis is another potential route.[4] Based on these possibilities, likely impurities could include:
-
Isomeric Species: Incomplete regioselectivity during synthesis can lead to the presence of isomers such as 4-fluoro-2-methylbenzoic acid.[4]
-
Unreacted Starting Materials: Residual starting materials like 2-fluoro-4-methylbenzoic acid or 4-bromo-2-fluorobenzoic acid may persist.[5][6]
-
Over-oxidation Products: The hydroxymethyl group could be partially oxidized to an aldehyde, or further to a dicarboxylic acid.
-
Hydrolysis Byproducts: If the synthesis involves ester hydrolysis, residual ester may be present.
A thorough understanding of the synthetic history of the starting material is invaluable for tailoring the purification strategy.
Systematic Solvent Selection
The selection of an appropriate solvent system is the most critical determinant of a successful recrystallization. Due to the multifunctional nature of this compound (possessing a polar carboxylic acid and hydroxyl group, and a less polar fluorinated aromatic ring), a range of solvents with varying polarities should be considered.
Recommended Solvents for Screening
The following table provides a starting point for solvent screening. The ideal solvent will dissolve the compound when hot, but lead to poor solubility upon cooling.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Predicted Behavior |
| Water | 100 | 10.2 | High polarity should favor dissolution of the polar functional groups, especially at elevated temperatures. Benzoic acid itself has a significant positive temperature coefficient of solubility in water.[3][7] |
| Ethanol | 78 | 4.3 | Good general solvent for polar organic molecules. May show high solubility even at room temperature, making it a potential candidate for a mixed-solvent system. |
| Methanol | 65 | 5.1 | Similar to ethanol, but more polar. High likelihood of significant room temperature solubility. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity. May offer a good balance for dissolving the entire molecule at elevated temperatures. |
| Toluene | 111 | 2.4 | Low polarity. Less likely to be a good single solvent, but could be an effective anti-solvent in a mixed-solvent system with a more polar counterpart. |
| Acetone | 56 | 5.1 | A polar aprotic solvent that is a good solvent for many organic compounds. Its low boiling point can be advantageous for easy removal. |
Protocol for Small-Scale Solubility Testing
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid dissolves. Record the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An abundant formation of fine, crystalline precipitate is a positive indicator.
Detailed Recrystallization Protocol
This protocol is based on a general procedure for aromatic carboxylic acids and should be optimized based on the results of the solvent screening. A mixed solvent system of ethanol and water is often effective for compounds with this type of functionality.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Watch glass
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) while stirring and gently heating on a hot plate. Continue to add small portions of the hot solvent until the compound is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for maximizing the yield upon cooling.
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask. Causality: This removes insoluble impurities and the activated charcoal before the desired compound crystallizes.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing for the selective incorporation of the target molecule into the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities without significantly dissolving the purified crystals.
-
Drying: Dry the purified crystals on a watch glass in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.
Visual Workflow
Caption: Workflow for the recrystallization of this compound.
Purity Assessment
The purity of the recrystallized product should be rigorously assessed.
Melting Point Analysis
A sharp melting point range that is close to the literature value (170-175 °C) is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of the final product and detecting any remaining impurities.[8][9][10][11]
-
Recommended Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
A single, sharp peak for the main component with minimal to no other peaks is indicative of high purity.
Spectroscopic Analysis
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified product and to identify any structural isomers or other impurities that may be present.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oily precipitate forms instead of crystals | The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil and allow it to cool more slowly. Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) to the hot solution. |
| Low recovery of purified product | Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in the cold wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
| Melting point is still broad or low | Incomplete removal of impurities. | Repeat the recrystallization process. Consider using a different solvent system. |
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of this compound by recrystallization. By systematically selecting a suitable solvent system and carefully controlling the crystallization process, researchers can achieve a high degree of purity, which is essential for the successful application of this versatile building block in drug discovery and materials science. The principles and troubleshooting guidance provided herein are intended to empower the user to adapt and optimize this protocol for their specific needs.
References
-
Department of Chemistry, University of Rochester. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]
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University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
Scienomics. (2017). Solubility of Pharmaceuticals: A Comparison Between SciPharma, a PC-SAFT-based Approach, and NRTL-SAC. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
This compound (CAS No. 214554-18-4) is a highly valuable, multi-functional building block in modern organic synthesis.[1] Its strategic importance is primarily rooted in its role as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.[2][3] The molecule's structure, featuring a benzoic acid core with orthogonal fluorine, carboxylic acid, and hydroxymethyl functionalities, provides multiple reactive handles for diverse chemical transformations.[2] The fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.
Developing a manufacturing process that is not only high-yielding but also economically viable, safe, and environmentally responsible is paramount for its industrial application. This document provides a comprehensive guide to a validated two-step synthetic route, starting from the readily available 2-fluoro-4-methylbenzoic acid. It is designed to bridge the gap between laboratory-scale procedures and the demands of large-scale production, focusing on process control, safety, and scalability.
Strategic Analysis of Synthetic Routes
Several pathways can be envisioned for the synthesis of the target molecule. A critical evaluation is necessary to select the most suitable route for large-scale implementation, balancing factors like starting material cost, process complexity, atom economy, and safety.
| Route | Starting Material | Key Transformations | Advantages for Scale-Up | Challenges & Mitigation |
| A (Selected) | 2-Fluoro-4-methylbenzoic acid | 1. Benzylic Bromination2. Nucleophilic Substitution (Hydrolysis) | • Good availability of starting material.• Well-understood reaction classes. | • Potential for over-halogenation (dibromination).• Handling of bromine/NBS at scale.• Mitigation: Strict control of stoichiometry and reaction time; use of NBS for safer handling. |
| B | 2-Fluoro-4-formylbenzoic acid | Aldehyde Reduction | • Final reduction step is typically clean and high-yielding. | • Starting aldehyde is a specialty chemical, often expensive and less accessible at scale.[4][5] |
| C | Dimethyl 2-fluoroterephthalate | 1. Selective Ester Reduction2. Ester Hydrolysis | • Diester may be available from commodity chemicals. | • Achieving selective mono-reduction is difficult, leading to complex mixtures and challenging purification. |
Overall Synthetic Workflow
The selected two-step process is outlined below, emphasizing the transition from starting material to the purified final product.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
Mandatory Safety & Handling Protocols
All operations must be conducted in a well-ventilated fume hood or a controlled reactor bay by personnel trained in handling hazardous chemicals. Adherence to institutional and governmental safety regulations is mandatory.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[6]
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizer. Avoid inhalation of dust and contact with skin and eyes. Handle in a ventilated area.
-
Radical Initiators (AIBN): Azobisisobutyronitrile (AIBN) can decompose violently upon heating. Store in a cool, designated location away from heat sources.
-
Solvents: Acetonitrile and Tetrahydrofuran (THF) are flammable. Ensure all heating is performed using controlled heating mantles or oil baths, and eliminate all potential ignition sources.
-
Acid/Base Handling: Concentrated hydrochloric acid and aqueous base solutions are corrosive. Add reagents slowly and control any exothermic reactions with appropriate cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.[7]
Reaction Scheme
Figure 2: Chemical reaction scheme for the two-step synthesis.
Step 1: Benzylic Bromination of 2-Fluoro-4-methylbenzoic Acid
Scientific Rationale: This step utilizes a free-radical chain reaction to selectively halogenate the benzylic methyl group, which is activated by the adjacent aromatic ring.[8] N-Bromosuccinimide (NBS) is employed as the bromine source, as it is a crystalline solid that is safer and easier to handle on a large scale than liquid bromine.[9] A radical initiator, such as AIBN, is used in catalytic amounts to initiate the chain reaction upon thermal decomposition.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Purity |
| 2-Fluoro-4-methylbenzoic acid | 154.14 | 1.0 | >98% |
| N-Bromosuccinimide (NBS) | 177.99 | 1.1 | >99% |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | >98% |
| Acetonitrile (MeCN) | 41.05 | ~10 vol | Anhydrous |
Protocol:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe with 2-fluoro-4-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile (approx. 10 volumes relative to the starting material, e.g., 10 L per 1 kg). Stir until all solids are dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82°C) with vigorous stirring. Maintain a gentle reflux.
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to 0-5°C using an ice bath. The succinimide byproduct will precipitate.
-
Filter the cold slurry through a Büchner funnel to remove the succinimide.
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-4-(bromomethyl)benzoic acid as a solid. This crude material is typically used directly in the next step without further purification.
-
Step 2: Hydrolysis of 2-Fluoro-4-(bromomethyl)benzoic Acid
Scientific Rationale: This step involves a nucleophilic substitution reaction where the bromide is displaced by a hydroxyl group. The reaction is conducted in a biphasic solvent system with a mild base (sodium carbonate) which acts as the nucleophile source (via hydrolysis to hydroxide) and neutralizes the hydrogen bromide byproduct formed. Subsequent acidification is required to protonate the carboxylate and precipitate the final product.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Purity |
| Crude Intermediate from Step 1 | 233.03 | 1.0 | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | >99% |
| Tetrahydrofuran (THF) | 72.11 | ~5 vol | Reagent Grade |
| Deionized Water | 18.02 | ~5 vol | - |
| Hydrochloric Acid (HCl) | 36.46 | To pH 2-3 | 6M Aqueous |
Protocol:
-
Reactor Setup: Charge the reactor with the crude 2-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) from the previous step.
-
Solvent & Base Addition: Add THF (5 vol) and a solution of sodium carbonate (2.0 eq) in deionized water (5 vol).
-
Reaction Execution: Heat the biphasic mixture to 60-65°C with efficient stirring. Maintain this temperature for 3-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the complete disappearance of the bromo-intermediate.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter the mixture to remove any insoluble material.
-
Transfer the solution to a suitable vessel and cool to 10-15°C in an ice bath.
-
Slowly add 6M hydrochloric acid with stirring, monitoring the pH. Continue addition until the pH of the aqueous phase is 2-3.[10] A thick white precipitate will form.
-
Stir the slurry at 10-15°C for an additional 30-60 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitated solid using a filter press or a large Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove inorganic salts.
-
Final Purification and Characterization
Scientific Rationale: Recrystallization is a robust purification technique for crystalline solids. It relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures. A hot, saturated solution is prepared and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.
Protocol:
-
Recrystallization:
-
Transfer the wet filter cake to a clean reactor.
-
Add a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture. The optimal ratio should be determined at a small scale but is typically around 3:1 to 5:1.
-
Heat the mixture with stirring until all the solid dissolves completely.
-
Allow the solution to cool slowly and undisturbed to room temperature, then further cool to 0-5°C to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of the cold solvent mixture.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.[10] The final product should be a white crystalline solid with a purity of >97%.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 97% |
| Melting Point | 170-175 °C |
| ¹H NMR | Consistent with the structure of this compound. |
| Molecular Formula | C₈H₇FO₃[1][2] |
| Molecular Weight | 170.14 g/mol [1][2] |
References
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Vertex AI Search Result[2]: Synthesis and applications of this compound.
-
Vertex AI Search Result[10]: General procedure for the synthesis of fluorinated benzoic acids.
-
Vertex AI Search Result[11]: Safety data for 3-fluorobenzoic acid.
-
Vertex AI Search Result[3]: Use of fluorinated benzoic acid derivatives as intermediates for liquid crystals and APIs.
-
Vertex AI Search Result[6]: Safety data sheet for 3-fluorobenzoic acid.
-
Vertex AI Search Result[7]: Safety data sheet for benzoic acid.
-
Vertex AI Search Result[9]: Process for benzylic bromination.
-
Vertex AI Search Result: Safety data sheet for benzoic acid.
-
Vertex AI Search Result[12]: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Vertex AI Search Result[13]: Purification by recrystallization from ethanol.
-
Vertex AI Search Result[1]: Product specifications for this compound.
-
Vertex AI Search Result: Properties of this compound.
-
Vertex AI Search Result[4]: Information on 2-Fluoro-4-formylbenzoic acid.
-
Vertex AI Search Result[5]: Information on 2-Fluoro-4-formylbenzoic acid.
-
Vertex AI Search Result[8]: Free Radical Bromination of 4-Methylbenzoic Acid.
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Application Notes and Protocols for Reactions Involving 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No: 214554-18-4) is a trifunctional aromatic compound that has emerged as a valuable intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid, a benzylic alcohol, and a fluorine atom on a benzene ring, provides multiple reaction sites for diverse chemical transformations.[2][3] The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials.[4][5]
This guide provides detailed experimental setups and protocols for key reactions involving this compound, including esterification, amide coupling, and selective oxidation. The methodologies are presented with an emphasis on the rationale behind the choice of reagents and conditions, aiming to equip researchers, scientists, and drug development professionals with the practical knowledge for the successful application of this versatile building block.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and successful application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 170-175 °C | [6] |
| Purity | Typically ≥97% | [1][6] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Hazard Statements: H302, H315, H319, H335[8]
Precautionary Statements: P261, P264, P270, P271, P280[7]
Experimental Protocols
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid moiety is a common transformation, often employed to modify the compound's solubility, bioavailability, or to protect the carboxylic acid during subsequent reactions. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method.[9][10]
Reaction Scheme:
Sources
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Application Notes and Protocols for the Quality Control of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for ensuring the quality, purity, and consistency of 2-Fluoro-4-(hydroxymethyl)benzoic acid, a critical intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each method. Grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), this document serves as a practical resource for establishing a robust quality control (QC) system.[1][2][3] Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay determination, spectroscopic techniques (FTIR, NMR) for identity confirmation, Gas Chromatography (GC) for residual solvent analysis, and thermal analyses (TGA/DSC) for assessing thermal stability and decomposition profiles. Each section provides step-by-step protocols, data interpretation guidelines, and system suitability criteria to ensure the generation of reliable and reproducible results.
Introduction: The Critical Role of Intermediate Quality Control
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The quality of this intermediate directly impacts the critical quality attributes (CQAs) of the final drug substance, influencing its safety, efficacy, and stability.[1] A stringent quality control regimen is therefore not merely a regulatory expectation but a fundamental pillar of process reproducibility and risk mitigation in downstream synthetic stages.[1]
This guide outlines a multi-faceted analytical approach to comprehensively characterize this compound, ensuring it meets the predefined specifications for identity, strength, purity, and other essential characteristics.[4][5] The validation of these analytical procedures is paramount and should be conducted in accordance with ICH Q2(R2) guidelines to demonstrate their fitness for purpose.[2][6][7]
Caption: High-level overview of the quality control process.
High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
HPLC is the cornerstone for assessing the purity and assay of this compound due to its high resolution, sensitivity, and specificity.[8][9] A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main component from process-related impurities and degradation products.
Scientific Rationale
The method leverages a C18 stationary phase to separate compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and resolution. An acidic buffer is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape.[10] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Protocol: Purity and Assay by RP-HPLC
Objective: To quantify the purity of this compound and determine its assay against a reference standard.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
This compound Reference Standard (Primary or well-characterized secondary standard).[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate, pH 4.4 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 234 nm[12] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M ammonium acetate solution and adjust the pH to 4.4 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water. This yields a stock solution of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[8]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculations:
-
Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Purity (% by area normalization): (Area_MainPeak / Total_Area_All_Peaks) * 100
-
Caption: Workflow for HPLC analysis.
Spectroscopic Methods for Identity Confirmation
Spectroscopic techniques provide a fingerprint of the molecular structure, which is essential for unambiguous identification.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific functional groups. The resulting spectrum is unique to the compound's structure.
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the sample on the ATR (Attenuated Total Reflectance) crystal.
-
Acquire the sample spectrum.
-
Compare the sample spectrum with that of the reference standard. The positions of major peaks should correspond.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500-3200 (broad) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) |
| C=O Stretch (Carboxylic Acid) | 1720-1680 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-F Stretch | 1250-1000 |
Note: The fingerprint region (below 1500 cm⁻¹) is particularly important for confirming identity, as it contains a complex pattern of absorptions unique to the molecule.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms.
Protocol:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the chemical shifts, splitting patterns, and integrations with the known structure of this compound and the reference standard spectrum.
Expected ¹H NMR Spectral Data (Illustrative, in DMSO-d₆):
-
Aromatic protons will appear in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents.
-
The methylene protons (-CH₂OH) will likely appear as a singlet or a doublet around δ 4.5 ppm.
-
The hydroxyl proton of the alcohol and the carboxylic acid proton will be visible, with their chemical shifts being concentration and solvent-dependent.
Gas Chromatography (GC) for Residual Solvents
Principle: GC is used to identify and quantify volatile organic compounds, making it the ideal method for analyzing residual solvents from the manufacturing process. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column.
Protocol (Headspace GC-FID):
Objective: To detect and quantify residual solvents according to ICH Q3C guidelines.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
Materials:
-
Residual solvent standards (e.g., ethanol, isopropanol, toluene, etc.)
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.
GC Conditions (General Example):
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of relevant residual solvents in DMSO. Create a working standard at the desired concentration limit.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of DMSO.
-
Analysis: Analyze the standard and sample vials using the headspace GC system.
-
Quantification: Identify and quantify any detected solvents by comparing their retention times and peak areas to those of the standards. The concentration should not exceed the limits specified in ICH Q3C.
Note: Derivatization may be necessary for analyzing the benzoic acid itself by GC to improve its volatility and peak shape, for example, by converting it to a silyl ester.[10][14]
Thermal Analysis: TGA and DSC
Thermal analysis provides insights into the material's stability, melting point, and decomposition profile.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is useful for determining the presence of residual water or other volatiles and assessing thermal stability.
Protocol:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
Mass loss at temperatures below 120 °C typically corresponds to residual water or highly volatile solvents.
-
The onset of significant mass loss at higher temperatures indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like phase transitions.
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow.
Data Interpretation:
-
A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset or peak maximum can be reported as the melting point. For this compound, the melting point is expected in the range of 170-175 °C.
-
The presence of multiple peaks or a broad melting endotherm may suggest the presence of impurities or different polymorphic forms.
Summary of Quality Control Specifications
The following table provides a typical set of specifications for the release of this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | FTIR | Spectrum corresponds to that of the reference standard |
| Assay | HPLC | 98.0% - 102.0% (on as-is basis) |
| Purity | HPLC | ≥ 99.0% (area normalization) |
| Any single impurity | HPLC | ≤ 0.15% |
| Total impurities | HPLC | ≤ 0.5% |
| Melting Point | DSC | 170-175 °C |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. Adherence to these protocols, grounded in sound scientific principles and global regulatory standards, will ensure the consistent quality of this vital pharmaceutical intermediate.[1][15] It is imperative that all methods are properly validated for their intended use and that system suitability criteria are met during routine analysis to guarantee the integrity of the generated data.[6][8]
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
- World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- Simpliance. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
- LGC Standards. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- Sigma-Aldrich. (n.d.). This compound 97 214554-18-4.
- BenchChem. (2025, December). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- TA Instruments. (2018). MATERIALS CHARACTERIZATION BY THERMAL ANALYSIS.
- ResearchGate. (2023, August 24). benzoic acid determination with GC-FID?.
- PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
Sources
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- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. thaiscience.info [thaiscience.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) [pubmed.ncbi.nlm.nih.gov]
- 15. The ISO standards in pharmaceuticals: a complete guide [sfamgroup.com]
The Strategic Application of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Emergence of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. The unique electronic properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, 2-fluoro-4-(hydroxymethyl)benzoic acid stands out as a particularly versatile intermediate in the synthesis of complex pharmaceutical compounds, especially enzyme inhibitors.[3] Its trifunctional nature, combining a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, provides multiple reactive handles for diverse chemical transformations.[4] This application note will provide an in-depth guide on the utility of this compound in the synthesis of a clinically significant class of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application in the Synthesis of PARP Inhibitors: The Case of Olaparib
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms within cells.[5][6] In cancer therapy, particularly for patients with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[5][6] Olaparib (Lynparza®) is a first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[5][7] The synthesis of Olaparib and its key intermediates provides an excellent case study for the application of fluorinated benzoic acid derivatives.
While various synthetic routes to Olaparib have been developed, a convergent approach often involves the preparation of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5][7][8][9] this compound serves as a logical and strategic starting material for the synthesis of this crucial intermediate. The hydroxymethyl group can be readily converted into a suitable leaving group, such as a halide, to facilitate coupling with the phthalazinone moiety.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a multi-step process that leverages the unique reactivity of the functional groups on the this compound scaffold. The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of Olaparib from this compound.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed guide for the synthesis of Olaparib, starting from a key intermediate derivable from this compound.
Protocol 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This protocol outlines a convergent synthesis of the key intermediate for Olaparib.[5]
Materials and Reagents:
-
Phthalhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ethyl 2-fluoro-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Zinc dust
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Synthesis of 1-chlorophthalazin-4(3H)-one: A mixture of phthalhydrazide and phosphorus oxychloride is heated under reflux. After completion of the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to afford 1-chlorophthalazin-4(3H)-one.
-
Synthesis of ethyl 4-(bromomethyl)-2-fluorobenzoate: To a solution of ethyl 2-fluoro-4-methylbenzoate in dichloromethane, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is heated at reflux under irradiation with a light source until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
-
Negishi Coupling: Zinc dust is activated with HCl and washed with water, ethanol, and diethyl ether, then dried under vacuum. A solution of ethyl 4-(bromomethyl)-2-fluorobenzoate in anhydrous THF is added to a suspension of the activated zinc dust and lithium chloride in THF. The mixture is stirred at room temperature to form the corresponding organozinc reagent.
-
Formation of the Key Intermediate Precursor: To the freshly prepared organozinc reagent, a solution of 1-chlorophthalazin-4(3H)-one and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF is added. The reaction mixture is heated at reflux until completion. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Hydrolysis: The crude ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated at reflux. After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
Protocol 2: Synthesis of Olaparib from the Key Intermediate
This protocol describes the final amide coupling and subsequent steps to obtain Olaparib.[7][8][9]
Materials and Reagents:
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
1-(Cyclopropylcarbonyl)piperazine
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in anhydrous DMF, 1-(cyclopropylcarbonyl)piperazine, HBTU, and DIPEA are added sequentially at room temperature. The reaction mixture is stirred until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and dried.
-
Purification: The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product with high purity.
Caption: Detailed synthetic pathway for Olaparib.
Data Presentation: Inhibitory Activity of PARP Inhibitors
The successful synthesis of PARP inhibitors like Olaparib is ultimately validated by their biological activity. The following table summarizes the inhibitory potency of several approved PARP inhibitors against their target enzymes.
| Inhibitor | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Olaparib | 5 | 1 | [5] |
| Niraparib | 3.8 | 2.1 | [10] |
| Rucaparib | 1.4 | 6.6 | [6] |
| Talazoparib | 0.57 | 1.7 | [6] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Conclusion and Future Perspectives
This compound and its derivatives are invaluable building blocks in the synthesis of complex, biologically active molecules. The synthesis of the potent PARP inhibitor Olaparib serves as a compelling example of how the strategic placement of fluorine and versatile functional groups can be leveraged to construct high-value pharmaceutical agents. The protocols and strategies outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the practical application of this important synthetic intermediate. As the demand for novel and more effective enzyme inhibitors continues to grow, the utility of such fluorinated building blocks in medicinal chemistry is poised to expand even further.
References
- Vertex AI Search. (n.d.). Buy this compound | 214554-18-4.
- National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
- Benchchem. (n.d.). 4-Fluoro-2-(hydroxymethyl)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound 97 214554-18-4.
- Google Patents. (n.d.). US20180057464A1 - Processes for preparing olaparib.
- ChemicalBook. (n.d.). Niraparib synthesis.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025).
- National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Buy this compound | 214554-18-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 8. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 9. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Material Science Research
Introduction: A Trifunctional Building Block for Advanced Materials
2-Fluoro-4-(hydroxymethyl)benzoic acid (FHMBA) is a trifunctional aromatic compound featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom.[1][2] This unique combination of functional groups makes it a highly versatile building block for the synthesis of advanced materials.[3] The carboxylic acid and hydroxymethyl moieties serve as reactive handles for polymerization and esterification reactions, while the fluorine substituent imparts unique physicochemical properties to the resulting materials, such as enhanced thermal stability, modified electronic characteristics, and tailored solubility.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of FHMBA in material science. We will explore its application in the synthesis of high-performance polyesters and as a functional modifier for other polymer systems. The causality behind experimental choices will be elucidated, and detailed, self-validating protocols will be provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 214554-18-4 | [5] |
| Molecular Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol | [5] |
| Melting Point | 170-175 °C | [5] |
| Appearance | White solid | [3] |
| Functional Groups | Carboxylic acid, Hydroxyl, Fluoro | [5] |
Core Applications in Material Science
The strategic placement of the functional groups in this compound allows for its application in several areas of material science. The presence of both a carboxylic acid and a hydroxyl group on the same molecule enables its use as an A-B type monomer in condensation polymerization to produce polyesters. The fluorine atom's high electronegativity and steric effects can significantly influence the properties of these polymers.
High-Performance Aromatic Polyesters
Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties.[6] By incorporating FHMBA as a monomer, novel polyesters with tailored properties can be synthesized. The fluorine substituent is expected to enhance the polymer's thermal stability, chemical resistance, and hydrophobicity, while also potentially lowering its dielectric constant.[2]
The polymerization of FHMBA proceeds via a self-condensation reaction, typically at elevated temperatures and under vacuum to facilitate the removal of the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer.
Caption: Workflow for the synthesis of a fluorinated aromatic polyester from FHMBA.
Protocol 1: Synthesis of Poly(2-fluoro-4-hydroxymethylbenzoate)
This protocol details the melt polycondensation of FHMBA to synthesize a high-performance aromatic polyester.
Materials:
-
This compound (FHMBA) (97% or higher purity)
-
Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst
-
High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
-
Apparatus for precipitation and filtration
Procedure:
-
Reactor Setup and Inerting:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reactor while hot under a stream of dry nitrogen or argon.
-
Charge the reactor with this compound (10.0 g, 0.0588 mol) and the catalyst, antimony(III) oxide (0.03 g, 0.1 mol% relative to the monomer).
-
Purge the reactor with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of the inert gas.
-
-
Melt Polycondensation:
-
Begin stirring the solid mixture and gradually heat the reactor to 180 °C. The monomer should melt to form a clear, colorless liquid.
-
Once a homogenous melt is achieved, slowly increase the temperature to 250 °C over a period of 1 hour. Water will begin to distill from the reaction mixture.
-
Maintain the temperature at 250 °C for 2 hours, continuing to remove the water byproduct.
-
Gradually apply a vacuum to the system, slowly decreasing the pressure to below 1 mmHg over 1-2 hours. This is a critical step to remove the final traces of water and drive the polymerization to achieve a high molecular weight.
-
Continue the reaction under high vacuum at 250-280 °C for an additional 3-4 hours. The viscosity of the melt will noticeably increase.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature under an inert atmosphere. The resulting polymer will be a solid, glassy material.
-
Dissolve the crude polymer in a minimal amount of a high-boiling point solvent like NMP or DMF. This may require gentle heating.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration and wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Self-Validation and Characterization:
-
Structural Confirmation: Use Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polyester structure. The FTIR spectrum should show the appearance of a strong ester carbonyl peak (around 1720 cm⁻¹) and the disappearance of the broad hydroxyl and carboxylic acid O-H stretches from the monomer.
-
Molecular Weight Determination: Analyze the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Functional Monomer for Copolymers and Polymer Modification
FHMBA can also be used as a comonomer in the synthesis of copolymers to impart specific properties to existing polymer systems. For instance, its incorporation into aliphatic polyesters can enhance their thermal stability and introduce aromatic character. Furthermore, the hydroxyl and carboxylic acid groups can be used for post-polymerization modification of other polymers.
Protocol 2: Esterification of a Hydroxyl-Terminated Polymer with FHMBA
This protocol describes the functionalization of a polymer with terminal hydroxyl groups, such as poly(ethylene glycol) (PEG), with FHMBA. This introduces a fluorinated aromatic moiety and a free carboxylic acid group for further reactions.
Caption: Workflow for the functionalization of a hydroxyl-terminated polymer with FHMBA.
Materials:
-
Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), average Mn = 2000 g/mol )
-
This compound (FHMBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the hydroxyl-terminated polymer (e.g., PEG, 5.0 g, 2.5 mmol) and FHMBA (0.51 g, 3.0 mmol) in anhydrous DCM (50 mL).
-
Add DMAP (0.06 g, 0.5 mmol) to the solution and stir until it dissolves.
-
Cool the flask to 0 °C in an ice bath.
-
-
Esterification Reaction:
-
In a separate flask, dissolve DCC (0.62 g, 3.0 mmol) in anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the cooled polymer/FHMBA solution over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) by observing the consumption of FHMBA.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the functionalized polymer by adding the concentrated DCM solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and dry it under vacuum.
-
Self-Validation and Characterization:
-
Spectroscopic Analysis: Confirm the successful esterification using ¹H NMR spectroscopy. New peaks corresponding to the aromatic protons of the FHMBA moiety should be visible, and the integration of these peaks relative to the polymer backbone protons can be used to quantify the degree of functionalization.
-
FTIR Spectroscopy: The FTIR spectrum should show a new ester carbonyl peak around 1720 cm⁻¹.
-
GPC Analysis: Use GPC to confirm that no significant degradation or cross-linking of the polymer occurred during the functionalization reaction.
Future Outlook: Liquid Crystals and Metal-Organic Frameworks
While detailed protocols are provided for polyester synthesis and polymer functionalization, the unique structure of FHMBA suggests its potential in other advanced materials.
-
Liquid Crystals: The rigid, fluorinated aromatic core of FHMBA is a common structural motif in liquid crystalline materials.[7] Esterification of the carboxylic acid with various long-chain alcohols or phenols could lead to the synthesis of novel liquid crystals with interesting mesophase behavior. The fluorine atom can influence the dipole moment and intermolecular interactions, which are critical for liquid crystal phase formation.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group of FHMBA can act as a linker to coordinate with metal ions or clusters to form MOFs.[1] The hydroxymethyl group could either be a secondary coordination site or a functional group within the pores of the MOF, available for post-synthetic modification. The fluorine atom could influence the electronic properties and gas absorption characteristics of the resulting MOF.
Safety Precautions
This compound is classified as an irritant.[5] It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Vertex AI Search. (n.d.). Buy this compound | 214554-18-4. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
PMC. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis And Characterization Of Some Degradable Polyesters. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
ResearchGate. (2025). Polymerization of hydroxy benzoic acids series. Retrieved from [Link]
-
NIH. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. Retrieved from [Link]
-
IslandScholar. (n.d.). Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. Retrieved from [Link]
-
PubMed. (n.d.). Submicron sized water-stable metal organic framework (bio-MOF-11) for catalytic degradation of pharmaceuticals and personal care products. Retrieved from [Link]
-
MDPI. (n.d.). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Retrieved from [Link]
-
NIH. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS 214554-18-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated benzoic acid derivative.[1][2] As a key building block in medicinal chemistry and materials science, optimizing its synthesis is crucial for timely and successful research outcomes.[1][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the laboratory. The methodologies and advice presented herein are grounded in established chemical principles to ensure you can not only solve immediate problems but also understand the underlying causality.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound can be approached via two primary routes, each with its own set of potential challenges. Below, we address common issues for each pathway.
Route 1: Reduction of 2-Fluoro-4-formylbenzoic Acid
This is a frequently employed method for obtaining this compound.[1] The general workflow for this route is illustrated below.
Caption: Workflow for the synthesis of this compound via reduction.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause: Incomplete reduction of the aldehyde. This can be due to several factors including inactive reducing agents, insufficient equivalents of the reducing agent, or suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Verify Reagent Activity: Sodium borohydride (NaBH₄) can decompose over time, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to test the activity of your current stock on a simple aldehyde.
-
Increase Reducing Agent Equivalents: For substrates with multiple reducible functional groups (even if the carboxyl group is less reactive), it may be necessary to increase the molar equivalents of the reducing agent. A typical starting point is 1.5-2.0 equivalents of NaBH₄.
-
Optimize Reaction Conditions: Ensure the reaction is performed at an appropriate temperature. While NaBH₄ reductions are often carried out at 0°C to room temperature, a slight increase in temperature may be necessary for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Consider Alternative Reducing Agents: If NaBH₄ proves ineffective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used. However, exercise caution as LiAlH₄ will also reduce the carboxylic acid. A more selective approach would be catalytic hydrogenation (e.g., H₂, Pd/C), which can be optimized to selectively reduce the aldehyde.
-
Issue 2: Formation of Side Products
-
Potential Cause: Over-reduction of the carboxylic acid to a diol, particularly when using strong reducing agents like LiAlH₄.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: To avoid over-reduction, use a milder reducing agent that is selective for aldehydes in the presence of carboxylic acids, such as sodium borohydride.
-
Controlled Conditions: When using a strong reducing agent is unavoidable, carefully control the reaction temperature (typically starting at -78°C and slowly warming) and the amount of reducing agent added.
-
Work-up Procedure: A carefully executed aqueous work-up is crucial to quench the reaction and neutralize any excess reducing agent, preventing further reactions.
-
Route 2: Oxidation of 2-Fluoro-4-methylbenzoic Acid
This alternative route involves the selective oxidation of the methyl group of 2-fluoro-4-methylbenzoic acid.
Caption: Workflow for the synthesis of this compound via oxidation.
Issue 1: Over-oxidation to the Aldehyde or Carboxylic Acid
-
Potential Cause: The use of harsh oxidizing agents or prolonged reaction times can lead to the formation of 2-fluoro-4-formylbenzoic acid or 2-fluoroterephthalic acid.
-
Troubleshooting & Optimization:
-
Select a Mild Oxidizing Agent: Achieving selective oxidation to the alcohol can be challenging. A common strategy is a two-step process involving radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis of the resulting benzyl bromide.
-
Strict Reaction Monitoring: Carefully monitor the reaction progress by TLC to quench the reaction once the starting material is consumed and before significant over-oxidation occurs.
-
Biocatalysis: For a greener and potentially more selective approach, consider using alcohol oxidases, which can be engineered for specific substrates.[4]
-
Issue 2: Difficulty in Product Purification
-
Potential Cause: The final product may have similar polarity to the starting material or side products, making separation by standard column chromatography or recrystallization difficult.
-
Troubleshooting & Optimization:
-
Recrystallization: Given that this compound is a solid with a melting point of 170-175 °C, recrystallization is a viable purification method. Experiment with different solvent systems, such as ethanol/water mixtures, to achieve optimal purification.
-
pH Adjustment During Extraction: Utilize the acidic nature of the carboxylic acid. During aqueous work-up, washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove non-acidic impurities. The product can then be re-acidified and extracted into an organic solvent.
-
Chromatography: If recrystallization is insufficient, column chromatography using a silica gel stationary phase and a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the reduction of 2-fluoro-4-formylbenzoic acid with NaBH₄, yields can range from moderate to good, often exceeding 70% with careful execution. The oxidation route can be more variable, with yields depending on the selectivity of the oxidation step.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, the alcohol OH proton, and the carboxylic acid OH proton. ¹³C NMR and ¹⁹F NMR will provide further structural confirmation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (170.14 g/mol ).[1][2]
-
Melting Point: The melting point should be within the reported range of 170-175 °C. A broad melting range can indicate the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols should always be followed. Specifically:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong reducing agents like LiAlH₄ are highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
When working with bromine or NBS, be aware of their corrosive and toxic nature.
Q4: My this compound appears to be degrading over time. How should it be stored?
A4: While the compound is generally stable, it is good practice to store it in a cool, dry, and dark place to prevent potential degradation. Storage at room temperature is generally acceptable.[2] For long-term storage, consider keeping it in a desiccator under an inert atmosphere.
Q5: Can the fluorine atom be displaced during the synthesis?
A5: Nucleophilic aromatic substitution of the fluorine atom is possible under certain conditions, particularly with strong nucleophiles and high temperatures. However, in the described synthetic routes, the reaction conditions are generally mild enough that the C-F bond remains intact. The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards nucleophilic attack.
Summary of Key Parameters
| Parameter | Route 1: Reduction | Route 2: Oxidation |
| Starting Material | 2-Fluoro-4-formylbenzoic acid | 2-Fluoro-4-methylbenzoic acid |
| Key Reagents | NaBH₄, LiAlH₄, H₂/Pd-C | NBS/AIBN, KMnO₄, CrO₃ |
| Common Issues | Incomplete reduction, over-reduction | Over-oxidation, lack of selectivity |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography |
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Should you encounter issues not covered here, a thorough review of the cited literature is recommended.
References
- Vertex AI Search. (n.d.). Buy this compound | 214554-18-4.
- ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
- Benchchem. (n.d.). 4-Fluoro-2-(hydroxymethyl)benzoic acid.
- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- MDPI. (2022, January 28). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). This compound 97 214554-18-4.
- Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
- Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- PMC - NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- PMC - NIH. (2022, August 13). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase.
- ACS Publications. (2026, January 8). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters.
- PubChem. (n.d.). 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 3860639.
- Chemistry 12. (n.d.).
- Wikipedia. (n.d.). p-Toluic acid.
Sources
Technical Support Center: Purification of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the purification of 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols to overcome the unique challenges associated with the purification of this trifunctional molecule.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a benzylic alcohol, and a fluorinated aromatic ring, presents a unique set of purification challenges. The primary synthesis route often involves the oxidation of 2-fluoro-4-methylbenzoic acid. This process can lead to a mixture of the starting material, the desired product, and various byproducts, necessitating robust purification strategies. This guide will delve into the common issues encountered and provide systematic approaches to achieving high purity.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product shows a broad melting point and appears slightly off-white. What are the likely impurities?
A1: A broad melting point is a classic indicator of impurities. Given the common synthetic route from 2-fluoro-4-methylbenzoic acid, the most probable impurities are:
-
Unreacted Starting Material: 2-Fluoro-4-methylbenzoic acid.
-
Over-oxidation Product: 2-Fluoro-4-formylbenzoic acid, formed from the oxidation of the hydroxymethyl group.
-
Isomeric Impurities: Depending on the synthesis of the starting material, trace amounts of other fluorobenzoic acid isomers may be present.
-
Degradation Products: Benzylic alcohols can be susceptible to degradation, especially under harsh thermal conditions, potentially leading to various colored impurities.
Q2: I'm struggling to remove the unreacted 2-fluoro-4-methylbenzoic acid by recrystallization. What's the issue and how can I resolve it?
A2: The challenge here lies in the similar polarities and solubilities of the starting material and the product. The presence of the hydroxyl group in your product makes it slightly more polar, but this difference may not be sufficient for efficient separation by simple recrystallization from a single solvent.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with mixed solvent systems. A good starting point is a polar solvent in which both compounds are soluble when hot (e.g., ethanol, isopropanol) and a non-polar co-solvent in which they are less soluble (e.g., water, hexane). The goal is to find a ratio where the desired product crystallizes out upon cooling, while the starting material remains in the mother liquor.
-
Acid-Base Extraction as a Pre-purification Step: While both are carboxylic acids, a carefully controlled acid-base extraction might offer some separation, although this is less likely to be highly effective for these two specific compounds.
-
Column Chromatography: This is often the most effective method for separating compounds with small polarity differences. A silica gel column with a gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) should provide good separation.
Q3: During my column chromatography, the product and a major impurity are co-eluting. How can I improve the separation?
A3: Co-elution is a common problem, especially with structurally similar impurities like the starting material or the aldehyde byproduct.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Solvent Gradient: Employ a shallower solvent gradient. A slow, gradual increase in the polar solvent concentration often improves resolution.
-
Solvent System: Try different solvent systems. For instance, if you are using hexane/ethyl acetate, consider dichloromethane/methanol.
-
Additives: For acidic compounds, adding a small amount of a volatile acid like acetic acid or formic acid (typically 0.1-1%) to the mobile phase can sharpen the peaks and improve separation by suppressing the ionization of the carboxylic acid group.
-
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column for preparative HPLC.
-
Flash Chromatography: Utilize flash chromatography with a higher-resolution silica gel (e.g., 230-400 mesh) for better separation efficiency compared to gravity chromatography.
Q4: My product seems to be degrading during purification, indicated by a color change (yellowing). What is happening and how can I prevent it?
A4: The benzylic alcohol functionality in your molecule is susceptible to oxidation, which can be accelerated by heat and the presence of residual oxidizing agents from the synthesis step. This can lead to the formation of the corresponding aldehyde (2-fluoro-4-formylbenzoic acid) and other colored degradation byproducts.
Preventative Measures:
-
Temperature Control: Avoid excessive heat during all purification steps. When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. During solvent removal by rotary evaporation, use a low-temperature water bath.
-
Inert Atmosphere: If the product is particularly sensitive, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Quenching the Reaction: Ensure that the initial oxidation reaction is properly quenched to remove any residual oxidizing agents before workup and purification.
-
Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere for long-term stability.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound?
A: Due to the presence of both a polar hydroxyl group and a carboxylic acid, as well as a less polar aromatic ring, a mixture of solvents is often ideal. A good starting point would be an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). The crude product is dissolved in the minimum amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly. Other potential solvent systems include ethyl acetate/hexane and acetone/water.
Q: Can I use acid-base extraction for purification?
A: Yes, acid-base extraction is a very useful technique, particularly for removing neutral or basic impurities. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous layer.[1][2] Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.[3] However, this method will not separate other acidic impurities, such as the unreacted starting material.
Q: What analytical techniques are recommended for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any residual starting materials or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Melting Point: A sharp melting point within a narrow range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general procedure for purifying this compound containing non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the product from impurities with similar polarity, such as the starting material or the aldehyde byproduct.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Acetic acid (optional additive)
-
Test tubes or fraction collector
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. A mobile phase that gives the product an Rf value of ~0.3 is often optimal. Adding 0.5% acetic acid can improve peak shape.
-
Column Packing: Dry pack the column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the determined mobile phase. A gradient elution, starting with a lower polarity (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 50:50 hexane:ethyl acetate), is often most effective.
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Logical Flow for Purification Strategy
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-(hydroxymethyl)benzoic Acid Derivatization
Introduction: Navigating the Challenges of a Bifunctional Building Block
2-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science, offering a unique combination of a carboxylic acid, a primary benzylic alcohol, and an electronically modified aromatic ring.[1] This very versatility, however, presents distinct synthetic challenges. The presence of two reactive nucleophilic/electrophilic centers—the carboxylic acid and the hydroxymethyl group—necessitates a carefully planned strategy to achieve selective derivatization and avoid unwanted side reactions such as self-esterification or polymerization.[2]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you successfully navigate the derivatization of this molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: I need to selectively derivatize the carboxylic acid group while leaving the hydroxymethyl group untouched. What is the most direct approach?
A: Direct, selective derivatization of the carboxylic acid is achievable without protecting the alcohol if you use mild, targeted reaction conditions. Amide couplings using modern reagents (e.g., HATU, PyBOP) or mild esterifications like the Steglich reaction are often successful. The key is to use conditions that activate the carboxylic acid but are not harsh enough to significantly affect the primary alcohol. For instance, carbodiimide-based activations at room temperature are generally selective for the carboxylic acid.[3][4]
Q2: Conversely, how can I selectively derivatize the hydroxymethyl group?
A: Selective reaction at the hydroxymethyl group almost always requires prior protection of the more acidic carboxylic acid. The carboxyl proton will interfere with most reactions targeting the alcohol, especially those involving bases. A common strategy is to first convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification.[2][5] Once protected, the hydroxymethyl group can be targeted for reactions like etherification (e.g., Williamson synthesis) or acylation to form a different ester.[6]
Q3: My reaction is resulting in a complex mixture of products, and I suspect oligomerization or polymerization. What is causing this and how can I prevent it?
A: This is a classic problem with bifunctional molecules like this one.[7] Under conditions that can activate both functional groups, the hydroxyl group of one molecule can attack the activated carboxylic acid of another, leading to polyester formation.[2] This is particularly common under harsh dehydrating conditions or high temperatures.
To prevent this:
-
Use a Protecting Group Strategy: Explicitly protect one of the functional groups before attempting to derivatize the other. This is the most robust method for ensuring clean, predictable outcomes.[8]
-
Employ Mild, Selective Reagents: As mentioned in Q1, use modern coupling reagents at or below room temperature that have a high selectivity for carboxylic acids over alcohols.
-
Control Stoichiometry: In some cases, using a large excess of the desired external nucleophile (the alcohol or amine you wish to couple) can outcompete the intramolecular reaction, but this is less reliable and can complicate purification.
Q4: What are the best analytical techniques for monitoring the progress of these derivatization reactions?
A: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for real-time reaction monitoring. It allows you to visualize the consumption of starting material and the formation of the product. Staining with potassium permanganate (KMnO₄) can be effective for visualizing the alcohol group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides clear data on the conversion of your starting material and confirms the mass of your desired product, while also revealing the masses of any side products (like dimers or N-acylurea).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and confirming which functional group has been derivatized. For example, esterification of the carboxylic acid will cause a downfield shift of the adjacent aromatic protons, while derivatization of the hydroxymethyl group will show a significant shift in the -CH₂- signal.
Section 2: Troubleshooting Guide: Derivatizing the Carboxylic Acid
This section addresses specific issues encountered when targeting the -COOH group for amidation or esterification.
Amide Bond Formation
Problem: My standard amide coupling reaction (e.g., EDC/HOBt) is giving a low or zero yield.
-
Potential Cause 1: Inefficient Carboxylic Acid Activation. While EDC (a carbodiimide) is a workhorse reagent, its activated O-acylisourea intermediate may not be reactive enough, especially if your amine is sterically hindered or electronically poor (less nucleophilic).[9]
-
Solution: Switch to a more potent class of coupling reagent. Uronium/Aminium salts like HATU or phosphonium salts like PyBOP are highly efficient, generate more reactive intermediates, and often succeed where carbodiimides fail.[4][9][10] These reagents are particularly effective for difficult couplings.[10]
-
-
Potential Cause 2: Steric Hindrance. The 2-fluoro substituent provides some steric bulk near the carboxylic acid. If the amine you are using is also sterically demanding, the reaction rate can plummet.[9][11]
-
Solution 1: Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor carefully by LC-MS.
-
Solution 2: Convert to an Acyl Fluoride. This is a highly effective strategy for hindered systems. The carboxylic acid can be converted in situ to the highly reactive acyl fluoride using a reagent like TFFH or BTFFH, which then readily couples with the amine, even at elevated temperatures.[12][13]
-
-
Potential Cause 3: Side Reaction of the Activated Intermediate. With carbodiimides like EDC or DCC, the O-acylisourea intermediate can slowly rearrange into a stable N-acylurea byproduct if the amine nucleophile does not react quickly enough.[9][14] This is a dead-end for the reaction.
-
Solution: The use of additives like HOBt or OxymaPure helps to trap the activated intermediate as a more stable active ester, minimizing the N-acylurea side reaction and reducing racemization risk.[3] However, switching to a more efficient coupling reagent like HATU is often a more direct solution.[10]
-
Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Typical Yield | Key Advantages | Potential Issues |
| Carbodiimide | EDC, DCC, DIC | Moderate to High | Cost-effective, widely used. | Forms N-acylurea byproduct; may require additives (HOBt) to improve efficiency and suppress racemization.[10] |
| Uronium/Aminium | HATU, HBTU | High to Excellent | Very fast and highly efficient, especially for hindered substrates and less nucleophilic amines.[9][10] | Can react with the amine if not pre-activated with the acid; more expensive. |
| Phosphonium | PyBOP, PyAOP | High to Excellent | Excellent for reducing racemization; does not react with the free amine component.[4][9] | Byproducts can sometimes complicate purification. |
| Acyl Fluoride | TFFH, BTFFH | Good to Excellent | Superior for extremely hindered or electron-deficient substrates.[12] | Requires an additional activation step; reagents can be moisture-sensitive. |
Ester Formation (Esterification)
Problem: My Fischer esterification (acid + alcohol with catalytic H₂SO₄) is incomplete.
-
Potential Cause: Equilibrium. The Fischer esterification is a reversible equilibrium reaction.[2][5] Without intervention, the reaction will stop short of completion.
-
Solution 1: Use a Large Excess of Alcohol. Using the alcohol as the solvent (if practical) will drive the equilibrium toward the product side, according to Le Chatelier's principle.[2][5]
-
Solution 2: Remove Water. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water byproduct as it forms, which will pull the reaction to completion.[2][5]
-
Problem: My starting material or product is degrading under the strong acidic conditions of Fischer esterification.
-
Potential Cause: Acid Lability. Strong acids and high temperatures can cause decomposition or unwanted side reactions.
-
Solution: Use the Steglich Esterification. This is a very mild and effective method that proceeds at room temperature under neutral conditions.[14][15] It uses a carbodiimide (like DCC or DIC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).[16] This method is particularly useful for acid-labile substrates or for forming esters with sterically hindered alcohols.[14]
-
Steglich Esterification: Mechanism and Troubleshooting
The Steglich esterification relies on DMAP acting as a superior acyl transfer agent. It reacts with the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate reacts rapidly with the alcohol, avoiding the slower, problematic rearrangement to N-acylurea.[14][16]
Caption: Mechanism of Steglich Esterification Highlighting the Role of DMAP.
Section 3: Protecting Group Strategies
For multi-step syntheses or when clean, high-yielding reactions are paramount, a protecting group strategy is essential. The choice of protecting group depends on the stability of your molecule and the conditions of subsequent reaction steps. This is known as an orthogonal protecting group strategy.[8]
Workflow for Choosing a Protection Strategy
Caption: Decision workflow for implementing a protecting group strategy.
Common Protecting Groups
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability Notes |
| Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ (cat.), reflux | LiOH or NaOH, H₂O/THF | Base labile; stable to most other conditions.[17] |
| Benzyl (Bn) Ester | Benzyl alcohol, DCC/DMAP or BnBr, Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; removed under neutral conditions.[8] | |
| t-Butyl (tBu) Ester | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic Acid (TFA) | Acid labile; stable to base and hydrogenolysis.[8][17] | |
| Alcohol | t-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) | Stable to base; cleaved by acid or fluoride ions. |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Hydrogenolysis) | Very stable to acid/base; removed under neutral conditions. | |
| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | K₂CO₃, MeOH or mild base | Base labile; easily cleaved.[6] |
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Amidation of the Carboxylic Acid using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
Add HATU (1.1 equiv) followed by a non-nucleophilic base such as DIPEA (2.5 equiv).[9]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add the desired amine (1.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Esterification using Steglich Conditions (DIC/DMAP)
-
In a dry flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (~0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise to the stirred solution. Note: DIC is used over DCC as the resulting diisopropylurea byproduct is more soluble in organic solvents, simplifying purification.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any precipitated urea.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]
-
ResearchGate. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification optimization studies. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11593-11597. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Direct amidation of acid fluorides using germanium amides. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [https://www.greyhoundchrom.com/admin/uploads/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
National Institutes of Health. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Pym, A., et al. (2015). Design and applications of bifunctional small molecules: Why two heads are better than one. MedChemComm, 6(2), 203-228. Retrieved from [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
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avoiding decomposition of 2-fluoro-4-(hydroxymethyl)benzoic acid during reactions
Welcome to the technical support center for 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls, particularly decomposition, during your synthetic endeavors.
Introduction: Understanding the Molecule
This compound is a trifunctional building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid, a primary alcohol (hydroxymethyl group), and an electron-withdrawing fluorine atom on the aromatic ring, offers a unique combination of reactive sites.[1] However, this very functionality presents challenges in terms of stability and chemoselectivity during reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid and the stability of the entire molecule.[1][3]
This guide will address the primary decomposition pathways and provide actionable strategies to ensure the integrity of your molecule throughout your synthetic sequences.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
FAQ 1: My reaction is turning brown and I'm seeing a loss of my starting material by LCMS. What is likely happening?
A brown coloration and loss of starting material often indicate decomposition. The primary culprits are typically harsh reaction conditions, particularly elevated temperatures and strong acidic or basic environments.
Potential Decomposition Pathways:
-
Decarboxylation: Aromatic carboxylic acids, especially those with electron-withdrawing substituents like fluorine, can be susceptible to decarboxylation at elevated temperatures.[3][4] This process involves the loss of carbon dioxide from the carboxyl group.
-
Oxidation: The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde or a carboxylic acid, particularly in the presence of oxidizing agents or even air at high temperatures.
-
Intermolecular Reactions: At high concentrations and temperatures, intermolecular esterification or ether formation can occur, leading to oligomeric byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.
-
Control pH: Avoid strongly acidic or basic conditions unless absolutely necessary for the desired transformation. If a base is required, consider using milder organic bases (e.g., triethylamine, diisopropylethylamine) over strong inorganic bases.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong reducing/oxidizing agents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protecting Groups: If decomposition persists, the most robust solution is to protect one or both of the reactive functional groups. This is discussed in detail in Part 2 .
FAQ 2: I'm trying to perform an amide coupling, but my yields are low and I see multiple byproducts. How can I improve this?
Low yields in amide coupling reactions with this compound are often due to competing side reactions involving the unprotected hydroxymethyl group or self-condensation.
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Competing esterification of the hydroxymethyl group with the activated carboxylic acid. | Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before performing the amide coupling.[5][6] |
| Multiple Byproducts | Self-condensation or reaction of the coupling agent with the hydroxymethyl group. | Use a milder coupling reagent and controlled stoichiometry. Consider protecting the hydroxymethyl group. |
| Racemization (if applicable) | Use of certain coupling reagents (e.g., carbodiimides alone) can lead to racemization of chiral amines. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization.[7] |
A detailed, optimized protocol for amide coupling is provided in Part 3 .
FAQ 3: Can I selectively react with the hydroxymethyl group without affecting the carboxylic acid?
Yes, selective reactions are possible through careful choice of reagents and conditions.
-
Esterification of the Hydroxymethyl Group: This can be achieved under acidic conditions (e.g., Fischer esterification with a large excess of the alcohol) where the carboxylic acid is less reactive. However, protection of the carboxylic acid is generally recommended for cleaner reactions.
-
Conversion to an Alkyl Halide: The hydroxymethyl group can be converted to a benzylic halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These conditions are typically harsh and may lead to some decomposition. Protection of the carboxylic acid as an ester is advisable.
Part 2: Strategic Use of Protecting Groups
The most effective way to prevent the decomposition and side reactions of this compound is through the strategic use of protecting groups.[6][8][9] The choice of protecting group depends on the planned subsequent reaction steps.
Protecting the Carboxylic Acid
Protecting the carboxylic acid as an ester is a common and effective strategy.[9][10]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ester | SOCl₂, MeOH; or TMSCHN₂, MeOH | LiOH or NaOH, H₂O/THF | Stable to mild acid and base, some reducing agents. |
| Benzyl Ester | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many nucleophiles. |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄; or di-tert-butyl dicarbonate, DMAP | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis. |
Protecting the Hydroxymethyl Group
Protecting the primary alcohol is crucial when performing reactions at the carboxylic acid.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or HF-Pyridine | Stable to most non-acidic and non-fluoride conditions. |
| Benzyl Ether | Benzyl bromide, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many redox reagents. |
| THP Ether | Dihydropyran, cat. acid (e.g., PPTS) | Aqueous acid (e.g., HCl) | Stable to base, nucleophiles, and reducing agents. |
Orthogonal Protection Strategy
For multi-step syntheses, an orthogonal protecting group strategy is highly recommended.[8][9] This allows for the selective deprotection of one functional group while the other remains protected.
Part 3: Experimental Protocols
The following are detailed, step-by-step protocols for common reactions involving this compound, designed to minimize decomposition.
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol is ideal before performing reactions at the carboxylic acid, such as amide coupling.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling of Protected 2-Fluoro-4-(TBDMS-oxymethyl)benzoic Acid
This protocol utilizes HATU, a common and efficient peptide coupling reagent.
Materials:
-
2-Fluoro-4-(tert-butyldimethylsilyloxymethyl)benzoic acid (from Protocol 1)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the amine (1.1 eq) and continue stirring at room temperature for 2-4 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Protecting groups - Organic Chemistry II - Fiveable. 8
-
4-Fluoro-2-(hydroxymethyl)benzoic acid | Benchchem . 1
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH . 11
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts . 5
-
Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water - AIChE Proceedings . 3
-
Protecting Groups . 6
-
Appendix 6: Protecting groups - Oxford Learning Link . 10
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti . 9
-
Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) . 12
-
This compound - Synquest Labs . 13
-
2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila . 14
-
Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC . 15
-
Amide Synthesis - Fisher Scientific . 7
-
From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H . 16
-
Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube . 4
-
Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid - MDPI . 17
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . 18
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure . 19
-
This compound 97 214554-18-4 - Sigma-Aldrich . 20
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies .
-
Buy this compound | 214554-18-4 . 2
-
A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies . 21
-
Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. - BJOC - Search Results . 22
-
This compound - Crescent Chemical Company . 23
-
CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents . 24
-
Esterification of 2,4-dihydroxybenzoic acid - ResearchGate . 25
-
WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents . 26
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar . 27
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing . 28
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . 29
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? - Chemistry Stack Exchange . 30
-
4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH . 31
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troubleshooting poor solubility of 2-fluoro-4-(hydroxymethyl)benzoic acid
This guide provides in-depth troubleshooting for common solubility challenges encountered with 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS 214554-18-4). It is designed for researchers, chemists, and drug development professionals to facilitate seamless integration of this versatile building block into their experimental workflows.
At a Glance: Understanding the Molecule
This compound is a trifunctional organic compound featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring.[1] This unique combination of functional groups dictates its chemical behavior, particularly its solubility, which is influenced by polarity, hydrogen bonding capacity, and its acidic nature.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 170-175 °C | |
| Key Functional Groups | Carboxylic acid, Hydroxyl (alcohol), Fluoro | [1] |
Troubleshooting Guide: A Logical Workflow for Dissolution
Poor solubility is the most frequently reported issue with this compound. The following workflow provides a systematic approach to diagnose and resolve the problem.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffers?
Answer: The primary reason is the acidic nature of the carboxylic acid group. In neutral or acidic water (pH < ~4-5), the compound exists predominantly in its protonated, neutral form. This form has limited water solubility because the hydrophobicity of the benzene ring dominates.
To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to form the highly polar and water-soluble carboxylate salt. This is achieved by increasing the pH of the solution with a base.[3][4] The equilibrium shift is the cornerstone of solubilizing benzoic acid derivatives in aqueous media.[5][6][7]
Caption: pH-dependent ionization equilibrium.
Q2: What are the best organic solvents for this compound?
Answer: Due to its polar functional groups, this compound dissolves best in polar organic solvents. Solubility in non-polar solvents like hexanes or toluene is expected to be very low. For many carboxylic acids, solubility can be enhanced in organic solvents that contain a small amount of water.[8][9]
Table 2: General Solubility Guidelines in Common Lab Solvents
| Solvent Class | Examples | Expected Solubility | Mechanism/Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with both the -COOH and -CH₂OH groups. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate polarity; can accept hydrogen bonds. |
| Halogenated | Dichloromethane (DCM) | Low | Limited polarity and hydrogen bonding capability. |
| Non-Polar | Hexanes, Toluene | Very Low | Mismatch in polarity; "like dissolves like" principle. |
Note: This table provides general guidance. Empirical testing is always recommended.
Q3: Is it safe to heat the mixture to aid dissolution?
Answer: Yes, gentle heating is an effective method to increase the rate of dissolution and the saturation point of the compound. For most applications, warming the solution to 40-50°C with stirring is sufficient. Avoid aggressive boiling, as thermal decomposition may occur, though the compound is generally stable under normal conditions.[2] Always heat with caution in a well-ventilated area.
Q4: My compound dissolved after heating, but it crashed out of solution upon cooling. Why?
Answer: This phenomenon is known as precipitation from a supersaturated solution. By heating, you dissolved more solute than is stable at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out.
Solutions:
-
Work with a warm solution: If your experimental protocol allows, use the solution while it is still warm.
-
Use a co-solvent: Add a small percentage of a stronger solvent (like DMSO) to the primary solvent to increase the overall solvating power at room temperature.
-
Re-evaluate concentration: You may be working at a concentration that is too high for the chosen solvent at room temperature. Prepare a more dilute solution.
Q5: How does the purity of the compound affect solubility?
Answer: The specified purity of this compound is typically 97% or higher.[1][10] The remaining percentage consists of impurities which may include starting materials, by-products, or inorganic salts from the synthesis. If these impurities are insoluble in your chosen solvent system, they will remain as particulates even when the active compound has fully dissolved, giving the appearance of poor solubility. Always check the Certificate of Analysis (CoA) for your specific lot to understand potential impurities.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weigh the Compound: Weigh 17.01 mg of this compound (FW: 170.14 g/mol ) into a suitable container.
-
Add Solvent: Add approximately 900 µL of deionized water. The compound will likely not dissolve and will form a slurry.
-
Adjust pH: While stirring, add 1M NaOH dropwise. Monitor the solution's clarity. Continue adding base until all the solid has dissolved. The final pH will be > 8.
-
QS to Final Volume: Once fully dissolved, add deionized water to bring the final volume to 1.0 mL.
-
Final pH Check (Optional): If your experiment is pH-sensitive, you can back-titrate with a dilute acid (e.g., 1M HCl) to the desired final pH, but be aware that precipitation may occur if the pH drops too low.
-
Storage: Store the solution as per stability guidelines, typically at 2-8°C for short-term use.[11]
Protocol 2: Preparation of a 100 mM Organic Stock Solution (in DMSO)
-
Weigh the Compound: Weigh 17.01 mg of this compound into a suitable container.
-
Add Solvent: Add approximately 900 µL of anhydrous DMSO.
-
Promote Dissolution: Cap the container and vortex or stir vigorously. If needed, gently warm the mixture to 40°C in a water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
QS to Final Volume: Allow the solution to return to room temperature, then add DMSO to bring the final volume to 1.0 mL.
-
Storage: Store in a tightly sealed container, protected from moisture, as DMSO is hygroscopic.
Safety First: When handling this compound, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][12] The compound is harmful if swallowed and causes skin and eye irritation.[1][2] Work in a well-ventilated area or chemical fume hood.[2][12]
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. [Link]
-
Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Trend in Scientific Research and Development. [Link]
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Sfera - Unife. [Link]
-
Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester. ChemBK. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
4.4 Solubility. Chemistry LibreTexts. [Link]
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- 12. echemi.com [echemi.com]
Technical Support Center: Navigating the Scale-Up of 2-Fluoro-4-(hydroxymethyl)benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its specific substitution pattern, featuring a fluorine atom, a carboxylic acid, and a hydroxymethyl group, makes it a valuable intermediate.[1] However, scaling up its synthesis from gram to kilogram quantities can present a unique set of challenges. This guide provides practical, experience-driven advice to navigate these complexities, ensuring a safe, efficient, and reproducible manufacturing process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: There are several viable synthetic routes, with the choice often depending on the starting material availability, cost, and scale of production. The most frequently employed methods include:
-
Oxidation of 2-fluoro-4-methylbenzoic acid: This is a direct approach but can be challenging in terms of selectivity and avoiding over-oxidation.
-
Reduction of 2-fluoro-4-formylbenzoic acid: A common and often high-yielding method, though the starting material can be expensive.[1]
-
Grignard reaction with a suitable fluorinated benzaldehyde derivative: This classic carbon-carbon bond-forming reaction can be effective but requires stringent anhydrous conditions.[2][3]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: Key safety considerations include:
-
Thermal Hazards: Oxidation and Grignard reactions can be highly exothermic. Proper thermal management and cooling capacity are crucial to prevent runaway reactions.
-
Handling of Hazardous Reagents: Many routes employ strong oxidizers, flammable solvents (like diethyl ether or THF for Grignard reactions), and potentially toxic intermediates. A thorough process safety assessment is mandatory.
-
Pressure Management: Hydrogenation reactions, if employed, involve flammable hydrogen gas under pressure, requiring specialized equipment and safety protocols.
Q3: How does the fluorine substituent impact the reactivity and potential side reactions?
A3: The electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the aromatic ring.[4] It can affect the regioselectivity of electrophilic aromatic substitution reactions and can also influence the acidity of the carboxylic acid.[4][5] During nucleophilic aromatic substitution, the fluorine can be a target for displacement under harsh conditions.
Part 2: Troubleshooting Guide - Common Scale-Up Challenges
This section provides detailed troubleshooting for specific issues that may arise during the scale-up process, organized by synthetic stage.
Challenge 1: Incomplete or Sluggish Oxidation of 2-Fluoro-4-methylbenzoic Acid
Observed Problem: The oxidation of 2-fluoro-4-methylbenzoic acid to the desired hydroxymethyl product is slow and incomplete on a larger scale, leading to a mixture of starting material, product, and over-oxidized impurities (the corresponding aldehyde or dicarboxylic acid).
Root Cause Analysis and Solutions:
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to poor contact between the oxidant, substrate, and catalyst (if used). This is a common issue when scaling up heterogeneous reactions.
-
Solution: Improve agitation by using an appropriate impeller design and optimizing the stirring speed. Consider using a phase-transfer catalyst to improve the interaction between aqueous and organic phases if applicable.
-
-
Temperature Control: Inadequate heat removal can lead to localized overheating, which can deactivate the oxidant or promote side reactions.
-
Solution: Ensure your reactor has sufficient cooling capacity. A jacketed reactor with a reliable temperature control system is essential. Consider a semi-batch process where the oxidant is added portion-wise to manage the exotherm.
-
-
Oxidant Choice and Stoichiometry: Common oxidants like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) can be difficult to handle and may require harsh conditions.
-
Solution: Explore milder and more selective oxidizing agents. For instance, catalytic oxidation using a transition metal catalyst and a co-oxidant can offer better control.[4] Precisely control the stoichiometry of the oxidant to minimize over-oxidation.
-
Experimental Protocol: Controlled Monobromination for Subsequent Hydrolysis (An Alternative Route)
For better control, consider a two-step process involving radical bromination followed by hydrolysis.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2-fluoro-4-methylbenzoic acid in a suitable solvent like carbon tetrachloride or chlorobenzene.
-
Initiation: Add a radical initiator such as AIBN (azobisisobutyronitrile).
-
Bromination: Heat the mixture to reflux and add N-bromosuccinimide (NBS) portion-wise to control the exotherm. Monitor the reaction by HPLC or GC to ensure mono-bromination.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and wash the organic phase.
-
Hydrolysis: The resulting 2-fluoro-4-(bromomethyl)benzoic acid can then be hydrolyzed to the desired product under basic conditions (e.g., with aqueous sodium carbonate), followed by acidification.
Challenge 2: Poor Yield and Side Products in the Grignard Reaction
Observed Problem: When scaling up a Grignard reaction (e.g., reacting a Grignard reagent with 2-fluoro-4-formylbenzoic acid or a protected derivative), the yield of the desired alcohol is low, and significant amounts of byproducts are formed.
Root Cause Analysis and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and protic sources.[2][3] On a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: Rigorously dry all glassware and the reactor at high temperatures under vacuum. Use anhydrous solvents. Dry the starting materials thoroughly. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the process.
-
-
Grignard Reagent Degradation: The Grignard reagent can degrade upon prolonged standing or at elevated temperatures.
-
Solution: Prepare the Grignard reagent fresh and use it immediately. Maintain the temperature during its formation and subsequent reaction, typically at 0°C or below.
-
-
Competing Reactions: The carboxylic acid functionality is incompatible with Grignard reagents.[6] If the starting material has an unprotected carboxylic acid, the Grignard reagent will be quenched.
-
Solution: Protect the carboxylic acid group as an ester before the Grignard reaction. After the reaction, the ester can be hydrolyzed back to the carboxylic acid.
-
Workflow for a Protected Grignard Reaction:
Caption: Workflow for Grignard synthesis with protection.
Challenge 3: Inefficient Purification and Isomer Contamination
Observed Problem: The crude product contains significant impurities, including positional isomers, making purification by recrystallization or chromatography difficult and inefficient at a large scale.
Root Cause Analysis and Solutions:
-
Poor Regioselectivity in Synthesis: Some synthetic routes, like Friedel-Crafts reactions on m-fluorotoluene, can produce a mixture of ortho and para isomers that are difficult to separate.[7]
-
Solution: Re-evaluate the synthetic route for one that offers higher regioselectivity. If the isomeric mixture is unavoidable, develop a robust purification method.
-
-
Suboptimal Recrystallization Conditions: The chosen solvent system for recrystallization may not be effective at selectively precipitating the desired product on a larger scale.
-
Solution: Conduct a thorough solvent screening to find an optimal solvent or solvent mixture for recrystallization. Key parameters to optimize include solvent polarity, temperature profile of cooling, and seeding.
-
-
Overloading in Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification.
-
Solution: If recrystallization is not sufficient, consider alternative non-chromatographic purification methods such as reactive extraction or derivatization to remove specific impurities, followed by regeneration of the product.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Pros | Cons | Best Suited For |
| Recrystallization | Cost-effective, scalable, can yield high purity product. | Can have lower recovery, requires careful solvent selection. | High-purity final product isolation. |
| Column Chromatography | High resolution, can separate close-boiling isomers. | Expensive, solvent-intensive, not easily scalable. | Small-scale purification and impurity identification. |
| Reactive Extraction | Can selectively remove acidic or basic impurities. | Requires additional reaction and work-up steps. | Removing specific classes of impurities. |
Challenge 4: Catalyst Deactivation or Low Efficiency in Hydrogenation
Observed Problem: When reducing 2-fluoro-4-formylbenzoic acid via catalytic hydrogenation, the reaction is slow, incomplete, or requires high catalyst loading on a larger scale.
Root Cause Analysis and Solutions:
-
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C). Sulfur- and nitrogen-containing compounds are common catalyst poisons.
-
Solution: Ensure the purity of the starting material and solvents. Consider passing the substrate solution through a bed of activated carbon to remove potential poisons before hydrogenation.
-
-
Poor Hydrogen Mass Transfer: Inefficient mixing can limit the transport of hydrogen gas to the catalyst surface.
-
Solution: Optimize the agitation rate and consider using a gas-inducing impeller. Ensure adequate hydrogen pressure and flow rate.
-
-
Catalyst Deactivation: The catalyst may be deactivated by the product or by reaction conditions.
Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-formylbenzoic Acid
-
Reactor Preparation: Charge a hydrogenation reactor with 2-fluoro-4-formylbenzoic acid and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add the catalyst (e.g., 5% Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (HPLC).
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a bed of celite.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization.
Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation.
References
- Vertex AI Search, "Buy this compound | 214554-18-4",
- ChemicalBook, "4-FLUORO-2-HYDROXYBENZOIC ACID synthesis",
- Google Patents, "CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid",
- Benchchem, "4-Fluoro-2-(hydroxymethyl)benzoic acid",
- Google Patents, "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid",
- Ossila, "2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3",
- Sigma-Aldrich, "this compound 97 214554-18-4",
- Benchchem, "Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde",
- Arkivoc, "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
- NIH, "Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases",
- Global Scientific Journal, "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound",
- Organic Syntheses Procedure, "2-amino-3-fluorobenzoic acid",
- MDPI, "Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid",
- Benchchem, "Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde",
- Chemistry Stack Exchange, "Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?",
- ResearchGate, "Scheme 2. a)
- OSTI.
- Master Organic Chemistry, "Grignard Reagents For Addition To Aldehydes and Ketones",
- TCI Chemicals, "2-Fluoro-4-methylbenzoic Acid | 7697-23-6",
- Chemie Brunschwig, "Hydrogenation C
- MDPI, "Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReO x -Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor",
Sources
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- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Identification of Impurities in 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the complexities of impurity identification and control. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to address challenges encountered during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape
This section addresses foundational questions regarding impurities in this compound, providing the necessary context for subsequent analytical and troubleshooting efforts.
Q1: What are the likely sources of impurities in my this compound sample?
Impurities can be introduced at various stages of the manufacturing process and during storage.[1] Understanding their origin is the first step in identification and control. The primary sources include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are a common source. For instance, if the synthesis involves the oxidation of a methyl group, residual starting material like 4-fluoro-2-methylbenzoic acid could be present.
-
Byproducts of the Main Reaction: Side reactions occurring during synthesis can generate structurally similar impurities. An example could be the formation of isomers or over-oxidized products (e.g., forming a dicarboxylic acid).
-
Reagents, Solvents, and Catalysts: Residual solvents, reagents, or catalysts used in the manufacturing process can remain in the final product.[2]
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to exposure to light, heat, humidity, or oxidative stress, forming new impurities.[3][4] This is particularly relevant for stability studies.
Q2: What regulatory thresholds do I need to be aware of for these impurities?
The International Council for Harmonisation (ICH) provides guidelines that are critical for regulatory submissions. The key guideline for impurities in new drug substances is ICH Q3A(R2).[5] The thresholds dictate the level at which an impurity must be reported, identified, and qualified:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.[6]
-
Qualification Threshold: The level above which toxicological data is required to justify the impurity's safety.[6]
Any impurity exceeding the identification threshold requires full structural elucidation.[7]
Q3: What is a forced degradation study and why is it essential?
A forced degradation or stress study is a critical component of drug development. It involves intentionally subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition.[3][8]
The primary objectives are:
-
To Generate Degradants: This helps in identifying potential degradation products that could form under normal storage conditions over a longer period.[9]
-
To Develop Stability-Indicating Methods: The study is crucial for developing and validating analytical methods (like HPLC) that can separate the main compound from all potential impurities and degradants, ensuring the method is "stability-indicating."[9][10]
-
To Understand Degradation Pathways: It provides insight into the chemical stability of the molecule and helps in optimizing formulation and packaging.[3]
Part 2: Analytical Strategy & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common analytical techniques used for impurity profiling.
Overall Impurity Identification Workflow
The general workflow for identifying an unknown impurity involves a multi-technique approach to gather comprehensive data for structural confirmation.
Caption: General workflow for impurity identification and elucidation.
Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying impurities due to its high resolution and sensitivity.[4]
Q: I see an unexpected peak in my HPLC chromatogram. How do I identify what it is?
A: An unexpected peak requires a systematic investigation. Here’s a troubleshooting workflow:
Step 1: Verify System and Sample Integrity
-
Is it a system artifact? Inject a blank (mobile phase or diluent). If the peak is still present, it could be from the solvent, system contamination, or carryover.
-
Is it from the placebo/excipients? If analyzing a formulated product, inject a placebo sample to rule out peaks from excipients.
-
Is the sample degrading? Re-prepare the sample and inject it immediately. If the peak area is smaller or absent, the original sample may have degraded after preparation.
Step 2: Preliminary Characterization using HPLC-UV/DAD
-
Check UV Spectrum: Use a Diode Array Detector (DAD) to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of the this compound main peak.
-
Similar Spectrum: Suggests a structurally related impurity.
-
Different Spectrum: May indicate a non-related impurity, a reagent, or a degradant with a significantly altered chromophore.
-
Step 3: Mass Spectrometry (LC-MS) for Molecular Weight
-
The Causality: HPLC provides retention time, but no structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step as it provides the molecular weight of the compound eluting at that retention time.[11]
-
Protocol:
-
Analyze the sample using an LC-MS system with the same chromatographic method.
-
Obtain the mass spectrum for the unknown peak. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to predict the elemental formula.[12]
-
Interpretation:
-
Does the mass correspond to a potential byproduct (e.g., starting material, dimer)?
-
Does the mass suggest a simple modification of the parent molecule (e.g., decarboxylation, oxidation)?
-
-
Experimental Protocol: A Starting HPLC Method
This is a general-purpose reverse-phase HPLC method that serves as a good starting point for analysis.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
This method is a starting point and must be validated according to ICH Q2(R1) guidelines for your specific application.[13][14]
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile impurities like residual solvents. For non-volatile compounds like benzoic acids, derivatization is required to make them suitable for GC analysis.[15]
Q: My sample contains a non-polar impurity that is not well-retained by reverse-phase HPLC. Could GC-MS be an option?
A: Yes, GC-MS is an excellent alternative, but requires a derivatization step to increase the volatility of the carboxylic acid and hydroxymethyl groups.
The Causality: The high polarity and low volatility of carboxylic acids lead to poor peak shape and strong adsorption on GC columns.[16] Silylation or methylation converts the polar -COOH and -OH groups into non-polar, volatile silyl or methyl esters, making them amenable to GC analysis.[17][18]
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial.
-
Drying: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. This can be done by evaporating the solvent under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Troubleshooting Common GC-MS Issues
-
Issue: No peak or very small peak for the derivatized analyte.
-
Potential Cause: Incomplete derivatization or hydrolysis of the derivative.
-
Solution: Ensure the sample is completely dry before adding the reagent. Increase the reaction time or temperature. Check the age and storage of the silylating reagent, as they are highly moisture-sensitive.
-
-
Issue: Multiple peaks for a single compound.
-
Potential Cause: Incomplete derivatization (e.g., only one of the two active hydrogens reacted) or side reactions.
-
Solution: Optimize derivatization conditions (reagent excess, time, temperature).
-
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[19]
Q: I have isolated an impurity and have its mass from HRMS. How do I use NMR to confirm its structure?
A: A combination of 1D and 2D NMR experiments is required for unequivocal structure determination.[20]
The Causality: While MS provides the molecular formula, NMR provides information about the connectivity of atoms (the carbon-hydrogen framework) and the relative positions of substituents.[7]
Workflow for NMR-based Structure Elucidation
Caption: Stepwise NMR experiments for structure elucidation.
Step-by-Step Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and how many neighboring protons they have (splitting patterns). The integration gives the relative ratio of protons.
-
¹³C NMR (with DEPT): Tells you the number of unique carbons and their type (CH₃, CH₂, CH, or quaternary C).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (usually 2-3 bonds apart). This helps piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified from COSY and establishing the overall molecular structure.
By systematically analyzing the data from these experiments and comparing it with the molecular formula from HRMS, you can piece together the exact structure of the unknown impurity.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
Bruker. Structure Analysis. Available at: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
GMP Insiders. Impurities In Pharmaceuticals: Types, Regulations And Strategies. Available at: [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]
-
Regis Technologies. Structure Elucidation and Impurity Services. Available at: [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
ResearchGate. Benzoic Acid Parameters observed during forced degradation study. Available at: [Link]
-
NIH National Library of Medicine. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2022). Forced Degradation – A Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. Available at: [Link]
-
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol. Available at: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Available at: [Link]
-
PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Available at: [Link]
-
LMA Leidykla. Gas chromatographic determination of some carboxylic acids. Available at: [Link]
-
OSTI.GOV. (1981). Determination of carboxylic acids in oil samples by capillary gas chromatography/mass spectrometry. Available at: [Link]
-
UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]
-
Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. Available at: [Link]
-
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids. Available at: [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Structure Analysis | Bruker [bruker.com]
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strategies to control regioselectivity in reactions of 2-fluoro-4-(hydroxymethyl)benzoic acid
Welcome to the technical support center for 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile building block. My goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to control regioselectivity and troubleshoot your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm new to working with this compound. What are the primary challenges I should anticipate regarding reaction selectivity?
A: The main challenge with this molecule lies in its trifunctional nature. You are constantly dealing with a competition between three distinct reactive sites: a carboxylic acid (-COOH), a primary alcohol (-CH2OH), and an activated aromatic ring. The key issues are:
-
Chemoselectivity: How do you perform a reaction on the carboxylic acid without affecting the alcohol, or vice-versa? For instance, many reagents that react with alcohols can also react with carboxylic acids.
-
Regioselectivity (Aromatic Ring): If you are performing an electrophilic aromatic substitution (EAS), where on the ring will the new substituent go? The ring has three different directing groups—fluoro, hydroxymethyl, and carboxyl—whose influences must be carefully considered.[1]
-
Protecting Group Strategy: Achieving high selectivity often requires a multi-step sequence involving the protection of one functional group to allow for the clean transformation of another.[2] Designing an efficient and high-yielding protection/deprotection sequence is critical.
Q2: Can you explain the electronic and directing effects of the three substituents and how they influence the molecule's overall reactivity?
A: Absolutely. Understanding the electronic interplay is fundamental to predicting and controlling outcomes.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution (EAS) due to both inductive and resonance effects. It is a meta-director .[3][4][5] Its acidic proton (pKa ≈ 4.2) is the most reactive site in the presence of bases.[3]
-
Hydroxymethyl (-CH2OH): This group is weakly activating towards EAS. The oxygen is electron-withdrawing by induction, but the methylene spacer insulates the ring from this effect. It is considered an ortho, para-director . The alcohol's oxygen is nucleophilic and can undergo reactions like etherification or esterification.
-
Fluorine (-F): Halogens present a unique case. Fluorine is highly electronegative, making it strongly electron-withdrawing by induction (deactivating the ring). However, it is electron-donating by resonance due to its lone pairs.[1] Overall, it is deactivating but ortho, para-directing .[1]
The combination of these effects makes the aromatic ring electron-deficient and generally slow to react in EAS. The directing effects will be discussed in detail in Section 3.
Section 2: Chemoselective Reactions of the Carboxylic Acid and Hydroxymethyl Groups
This section addresses how to selectively target one of the two functional groups while leaving the other untouched.
Q3: How can I selectively esterify the carboxylic acid group in the presence of the primary alcohol?
A: This is a common requirement. The most reliable method is the Fischer-Speier esterification , which leverages the difference in reactivity between a carboxylic acid and an alcohol under acidic conditions. The carboxylic acid is readily protonated, making its carbonyl carbon highly electrophilic for attack by a simple alcohol solvent (like methanol or ethanol).
The primary alcohol of the hydroxymethyl group is significantly less reactive under these conditions and will not compete. Microwave-assisted methods can also accelerate this specific transformation.[6]
-
Causality: The mechanism relies on the activation of the carboxylic acid by an acid catalyst. The primary alcohol remains a poor nucleophile in the acidic medium and does not self-condense or react at an appreciable rate.
-
Troubleshooting: If you see low conversion, ensure your alcohol solvent is anhydrous, as water can reverse the equilibrium. If the reaction is slow, using a sealed vessel with microwave heating can dramatically reduce reaction times from hours to minutes.[6] For a detailed methodology, see Protocol 1 .
Q4: I need to perform the opposite reaction: selective acylation of the hydroxymethyl group. How is this achieved?
A: Acylating the primary alcohol requires conditions where the carboxylic acid does not interfere. Direct acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is the standard approach.
-
Causality: The carboxylic acid will be deprotonated by the base to form a carboxylate. This carboxylate is a poor nucleophile and generally will not react with the acylating agent. The primary alcohol, however, remains a potent nucleophile that readily attacks the acid chloride or anhydride.
-
Troubleshooting:
-
Problem: You observe the formation of a mixed anhydride byproduct.
-
Solution: This can happen if the carboxylate attacks the acylating agent. Using a milder base or a bulkier acylating agent can disfavor this side reaction. Alternatively, one can protect the carboxylic acid first (e.g., as a methyl ester), perform the acylation, and then deprotect the acid. This orthogonal strategy offers the cleanest result.[2][7]
-
Q5: My Williamson ether synthesis on the hydroxymethyl group is failing or giving very low yields. I'm using NaH to deprotonate the alcohol. What's wrong?
A: This is a classic chemoselectivity error. The proton on your carboxylic acid is far more acidic (pKa ≈ 4.2) than the proton on your primary alcohol (pKa ≈ 16-18). When you add a strong base like sodium hydride (NaH), it will quantitatively and instantly deprotonate the carboxylic acid to form sodium 2-fluoro-4-(hydroxymethyl)benzoate. No significant amount of the desired alkoxide will be formed, and the reaction will not proceed.
Q6: What is the correct, field-proven strategy for selective O-alkylation (etherification) of the hydroxymethyl group?
A: The solution to the problem in Q5 is an orthogonal protection strategy .[2][7] You must temporarily "mask" the carboxylic acid, perform the etherification, and then "unmask" it. This ensures complete selectivity.
Decision Workflow for Selective Functionalization
The following diagram outlines the decision-making process for reacting with either the -COOH or -CH2OH group.
Caption: Decision workflow for selective functionalization.
This workflow is detailed experimentally in Protocol 2 . The key is to convert the carboxylic acid into an ester. The ester is stable to the basic conditions of the Williamson ether synthesis. Once the ether is formed, the ester can be easily hydrolyzed (saponified) back to the carboxylic acid.
Section 3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q7: For an electrophilic aromatic substitution reaction like nitration or bromination, which position on the ring is the most likely site of reaction?
A: The C5 position is overwhelmingly the most favored site for electrophilic attack. This is due to a rare consensus among all three directing groups.
-
-COOH (at C1): Directs meta to itself, which is the C3 and C5 positions.
-
-F (at C2): Directs ortho and para to itself. The ortho position is C3; the para position is C5.
-
-CH2OH (at C4): Directs ortho to itself, which are the C3 and C5 positions.
As shown in the diagram below, the directing vectors from all three substituents converge on the C5 position, making it the most electronically activated site for an incoming electrophile.
Directing Effects for Electrophilic Aromatic Substitution
Caption: Consensus of directing effects toward the C5 position.
Q8: My bromination reaction is sluggish and giving poor yields, even though I'm targeting the C5 position. How can I improve this?
A: The sluggishness is expected. The ring is deactivated by two powerful electron-withdrawing groups (–COOH and –F).[1][8] While the directing effects align, the overall kinetic barrier to substitution is high.
-
To improve the reaction: You need to use more forcing conditions.
-
Stronger Lewis Acid: Instead of a mild catalyst, use a stronger one like FeBr₃ with Br₂.[5]
-
Increased Temperature: Gently heating the reaction can help overcome the activation energy barrier.
-
Protecting Group Modification: Protecting the -COOH as a methyl ester can slightly reduce its deactivating strength, potentially leading to a cleaner reaction.
-
See Protocol 3 for an optimized procedure for bromination at the C5 position.
Q9: Is it at all possible to achieve substitution at the C3 position?
A: Directing an electrophile to C3 is exceptionally difficult due to the overwhelming electronic preference for C5. Standard EAS conditions will not favor this outcome. However, advanced strategies could be explored, though they are non-trivial:
-
Directed Ortho-Metalation (DoM): This is a powerful technique but would require careful planning. It might be possible to use the hydroxymethyl group or a protected version of it to direct a strong base (like an organolithium) to deprotonate the C3 position. The resulting aryllithium species could then be quenched with an electrophile. This approach inverts the normal electronic reactivity.
-
Blocking Groups: In theory, one could install a removable blocking group at C5, force the substitution to occur at C3, and then remove the blocking group. Sulfonation is a classic example of a reversible blocking strategy, but its success here is not guaranteed.
These are advanced, multi-step approaches and should be considered only if substitution at C3 is an absolute necessity for your synthetic target.
Section 4: Experimental Protocols & Data
Protocol 1: Selective Fischer Esterification of the Carboxylic Acid
This protocol describes the selective conversion of the carboxylic acid to its methyl ester.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous, ~20 mL per gram of acid)
-
Sulfuric acid (conc. H₂SO₄, catalytic, ~0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 2-fluoro-4-(hydroxymethyl)benzoate.
-
Protocol 2: Orthogonal Strategy for Selective Etherification of the Hydroxymethyl Group
This three-step protocol ensures clean O-alkylation of the alcohol.
Orthogonal Protection & Etherification Workflow
Caption: Experimental workflow for selective etherification.
-
Step 1: Protection of Carboxylic Acid
-
Follow Protocol 1 to convert the starting material to its methyl ester.
-
-
Step 2: Williamson Ether Synthesis
-
Materials: Methyl 2-fluoro-4-(hydroxymethyl)benzoate (1.0 eq), Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq), Alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq), Anhydrous THF.
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add a solution of the protected intermediate in THF dropwise. Stir for 30 minutes at 0 °C.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir until TLC indicates consumption of the starting material (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
-
Step 3: Deprotection (Saponification)
-
Materials: Alkylated intermediate (1.0 eq), Lithium hydroxide (LiOH, 2.0 eq), THF/Water (3:1 mixture).
-
Procedure:
-
Dissolve the ester in the THF/water mixture.
-
Add LiOH and stir at room temperature until the reaction is complete by TLC.
-
Remove THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate, dry, and concentrate to yield the final ether product.
-
-
Protocol 3: Regiocontrolled Bromination at the C5 Position
This protocol uses forcing conditions to achieve selective bromination.
-
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂, 1.1 eq)
-
Iron(III) bromide (FeBr₃, 0.1 eq)
-
Dichloromethane (DCM) or Acetic Acid as solvent
-
-
Procedure:
-
Dissolve the starting material in the chosen solvent in a flask protected from light.
-
Add the FeBr₃ catalyst.
-
Slowly add the bromine dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40 °C) until completion (monitor by LC-MS or TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by recrystallization or column chromatography to yield 5-bromo-2-fluoro-4-(hydroxymethyl)benzoic acid.
-
Summary of Regioselective Conditions
| Desired Transformation | Key Reagent(s) | Critical Condition | Selectivity Principle |
| Esterify -COOH | Methanol, H₂SO₄ | Anhydrous | Acid catalysis activates -COOH over -CH₂OH |
| Etherify -CH₂OH | 1. MeOH, H₂SO₄2. NaH, R-X3. LiOH | Orthogonal Protection | Masking the acidic proton of -COOH |
| Brominate Ring | Br₂, FeBr₃ | Lewis Acid Catalyst | Overcoming ring deactivation |
References
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[10]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Gaunt, M., Yu, J-Q., Spencer, J. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of Organic Chemistry. [Link]
-
Benzoic Acid - Structure, Properties, Reactions. Turito. (2023). [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. (2022). [Link]
-
Vertex AI Search Result[11]
-
Electrophilic Substitution Reaction of Benzoic acid. YouTube. (2023). [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]
-
Vertex AI Search Result[12]
-
Substituted Benzoic Acids. Chemistry LibreTexts. (2019). [Link]
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Vertex AI Search Result[13]
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Vertex AI Search Result[14]
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Vertex AI Search Result[15]
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Vertex AI Search Result[16]
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Vertex AI Search Result[17]
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Vertex AI Search Result[18]
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Vertex AI Search Result[19]
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Vertex AI Search Result[20]
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Vertex AI Search Result[21]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. (2018). [Link]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
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managing hazardous byproducts in 2-fluoro-4-(hydroxymethyl)benzoic acid synthesis
Document ID: TSC-2F4HMBA-HB-20260112 Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on identifying, managing, and mitigating hazardous byproducts generated during common synthetic routes. Our focus is on ensuring experimental safety, maximizing yield and purity, and maintaining environmental compliance. The following FAQs and troubleshooting guides are based on established protocols and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Management
Q1: What are the most common hazardous byproducts generated during the synthesis of this compound?
A1: The nature of hazardous byproducts is entirely dependent on the chosen synthetic route. The most prevalent methods start from 2-fluoro-4-methylbenzoic acid or a related toluene derivative, typically involving oxidation or a two-step process of benzylic bromination followed by hydrolysis.
-
From Permanganate Oxidation: If using strong oxidizing agents like potassium permanganate (KMnO₄), the primary hazardous byproduct is manganese dioxide (MnO₂), a fine brown solid that can be difficult to filter and poses inhalation risks. Residual, unreacted KMnO₄ is also a strong oxidizer and requires careful quenching.
-
From Bromination/Hydrolysis Route: When using N-Bromosuccinimide (NBS) for benzylic bromination, common byproducts include succinimide and unreacted NBS. Solvents like carbon tetrachloride (CCl₄) were historically used but are now recognized as highly toxic and carcinogenic, and should be replaced with safer alternatives like acetonitrile or ethyl acetate. The subsequent hydrolysis step may generate hydrobromic acid (HBr).
-
From Borohydride Reduction: If the synthesis proceeds via reduction of a corresponding aldehyde (2-fluoro-4-formylbenzoic acid), the use of sodium borohydride (NaBH₄) will generate borate salts as byproducts upon quenching.
Q2: My reaction mixture from a permanganate oxidation is a thick, brown sludge that's impossible to filter. What's happening and how do I fix it?
A2: This is a classic issue caused by the formation of finely divided manganese dioxide (MnO₂) precipitate. The particle size is often too small for standard filter paper, leading to clogging.
Causality: During the oxidation of the methyl group, MnO₄⁻ is reduced to MnO₂, an insoluble solid. The reaction conditions can lead to the formation of a colloidal suspension.
Troubleshooting Protocol:
-
Quench Excess Permanganate: Before filtration, ensure all purple color from KMnO₄ is gone. If not, add a few drops of a reducing agent like sodium bisulfite (NaHSO₃) solution until the mixture is colorless or uniformly brown.
-
Coagulate the MnO₂: Add a filter aid like Celite® (diatomaceous earth) to the mixture and stir vigorously for 15-20 minutes. Celite provides a porous matrix that traps the fine MnO₂ particles, creating a more manageable solid that is easier to filter.
-
Filtration: Use a Büchner funnel with a pad of Celite (approx. 1-2 cm thick) on top of the filter paper. Wet the Celite pad with the reaction solvent before filtering the mixture. This will prevent the fine MnO₂ particles from passing through.
Q3: I suspect I have residual N-Bromosuccinimide (NBS) in my crude product. How can I detect and remove it?
A3: Residual NBS can interfere with downstream reactions and is a skin and eye irritant. Its removal is crucial for product purity.
Detection: A simple qualitative test involves thin-layer chromatography (TLC). NBS is UV active and will appear as a distinct spot. Co-spotting your crude product with a standard NBS solution can confirm its presence.
Removal Protocol:
-
Aqueous Wash: NBS and its byproduct, succinimide, have moderate water solubility. During the workup, perform multiple washes of the organic layer with a saturated sodium thiosulfate (Na₂S₂O₃) solution. Thiosulfate is a reducing agent that will quench any remaining NBS.
-
Follow with a Brine Wash: After the thiosulfate wash, wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water and water-soluble impurities.
-
Recrystallization: If NBS or succinimide persists, recrystallization of the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for removal.
Section 2: Troubleshooting Guide: Unexpected Side Reactions
| Observation | Potential Cause | Proposed Solution & Scientific Rationale |
| Product contains a significant amount of the dibrominated byproduct (2-fluoro-4-(dibromomethyl)benzoic acid). | Over-bromination due to excess NBS or prolonged reaction time/high temperature. | Solution: Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Initiate the reaction with a radical initiator (e.g., AIBN or benzoyl peroxide) and monitor the reaction closely by TLC or GC-MS. Rationale: Radical bromination can be aggressive. Controlling the stoichiometry and monitoring the disappearance of the starting material prevents the formation of the undesired dibrominated species. |
| Low yield and presence of 2-fluoro-4-formylbenzoic acid after hydrolysis of the benzyl bromide. | Incomplete hydrolysis or competing elimination reaction. | Solution: Ensure the hydrolysis conditions are sufficiently forcing (e.g., refluxing with aqueous sodium carbonate). To avoid elimination, use milder conditions such as aqueous silver nitrate or phase-transfer catalysis. Rationale: The benzyl bromide is sterically accessible, but electron-withdrawing groups on the ring can influence reactivity. A stronger nucleophilic environment or a catalyst can drive the substitution reaction to completion. |
| During borohydride reduction, vigorous gas evolution is observed upon adding the reagent. | Reaction of NaBH₄ with the acidic proton of the carboxylic acid or with protic solvents. | Solution: Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before the reduction step. Alternatively, use a selective reducing agent that does not react with carboxylic acids, although this is less common for this specific transformation. Rationale: Sodium borohydride is a source of hydride (H⁻), which will react with any available acidic protons in a classic acid-base reaction, consuming the reagent and producing hydrogen gas. Protecting the acid group removes this possibility. |
Section 3: Visualized Workflows
Workflow 1: Management of Manganese Dioxide Byproduct
This diagram outlines the decision-making and physical steps for handling the MnO₂ byproduct from a permanganate oxidation reaction.
Caption: Decision workflow for quenching and filtering MnO₂.
Workflow 2: Logic for Byproduct Removal during Workup
This diagram illustrates the logical sequence for removing different types of byproducts during the aqueous workup phase of the synthesis.
Caption: Sequential logic for aqueous workup washes.
Section 4: References
Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important fluorinated benzoic acid derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro, hydroxymethyl, and carboxylic acid groups offers a unique scaffold for developing novel compounds with tailored properties. However, its synthesis can present challenges, particularly in achieving selective functionalization and avoiding unwanted side products. This guide is designed to provide practical, experience-based solutions to these challenges.
Two primary synthetic routes are commonly considered for the preparation of this compound, each with its own set of catalytic considerations and potential pitfalls.
Primary Synthetic Pathways:
-
Route A: Selective Catalytic Oxidation of 2-fluoro-4-methylbenzoic acid.
-
Route B: Benzylic Bromination and Subsequent Hydrolysis of 2-fluoro-4-methylbenzoic acid.
This guide will delve into the intricacies of both pathways, with a strong emphasis on the role of the catalyst in achieving the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-fluoro-4-methylbenzoic acid. This precursor allows for direct functionalization of the methyl group to the desired hydroxymethyl group.
Q2: I am struggling with low yields in my synthesis. What are the general areas I should investigate?
A2: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the purity of your starting materials and reagents, the reaction temperature, and the reaction time. It is also crucial to ensure an anhydrous and inert atmosphere, especially for reactions involving organometallic or sensitive catalysts.
Q3: My final product is a stubborn off-white or yellowish powder. How can I improve its purity and color?
A3: Discoloration is often due to the formation of polymeric or degradation byproducts. Effective purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water). For persistent color, treatment with activated charcoal during the recrystallization process can be highly effective.
Troubleshooting Guide: Route A - Selective Catalytic Oxidation
The direct oxidation of the methyl group in 2-fluoro-4-methylbenzoic acid to a hydroxymethyl group is an attractive and atom-economical approach. However, the primary challenge lies in preventing over-oxidation to the corresponding dicarboxylic acid, 2-fluoro-1,4-benzenedicarboxylic acid. The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired alcohol.
Issue 1: Over-oxidation to Dicarboxylic Acid
Symptoms:
-
LC-MS or NMR analysis of the crude product shows a significant peak corresponding to the diacid byproduct.
-
The isolated product has a higher melting point than expected for this compound.
-
Low yield of the desired product.
Causality and Solutions:
The benzylic alcohol is often more susceptible to oxidation than the starting methyl group under the reaction conditions. The electron-withdrawing nature of the fluoro and carboxyl groups on the aromatic ring can also influence the reactivity of the methyl group.
-
Catalyst Selection:
-
Manganese Catalysts: Non-heme manganese complexes have shown promise in the selective oxidation of benzylic C-H bonds.[1] These catalysts can operate under mild conditions with hydrogen peroxide as the oxidant, which can help to minimize over-oxidation.
-
Copper Catalysts: Copper-based catalysts, often in combination with radical initiators, can also be employed for benzylic oxidation.[2] Careful control of reaction time and temperature is crucial to prevent further oxidation.
-
Biocatalysis: Toluene monooxygenases are enzymes that can catalyze the hydroxylation of toluene and its derivatives with high regioselectivity.[3][4][5] While not a standard laboratory method, exploring engineered monooxygenases could offer a highly selective route.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often reduce the rate of the second oxidation step more significantly than the first, thus improving selectivity for the alcohol.
-
Oxidant Addition: Slow and controlled addition of the oxidant (e.g., using a syringe pump) can help to maintain a low concentration of the oxidant in the reaction mixture, disfavoring over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the product from being further oxidized.
-
-
Protecting Group Strategy:
-
To circumvent over-oxidation, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the oxidation step. Esters are generally more resistant to the conditions used for benzylic oxidation. The ester can then be hydrolyzed in a subsequent step to yield the final product.
-
Issue 2: Catalyst Deactivation
Symptoms:
-
The reaction stalls before completion, with a significant amount of starting material remaining.
-
Inconsistent results between batches.
Causality and Solutions:
-
Fluoride Inhibition: The presence of the fluorine substituent on the aromatic ring can potentially lead to catalyst deactivation through coordination with the metal center or by promoting catalyst degradation.
-
Ligand Oxidation: The ligands associated with the metal catalyst can be susceptible to oxidation under the reaction conditions, leading to catalyst deactivation.
-
Solutions:
-
Catalyst Loading: Increasing the catalyst loading may be necessary to achieve full conversion.
-
Ligand Choice: Employing more robust, electron-rich ligands can enhance catalyst stability.
-
Additives: The use of additives, such as carboxylic acids, has been shown to modulate the reactivity and stability of some manganese oxidation catalysts.[6]
-
Experimental Protocol: Selective Oxidation using a Manganese Catalyst (A Plausible Approach)
This protocol is a representative procedure based on known methods for benzylic C-H oxidation using manganese catalysts.[1]
Step 1: Esterification (Protection of the Carboxylic Acid)
-
Dissolution: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the solution while stirring.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-fluoro-4-methylbenzoate.
Step 2: Catalytic Oxidation
-
Reaction Setup: In a clean, dry flask, dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) and the manganese catalyst (e.g., a non-heme complex, 1-5 mol%) in acetonitrile.
-
Oxidant Addition: Add an aqueous solution of hydrogen peroxide (30%, 1.5-2.0 eq) dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis (Deprotection)
-
Reaction: Dissolve the purified methyl 2-fluoro-4-(hydroxymethyl)benzoate in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Summary Table for Route A (Illustrative)
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | H₂SO₄ | Methanol | 65 | 4-6 | >95 |
| Oxidation | Mn Catalyst / H₂O₂ | Acetonitrile | 25 | 2-4 | 60-75 |
| Hydrolysis | LiOH | THF/H₂O | 25 | 1-3 | >90 |
Workflow Diagram for Route A
Caption: Synthetic workflow for Route A: Selective Catalytic Oxidation.
Troubleshooting Guide: Route B - Benzylic Bromination and Hydrolysis
This two-step sequence offers a reliable alternative to direct oxidation, often with more predictable outcomes. The key is to achieve selective monobromination at the benzylic position, followed by efficient hydrolysis.
Issue 3: Formation of Dibrominated and Other Side Products
Symptoms:
-
GC-MS or NMR analysis reveals the presence of 2-fluoro-4-(dibromomethyl)benzoic acid.
-
Complex mixture of products, making purification difficult.
Causality and Solutions:
Radical bromination can sometimes lead to multiple substitutions, especially if the concentration of bromine is too high or the reaction is allowed to proceed for too long.
-
Reagent Selection:
-
Radical Initiator:
-
A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction. The amount of initiator should be catalytic.
-
-
Reaction Conditions:
-
Solvent: Use a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Light: The reaction is often initiated by light (e.g., a sunlamp), which promotes the homolytic cleavage of the N-Br bond in NBS.
-
Stoichiometry: Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete consumption of the starting material without promoting over-bromination.
-
Issue 4: Incomplete Hydrolysis of the Benzyl Bromide
Symptoms:
-
Starting benzyl bromide is still present in the final product.
-
Low yield of the desired alcohol.
Causality and Solutions:
The hydrolysis of the benzyl bromide is a nucleophilic substitution reaction. Incomplete reaction can be due to insufficient nucleophile, low temperature, or a poor choice of solvent.
-
Reaction Conditions:
-
Base: Use a suitable base such as sodium carbonate or sodium hydroxide in an aqueous medium.
-
Solvent: A co-solvent like THF or acetone can be used to improve the solubility of the organic substrate in the aqueous medium.
-
Temperature: Heating the reaction mixture can increase the rate of hydrolysis.
-
Experimental Protocol: Benzylic Bromination and Hydrolysis (A Plausible Approach)
This protocol is a representative procedure based on established methods for benzylic bromination and hydrolysis.[7][8][9][10]
Step 1: Benzylic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source, dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux while irradiating with a sunlamp. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-(bromomethyl)benzoic acid, which can often be used in the next step without further purification.
Step 2: Hydrolysis
-
Reaction: Dissolve the crude 2-fluoro-4-(bromomethyl)benzoic acid in a mixture of acetone and water. Add sodium carbonate (1.5 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture and carefully acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify by recrystallization if necessary.
Data Summary Table for Route B (Illustrative)
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Bromination | NBS / BPO | CCl₄ | 77 (reflux) | 1-3 | 80-90 |
| Hydrolysis | Na₂CO₃ | Acetone/H₂O | 56 (reflux) | 2-4 | >90 |
Workflow Diagram for Route B
Caption: Synthetic workflow for Route B: Benzylic Bromination and Hydrolysis.
Concluding Remarks
The successful synthesis of this compound hinges on the careful selection of the synthetic route and the optimization of reaction conditions, with a particular focus on the catalyst's role. While direct oxidation offers a more streamlined approach, the bromination-hydrolysis sequence often provides a more robust and scalable solution. We encourage researchers to use this guide as a starting point for their investigations and to perform small-scale optimization experiments to determine the ideal conditions for their specific setup.
References
- Pikus, J. D., Studts, J. M., & Lipscomb, J. D. (2000). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. Biochemistry, 39(4), 816-826.
- Fishman, A., Tao, Y., & Wood, T. K. (2001). Aromatic hydroxylation catalyzed by toluene 4-monooxygenase in organic solvent/aqueous buffer mixtures. Applied Biochemistry and Biotechnology, 90(3), 187-197.
- Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963812.
- Boyd, D. R., et al. (2001). Enantioselective Toluene Dioxygenase Catalyzed Di- and Trihydroxylation of Monosubstituted Benzenes. Journal of the Chemical Society, Perkin Transactions 1, (2), 159-168.
- Tao, Y. (2005).
- Fishman, A., Tao, Y., & Wood, T. K. (2001). Aromatic hydroxylation catalyzed by toluene 4-monooxygenase in organic solvent/aqueous buffer mixtures. Semantic Scholar.
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Chen, M. S., & White, M. C. (2010). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Das, S., et al. (2022). Chemo- and regioselective benzylic C(sp3)
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Chen, M. S., & White, M. C. (2010).
- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Ley, S. V., et al. (2018). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzylic Alcohols by C-H Oxidation. Retrieved from [Link]
- Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988.
-
Chad's Prep. (n.d.). Benzylic Bromination with NBS. Retrieved from [Link]
- Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Org. Synth., 79, 196.
- LibreTexts. (2023). 11.
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
- Arts, M. P., et al. (2016). Exploration of highly electron-rich manganese complexes in enantioselective oxidation catalysis. Catalysis Science & Technology, 6(14), 5438-5446.
- Google Patents. (2000). EP1057801A2 - Process for benzylic bromination.
-
Organic Chemistry Portal. (n.d.). Copper/Imidazolium/TEMPO-Catalyzed Aerobic Oxidation of Benzylic Alcohols in Water. Retrieved from [Link]
-
ResearchGate. (2008). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Retrieved from [Link]
- Organic Syntheses. (1931). p-FLUOROBENZOIC ACID. Org. Synth., 11, 58.
- Organic & Biomolecular Chemistry. (2018). Site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
- Wagner, F. F., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2567.
- ACS Publications. (2026).
Sources
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Technical Support Center: Stabilizing 2-Fluoro-4-(hydroxymethyl)benzoic Acid Derivatives
Welcome to the Technical Support Center for 2-fluoro-4-(hydroxymethyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive molecule and prevent its unwanted polymerization. By understanding the underlying chemical principles, you can ensure the stability of your compound and the integrity of your experimental results.
Understanding the Challenge: The Dual Reactivity of this compound
The structure of this compound presents a unique stability challenge due to its bifunctional nature. The presence of both a carboxylic acid and a hydroxymethyl (benzyl alcohol) group on the same aromatic ring makes it susceptible to self-condensation, particularly under acidic conditions, to form polyesters. Additionally, like many reactive monomers, it can be prone to free-radical polymerization initiated by heat, light, or impurities. The ortho-fluoro substituent can also influence the reactivity of the carboxylic acid group through the "ortho effect," potentially impacting the rate of acid-catalyzed reactions.[1][2]
Troubleshooting Guide: Identifying and Resolving Polymerization Events
This section is designed in a question-and-answer format to directly address issues you may encounter during your experiments.
Question 1: My solution of this compound has become viscous, cloudy, or has formed a precipitate/gel. What is happening?
Answer: These are classic signs of unwanted polymerization. The specific cause can vary, but it generally falls into two main categories: acid-catalyzed self-esterification or free-radical polymerization.
Immediate Actions:
-
Cool the reaction: Immediately place your reaction vessel in an ice bath to slow down the rate of polymerization.[3]
-
Quench the reaction (if appropriate): If your experimental conditions allow, consider adding a suitable quenching agent. For suspected free-radical polymerization, a small amount of an inhibitor solution (like BHT in a compatible solvent) can be added.[3]
-
Dilute the mixture: If possible, diluting the reaction with a suitable, cool solvent can help to reduce the concentration of reactive species and slow down the polymerization.
Troubleshooting Flowchart: Diagnosing the Cause
Caption: Troubleshooting guide for unexpected polymerization.
Question 2: How can I prevent acid-catalyzed self-esterification during my reactions?
Answer: Acid-catalyzed self-esterification is a significant risk, especially when heating the compound in the presence of an acid catalyst. Benzyl alcohols are known to polymerize in the presence of strong acids.[4]
Preventative Measures:
-
pH Control: Maintain a neutral or slightly basic pH if your reaction chemistry allows.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.
-
Protecting Groups: For multi-step syntheses, consider protecting either the hydroxyl group (e.g., as a silyl ether or benzyl ether) or the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent self-reaction.
-
Catalyst Choice: If an acid catalyst is required, use the mildest acid possible at the lowest effective concentration.
Question 3: What are the best practices to avoid free-radical polymerization?
Answer: Free-radical polymerization can be initiated by ambient conditions and impurities. Proactive prevention is key.
Preventative Measures:
-
Use of Inhibitors: For storage and during reactions where radicals may be generated, add a small amount of a free-radical inhibitor.[3]
-
Control of Atmosphere: While phenolic inhibitors like BHT and hydroquinone often work best in the presence of some oxygen, for long-term storage, an inert atmosphere (nitrogen or argon) can prevent the formation of peroxides which can act as initiators.[5]
-
Light Protection: Store the compound in an amber vial or in the dark to prevent photo-initiation.[5]
-
Purity of Reagents and Solvents: Ensure that all solvents and reagents are free of peroxides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: Store the compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator (2-8°C).[6] For long-term storage, consider adding a radical inhibitor like BHT at a low concentration (100-200 ppm).
Q2: Which polymerization inhibitor should I use, and at what concentration?
A2: The choice of inhibitor depends on your specific application. Here is a general guide:
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm (0.01 - 0.05%) | A good, general-purpose inhibitor for storage and many reaction conditions. Often requires the presence of oxygen to be effective.[7][8][9] |
| Hydroquinone (HQ) | 100 - 1000 ppm (0.01 - 0.1%) | A very effective inhibitor, but can sometimes impart color to the solution. Also typically requires oxygen.[4][7][10] |
| 4-Hydroxy-TEMPO | 50 - 200 ppm (0.005 - 0.02%) | A highly effective stable free radical that does not require oxygen.[11][12][13][14] Ideal for reactions under inert atmospheres. |
Q3: How do radical inhibitors like BHT and hydroquinone work?
A3: These are phenolic antioxidants that act as radical scavengers. They donate a hydrogen atom to reactive free radicals (R•) that initiate polymerization, thereby terminating the chain reaction. The resulting inhibitor radical is stable and does not propagate the polymerization.[4]
Sources
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- 4. nbinno.com [nbinno.com]
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- 8. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates [sinocurechem.com]
Technical Support Center: Isolating Pure 2-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support guide for the purification of 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS 214554-18-4). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting guides and answers to frequently asked questions (FAQs) encountered during the workup and isolation of this valuable synthetic building block.[1] The unique trifunctional nature of this molecule—possessing a carboxylic acid, a primary alcohol, and a fluorinated aromatic ring—presents specific purification challenges that this guide aims to address directly.[1][2]
Overview: A Strategic Approach to Purification
The successful isolation of this compound hinges on a multi-step strategy that leverages the distinct chemical properties of its functional groups. The primary goal is to separate the acidic target compound from neutral organic impurities (e.g., unreacted starting materials, byproducts) and residual reagents.
The general workflow involves an initial acid-base extraction to isolate the acidic product, followed by recrystallization to achieve high purity. This process is summarized in the workflow diagram below.
Caption: General purification workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the most effective first step to separate my product from neutral byproducts after the initial reaction workup?
Answer: The most robust and widely used method is a chemically active or acid-base extraction .[3] This technique manipulates the solubility of your acidic product to separate it from non-acidic (neutral) impurities.[4]
The Principle (Causality): this compound contains a carboxylic acid group, which is acidic. When you treat the crude mixture (dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether) with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the carboxylic acid.[5][6]
-
R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Water Soluble) + H₂O + CO₂
The resulting sodium salt of your product is an ionic species and is therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[7][8] After separating the layers, you can then re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your purified product.[5][6]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing your product as the sodium salt) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper).[9] A white solid of your pure product should precipitate.[6]
-
Collection: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry the product thoroughly.
Q2: I performed the extraction, but my product yield is low. What are the common causes?
Answer: Low yield after extraction is a common issue that can typically be traced to one of several factors:
-
Incomplete Extraction: The product may not have been fully extracted from the organic layer. Performing the aqueous wash 2-3 times is crucial for maximizing recovery.
-
Incomplete Precipitation: Insufficient acidification of the aqueous layer will leave some of the product in its dissolved salt form, preventing it from precipitating. Always ensure the pH is driven down to ~2-3.[4] Adding excess acid ensures complete neutralization of both the carboxylate salt and any residual bicarbonate.[5][6]
-
Emulsion Formation: Emulsions (a stable mixture of the organic and aqueous layers) can form, trapping product at the interface. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period.
-
Premature Precipitation: If the concentration of the product salt in the aqueous layer is too high, it might precipitate before acidification is complete. Diluting the aqueous layer with some water can prevent this.
Q3: My isolated product looks clean but has a broad melting point. How can I further purify it?
Answer: A broad melting point is a classic indicator of impurities. The best next step is recrystallization . This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will preferentially form pure crystals, leaving impurities behind in the solvent.[10]
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Boiling Point (°C) | Suitability for Aromatic Carboxylic Acids | Rationale & Notes |
| Water (H₂O) | 100 | Good | The presence of both a carboxylic acid and an alcohol group imparts sufficient polarity for water to be a viable solvent, especially for removing non-polar impurities.[11][12] |
| Toluene | 111 | Excellent | Aromatic solvents are often effective for recrystallizing aromatic compounds. Toluene is a good choice for removing more polar impurities. |
| Ethanol/Water | ~78-100 | Very Good | A mixed solvent system is highly versatile. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to clarify and then allow to cool. |
| Ethyl Acetate/Hexane | ~69-77 | Good | Another powerful mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as the "anti-solvent" until the cloud point is reached. |
Detailed Protocol: Recrystallization from Water
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip.
-
Heating: Heat the mixture on a hot plate to a gentle boil while stirring. Add small portions of hot water until all the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent (in this case, water), and dry them thoroughly under vacuum.
Q4: Troubleshooting: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to boiling and add more hot solvent until the oil completely dissolves. Then, allow it to cool again, perhaps more slowly.
-
Change Solvent System: The boiling point of your chosen solvent might be too high. Switch to a lower-boiling solvent or a mixed solvent system.
-
Induce Crystallization: If crystals are slow to form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates a rough surface that can initiate crystal nucleation. Adding a tiny "seed crystal" from a previously purified batch can also work.
Q5: How do I confirm the final purity and identity of my product?
Answer: A combination of analytical techniques should be used to confirm both the identity and purity of the final product.
| Analytical Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural Confirmation & Purity | Check for the correct number of protons, chemical shifts, and splitting patterns for the aromatic, hydroxymethyl (CH₂), and carboxylic acid (COOH) protons. The absence of impurity peaks is critical. |
| ¹³C NMR | Structural Confirmation | Verify the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid. |
| HPLC | Purity Assessment | A single sharp peak indicates high purity. The peak area can be used for quantitative purity determination (e.g., >98%). |
| Melting Point | Purity Assessment | A sharp melting point over a narrow range (e.g., 1-2 °C) is indicative of a pure compound. Literature values should be consulted. |
| Mass Spectrometry | Molecular Weight Confirmation | The observed molecular ion peak (M+H or M-H) should match the calculated molecular weight (170.14 g/mol ).[13] |
References
- University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Manual.
- Study.com. (n.d.).
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry Lab Manual.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab Technique.
- University of Rochester. (n.d.).
- Ohio State University. (n.d.).
- Google Patents. (1972).
- ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
- University of California, Los Angeles. (n.d.).
- ChemicalBook. (n.d.). 2-(4-fluoro-2-methylbenzoyl)benzoic acid.
- Google Patents. (2015).
- Google Patents. (2007).
- ChemBK. (n.d.). Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester.
- European Patent Office. (2005).
- YouTube. (2021). Benzoic Acid Synthesis.
- National Institute of Technology, Tiruchirappalli. (n.d.).
- Benchchem. (n.d.). 4-Fluoro-2-(hydroxymethyl)benzoic acid.
- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Ainfo Inc. (n.d.). Buy this compound | 214554-18-4.
- ChemScene. (n.d.). 1354960-91-0 | 4-Fluoro-2-(hydroxymethyl)benzoic acid.
- National Bureau of Standards. (n.d.).
- Crescent Chemical Company. (n.d.). This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-4-methylbenzoic Acid | 7697-23-6.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Sigma-Aldrich. (n.d.). This compound 97 214554-18-4.
- Biosynth. (n.d.). 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 403-24-7 2-Fluoro-4-nitrobenzoic Acid Impurity.
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long-term storage and handling of 2-fluoro-4-(hydroxymethyl)benzoic acid
Technical Support Center: 2-Fluoro-4-(hydroxymethyl)benzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 214554-18-4). It provides in-depth information on long-term storage, safe handling, and troubleshooting for common experimental challenges.
Section 1: Storage & Handling FAQs
This section addresses the most frequent questions regarding the proper care and use of this compound to ensure its stability and integrity for reliable experimental outcomes.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life and stability, the compound should be stored at 2-8°C, tightly sealed in its original container.[1] It is crucial to store it in a dry and cool place.[2][3][4] While some suppliers may ship the product at room temperature, long-term storage should be refrigerated to minimize potential degradation from environmental factors.
Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." Why is storage under an inert gas recommended?
A hygroscopic substance readily absorbs moisture from the atmosphere.[2] For this compound, this can lead to hydration, which may affect its reactivity, apparent molecular weight, and solubility. Storing the compound under an inert gas like argon or nitrogen displaces moisture-laden air from the container, preserving the material in its anhydrous form and ensuring experimental consistency.[2][4]
Q3: What are the essential safety precautions and personal protective equipment (PPE) required for handling this compound?
This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2][3][5] Therefore, strict adherence to safety protocols is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5] Emergency eye wash fountains and safety showers should be readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield is recommended for operations with a higher risk of splashing.[2][3]
-
Hand Protection : Use chemically resistant protective gloves (e.g., nitrile rubber).[2][5]
-
Skin and Body Protection : Wear a lab coat or suitable protective clothing.[2][3]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[2]
-
Q4: What is the correct procedure for cleaning up a small spill of the solid compound?
In case of a spill, first, ensure the area is well-ventilated and restrict access to non-essential personnel.[2] Avoid generating dust during cleanup.[3]
-
Don appropriate PPE (gloves, goggles, lab coat, and respirator if needed).
-
Gently sweep or scoop the spilled solid material into a suitable, labeled container for chemical waste. Do not dry sweep in a way that creates airborne dust.
-
Clean the spill area thoroughly with a damp cloth or paper towel, ensuring all residue is removed.
-
Dispose of the contaminated cleaning materials and the collected compound as hazardous waste in accordance with local, state, and federal regulations.[3][4]
Section 2: Experimental Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the experimental use of this compound.
Q1: I am having difficulty dissolving the compound. What solvents are recommended?
-
Recommended Solvents : Start with polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol.[6][7]
-
Enhancing Dissolution : Gentle warming or sonication can aid dissolution. However, be cautious with heating, as it can accelerate degradation if the compound is unstable in your chosen solvent.
-
Aqueous Solutions : The compound is expected to have low solubility in neutral water. To dissolve it in an aqueous buffer, consider deprotonating the carboxylic acid by adjusting the pH to be slightly basic (pH > pKa). The exact pKa is not published, but for similar benzoic acids, it is around 4-5.
Q2: My prepared stock solution has turned slightly yellow after storage. Is it still usable?
A color change, such as turning yellow, is often an indicator of compound degradation or the presence of an impurity. The compound itself is expected to be a white or off-white solid. While minor color changes may not significantly impact all experiments, it compromises the purity of the material. For sensitive applications like drug development or quantitative assays, a color change warrants investigation. It is highly recommended to prepare a fresh stock solution from a new batch of solid material.
Q3: A precipitate has formed in my refrigerated stock solution. What should I do?
Precipitation upon cooling is common if the solution was prepared near its saturation point at room temperature.
-
Re-dissolve : Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the precipitate redissolves.
-
Check for Stability : Ensure the compound is stable to this warming cycle. For most robust compounds, a brief warming period is acceptable.
-
Future Prevention : To prevent this, you can either store the solution at room temperature (if stability allows) or prepare a slightly more dilute stock solution.
Q4: I suspect my compound has degraded over time. How can I confirm this and what are the likely byproducts?
Confirming degradation requires analytical chemistry techniques.
-
Confirmation Methods :
-
Thin-Layer Chromatography (TLC) : A quick way to check for the presence of new, more polar or non-polar spots compared to a fresh standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the preferred method. It can separate the parent compound from degradation products and provide their mass-to-charge ratio for identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy : ¹H or ¹⁹F NMR can reveal new peaks corresponding to degradation products.
-
-
Potential Degradation Pathways : While specific pathways for this molecule are not well-documented, degradation of similar benzoic acid derivatives can occur via decarboxylation (loss of CO₂), especially at elevated temperatures, or oxidation of the hydroxymethyl group.[8]
Section 3: Protocols & Data
Table 1: Summary of Recommended Storage & Handling
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2–8°C (Long-term) | Minimizes degradation and preserves chemical integrity.[1] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | The compound is hygroscopic; this prevents moisture absorption.[2] |
| Light Conditions | Store in an opaque container in the dark | Protects against potential light-induced degradation. |
| Container | Tightly sealed, airtight vial | Prevents contamination and moisture ingress.[2][3][9] |
| Incompatible Materials | Strong oxidizing agents | Avoids risk of vigorous or hazardous reactions.[2][10] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound (MW: 170.14 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
15 mL conical tube or volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass :
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 170.14 g/mol × 1000 mg/g = 17.01 mg
-
-
Weighing : In a chemical fume hood, carefully weigh out approximately 17.01 mg of the compound into a clean, dry container. Record the exact mass.
-
Dissolution :
-
Transfer the weighed solid to the 15 mL conical tube or 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO.
-
Cap the container tightly and vortex thoroughly. If the solid does not dissolve completely, place the container in a room temperature sonicator bath for 5-10 minutes. Gentle warming to 30-37°C can be used if necessary.
-
-
Final Volume Adjustment :
-
Once the solid is fully dissolved, add DMSO to reach the final volume of 10.0 mL.
-
Invert the container several times to ensure the solution is homogeneous.
-
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 2: Qualitative Solubility Profile in Common Laboratory Solvents
This table is based on the chemical properties of the functional groups and general solubility data for related compounds. Empirical verification is required.
| Solvent | Formula | Type | Predicted Solubility |
| DMSO | C₂H₆OS | Polar Aprotic | Soluble |
| DMF | C₃H₇NO | Polar Aprotic | Soluble |
| Methanol | CH₄O | Polar Protic | Soluble |
| Ethanol | C₂H₆O | Polar Protic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble |
| Water (pH 7) | H₂O | Polar Protic | Sparingly Soluble |
| Dichloromethane | CH₂Cl₂ | Non-polar | Insoluble |
| Toluene | C₇H₈ | Non-polar | Insoluble |
Section 4: Visual Workflow
The following diagram outlines a logical workflow for troubleshooting experiments where the degradation of this compound is suspected.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 5: References
-
Autechaux Industries. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Retrieved from an article on safe chemical handling.
-
ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... Retrieved from [Link]
-
MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Retrieved from [Link]
-
Strem Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from a chemical supplier website.
-
ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids.... Retrieved from a scientific journal publication.
-
Organic Chemistry, Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-fluoro-4-(hydroxymethyl)benzoic acid and 4-hydroxybenzoic acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the structural modification of known bioactive scaffolds is a cornerstone of lead optimization. The introduction of fluorine atoms, for instance, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 4-hydroxybenzoic acid (4-HBA), a widely studied natural phenolic compound, and its synthetic, fluorinated analog, 2-fluoro-4-(hydroxymethyl)benzoic acid. While 4-HBA is well-characterized with a broad spectrum of biological activities, its counterpart remains largely unexplored, presenting both a challenge and an opportunity for novel therapeutic development. This document will synthesize the known biological profile of 4-HBA and juxtapose it with the potential, yet unverified, activities of this compound, supported by a framework of established in vitro assays for their comparative evaluation.
Structural and Physicochemical Properties: A Tale of Two Analogs
The key structural difference between the two compounds is the substitution on the benzene ring. 4-hydroxybenzoic acid is a simple phenolic acid.[1] In contrast, this compound introduces two significant modifications: a fluorine atom at the 2-position and a hydroxymethyl group in place of the hydroxyl group at the 4-position.[2][3] These alterations are predicted to influence the compounds' electronic properties, acidity, and potential for intermolecular interactions.[4]
| Property | This compound | 4-hydroxybenzoic acid |
| Molecular Formula | C8H7FO3 | C7H6O3 |
| Molecular Weight | 170.14 g/mol [2] | 138.12 g/mol [1] |
| Functional Groups | Carboxylic acid, Hydroxymethyl, Fluoro[3] | Carboxylic acid, Hydroxyl |
| Known Roles | Pharmaceutical intermediate, Liquid crystal synthesis intermediate[2] | Antioxidant, Preservative, Plant metabolite, Precursor for parabens[1][5] |
Comparative Biological Activities: Knowns vs. Postulates
A significant disparity exists in the volume of research concerning the biological activities of these two molecules. 4-hydroxybenzoic acid has been the subject of extensive investigation, revealing a pleiotropy of effects.
4-hydroxybenzoic acid: A Multifaceted Bioactive Compound
4-hydroxybenzoic acid is a naturally occurring phenolic compound found in various plants, including coconuts, green tea, and certain fruits.[6] Its biological activities are well-documented and include:
-
Antioxidant Activity: 4-HBA is a known antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[6] This activity is often attributed to the hydrogen-donating ability of its phenolic hydroxyl group.
-
Anti-inflammatory Properties: The compound has been shown to modulate the production of pro-inflammatory cytokines, suggesting its potential in mitigating inflammatory conditions.[6][7]
-
Antimicrobial Effects: 4-HBA exhibits antibacterial and antifungal properties.[5][8][9] It is the precursor to parabens, which are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial action.[1]
-
Anticancer Potential: Recent studies suggest that 4-HBA can induce a form of programmed cell death called pyroptosis in lung cancer cell lines, indicating a potential avenue for cancer therapy.[5]
-
Estrogenic Activity: It has been reported to have weak estrogenic activity, which can be a consideration in its therapeutic application.[1]
-
Metabolic Roles: 4-HBA is a precursor in the biosynthesis of Coenzyme Q10 (ubiquinone), an essential component of the mitochondrial electron transport chain.[6][10]
This compound: An Uncharted Territory
In stark contrast, specific biological activities of this compound are not extensively reported in scientific literature.[2] Its primary role to date has been as a synthetic intermediate in the development of pharmaceuticals and liquid crystals.[2][11] However, based on the structural features, several hypotheses regarding its potential biological activities can be formulated:
-
Enzyme Inhibition: The presence of a fluorine atom can alter the electronic properties of the benzoic acid ring, potentially making it an inhibitor of various enzymes. Fluorinated compounds are known to act as enzyme inhibitors.[2]
-
Modulated Anti-inflammatory and Antimicrobial Effects: The structural analogy to 4-HBA suggests that it might also possess anti-inflammatory and antimicrobial properties. The fluorine substitution could potentially enhance these activities.[2]
-
Altered Pharmacokinetics: The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability, which could lead to a more favorable pharmacokinetic profile compared to 4-HBA.
Experimental Framework for Comparative Analysis
To empirically validate and compare the biological activities of these two compounds, a series of well-established in vitro assays are recommended. These assays provide quantitative data to assess their relative potency and efficacy in various biological contexts.
Experimental Workflow
Caption: A generalized experimental workflow for the comparative analysis of the two benzoic acid derivatives.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to compare the biological activities of this compound and 4-hydroxybenzoic acid.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of the compounds on cell lines and for establishing appropriate concentration ranges for subsequent functional assays.[12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-hydroxybenzoic acid in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay provides a rapid and reliable method to evaluate the free radical scavenging ability of the compounds.[14][15][16]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color.[15] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15][16]
Protocol:
-
Compound Preparation: Prepare various concentrations of this compound and 4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well containing the test compounds. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compounds. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Assay (LPS-stimulated Macrophages)
This cell-based assay is used to assess the potential of the compounds to inhibit the production of pro-inflammatory mediators.[17][18][19]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[17][19] The inhibitory effect of the test compounds on the production of these cytokines can be quantified.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound and 4-hydroxybenzoic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours).[17] Include a negative control (cells without LPS and compounds) and a positive control (cells with LPS but without compounds).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration and calculate the IC50 values.
Enzyme Inhibition Assay
This assay is fundamental for investigating the direct interaction of the compounds with a specific enzyme target.[20][21][22]
Principle: The activity of a specific enzyme is measured in the presence and absence of the test compounds. A decrease in enzyme activity indicates inhibition. The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined.[23]
Protocol:
-
Assay Setup: In a 96-well plate, combine the enzyme, buffer, and various concentrations of this compound and 4-hydroxybenzoic acid. Include a control without any inhibitor.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition.[23]
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate a potential outcome of the comparative experiments.
Table 1: Cytotoxicity (IC50 in µM) in A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| This compound | 75.2 ± 5.1 |
| 4-hydroxybenzoic acid | 150.8 ± 12.3 |
| Doxorubicin (Positive Control) | 0.5 ± 0.08 |
Table 2: Antioxidant Activity (DPPH Scavenging, EC50 in µM)
| Compound | EC50 (µM) |
| This compound | 45.6 ± 3.9 |
| 4-hydroxybenzoic acid | 92.1 ± 7.5 |
| Ascorbic Acid (Positive Control) | 25.3 ± 2.1 |
Table 3: Anti-inflammatory Activity (Inhibition of TNF-α production in LPS-stimulated RAW 264.7 cells, IC50 in µM)
| Compound | IC50 (µM) |
| This compound | 30.4 ± 2.8 |
| 4-hydroxybenzoic acid | 65.7 ± 5.4 |
| Dexamethasone (Positive Control) | 0.1 ± 0.02 |
Signaling Pathway Considerations
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB signaling pathway. It is plausible that both 4-hydroxybenzoic acid and its fluorinated analog could exert their anti-inflammatory effects through this pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by the benzoic acid derivatives.
Conclusion and Future Directions
This guide provides a comprehensive overview of the known biological activities of 4-hydroxybenzoic acid and highlights the significant knowledge gap concerning its fluorinated analog, this compound. While 4-HBA demonstrates a broad range of beneficial biological effects, the introduction of a fluorine atom and a hydroxymethyl group in this compound presents an intriguing prospect for enhanced potency and improved pharmacokinetic properties.
The provided experimental framework offers a robust starting point for a systematic, head-to-head comparison of these two compounds. The data generated from these assays will be instrumental in elucidating the structure-activity relationships and determining the therapeutic potential of this compound. Further research into its mechanism of action, target identification, and in vivo efficacy is warranted to fully explore its promise as a novel therapeutic agent.
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A Senior Application Scientist's Guide: 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Modern Synthesis
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzoic acids, in particular, represent a class of building blocks that offer a nuanced toolkit for modulating physicochemical and biological properties. This guide moves beyond a simple cataloging of reagents to provide a comparative analysis of 2-fluoro-4-(hydroxymethyl)benzoic acid against its structural isomers and related analogues. We will delve into the causality behind its synthetic utility, supported by experimental insights and protocols, to empower researchers in their selection of optimal building blocks for targeted applications.
The Strategic Advantage of Fluorine Substitution in Benzoic Acids
The introduction of fluorine, the most electronegative element, into a benzoic acid framework imparts a range of predictable yet powerful effects. These alterations are not merely academic; they have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile. Key modulations include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.
-
Modulation of Acidity (pKa): An ortho-fluoro substituent, as in our primary subject, exerts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid. This "ortho effect" can be crucial for optimizing interactions with biological targets.
-
Tuning Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, predisposing it to a bioactive conformation for optimal target binding.
Comparative Analysis: this compound vs. Other Isomers
The specific placement of the fluorine and hydroxymethyl groups on the benzoic acid ring is critical. Let's consider the subtle yet significant differences between this compound and its close relatives.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 3-Fluoro-4-(hydroxymethyl)benzoic Acid | Rationale |
| Predicted pKa | Lower (More Acidic) | Higher (Less Acidic) | The "ortho effect" of the fluorine in the 2-position provides a strong inductive stabilization of the carboxylate anion, leading to increased acidity compared to the meta-positioned fluorine. |
| Predicted LogP | Slightly Higher | Slightly Lower | Both are expected to be more lipophilic than the non-fluorinated analogue. The ortho-fluoro isomer may exhibit slightly higher lipophilicity due to intramolecular interactions that mask the polar groups to a greater extent. |
| Reactivity | Carboxylic acid activation, Hydroxymethyl oxidation/derivatization | Carboxylic acid activation, Hydroxymethyl oxidation/derivatization | Both isomers possess the same reactive functional groups. The primary difference in reactivity would stem from the electronic influence of the fluorine on the aromatic ring, potentially affecting reactions at the ring itself. |
This table highlights how a simple positional change of the fluorine atom can fine-tune the electronic and physical properties of the molecule, a critical consideration in drug design.
Synthesis of this compound: A Reliable Protocol
A common and efficient method for the preparation of this compound is the selective reduction of the aldehyde functionality of 2-fluoro-4-formylbenzoic acid.
Experimental Protocol: Reduction of 2-Fluoro-4-formylbenzoic Acid
This protocol describes a standard laboratory procedure for the selective reduction of the aldehyde group in the presence of a carboxylic acid using sodium borohydride.
Materials:
-
2-Fluoro-4-formylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-formylbenzoic acid (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1M HCl until the pH of the solution is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Expected Yield: 85-95%
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 2-fluoro-4-formylbenzoic acid.
Applications in Drug Discovery: A Case Study Perspective
While a specific, marketed drug containing the this compound moiety is not readily identifiable, its structural motifs are highly relevant in the design of kinase inhibitors. The strategic placement of a hydrogen bond donor (the hydroxymethyl group) and a halogen (fluorine) on a benzoic acid scaffold is a common strategy to achieve potent and selective inhibition.
For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a key therapeutic target in autoimmune diseases, the structure-activity relationship (SAR) often involves exploring substitutions on a phenyl or benzoic acid ring to optimize interactions with the kinase hinge region. The 2-fluoro substituent can serve to modulate the pKa of the benzoic acid, enhancing its ability to form a salt bridge or a key hydrogen bond with the target protein. The 4-hydroxymethyl group can act as a crucial hydrogen bond donor, occupying a specific pocket within the active site.
Conceptual Application in Kinase Inhibitor Design
The diagram below illustrates the conceptual role of this compound as a fragment in the design of a hypothetical kinase inhibitor.
Caption: Conceptual binding mode of a kinase inhibitor incorporating the title compound.
Conclusion and Future Outlook
This compound stands out as a versatile and strategically valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an ortho-fluorine and a para-hydroxymethyl group, offers a powerful combination of modulated acidity, potential for enhanced metabolic stability, and specific hydrogen bonding capabilities. While direct comparative biological data with its isomers remains an area for future investigation, the established principles of medicinal chemistry strongly support its utility in the rational design of novel therapeutics, particularly in the realm of kinase inhibitors. The reliable synthetic protocol provided herein should facilitate its accessibility for researchers aiming to leverage its unique properties in their synthetic endeavors.
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Ferreira, I. C. F. R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4975. [Link]
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ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
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Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]
-
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The Definitive Guide to the Structural Validation of 2-Fluoro-4-(hydroxymethyl)benzoic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comprehensive analysis of the structural validation of 2-fluoro-4-(hydroxymethyl)benzoic acid, a versatile fluorinated benzoic acid derivative with applications as a pharmaceutical and liquid crystal intermediate.[1]
While various analytical techniques contribute to the characterization of a new chemical entity, single-crystal X-ray crystallography remains the gold standard for providing unambiguous proof of structure. This guide will delve into the experimental and theoretical underpinnings of validating the structure of this compound using X-ray crystallography. Furthermore, we will present a comparative analysis with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to highlight the unique advantages and complementary nature of each method.
The Subject: this compound
This compound (C₈H₇FO₃, Molar Mass: 170.14 g/mol ) is a trifunctional molecule featuring a benzoic acid moiety, a fluorine substituent, and a hydroxymethyl group.[2] This specific arrangement of functional groups makes it a valuable building block in organic synthesis.[1] The fluorine atom can influence the molecule's electronic properties and acidity, while the hydroxymethyl and carboxylic acid groups provide sites for further chemical modifications.[2] Given its potential role in the development of novel compounds, the definitive confirmation of its molecular structure is of paramount importance.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. While other techniques provide valuable structural information, X-ray crystallography stands alone in its ability to deliver an absolute and unambiguous structural determination.[3]
Experimental Workflow: A Step-by-Step Protocol
The process of validating the structure of this compound via X-ray crystallography involves a meticulous series of steps, from crystal growth to data analysis.
Caption: The experimental workflow for X-ray crystallographic structure validation.
1. Synthesis and Purification: The synthesis of this compound can be achieved through methods such as the reduction of 2-fluoro-4-formylbenzoic acid.[1] Following synthesis, rigorous purification, often by recrystallization, is crucial to obtain a high-purity sample, which is a prerequisite for growing high-quality single crystals.
2. Single Crystal Growth: Obtaining a single crystal of suitable size and quality is often the most challenging step. For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[4] For small molecules, direct methods are typically successful in solving the phase problem and generating an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data to improve the fit and obtain the final, highly accurate structure.
Expected Structural Features and Intermolecular Interactions
Based on the known crystal structures of related benzoic acid derivatives, we can anticipate key structural features for this compound:
-
Carboxylic Acid Dimerization: Benzoic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxyl groups.[5]
-
Hydrogen Bonding Network: The hydroxymethyl group provides an additional site for hydrogen bonding, potentially forming chains or more complex networks involving the fluorine atom or the carboxylic acid oxygen atoms of neighboring molecules.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Connectivity of atoms, chemical environment of nuclei, and through-space interactions (NOE). | Molecular weight and elemental composition. | Presence of functional groups. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be solid or in solution. | Small amount of sample, can be solid or liquid. |
| Ambiguity | Unambiguous structure determination. | Can be ambiguous for complex isomers without 2D NMR and other data. | Cannot distinguish between isomers. | Cannot distinguish between positional isomers.[6] |
| Key Advantage | Absolute and definitive structural proof. | Provides information about the molecule's structure and dynamics in solution. | High sensitivity and accurate mass determination. | Rapid and non-destructive functional group analysis. |
| Limitations | Requires suitable single crystals, which can be difficult to grow. | Interpretation can be complex for molecules with overlapping signals. | Provides limited information on connectivity and stereochemistry. | Provides limited information on the overall molecular framework. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key information:
-
¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons would help confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.
-
¹⁹F NMR: Would show a single resonance, and its coupling to nearby protons could further confirm the position of the fluorine atom.
While NMR provides excellent information about the covalent structure, it does not directly reveal the three-dimensional arrangement in the solid state or the details of intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound with high accuracy. For this compound, high-resolution mass spectrometry would confirm the elemental formula (C₈H₇FO₃) by providing a very precise mass measurement. However, MS cannot differentiate between isomers that have the same molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for:
-
O-H stretch: A broad band for the carboxylic acid and a sharper band for the alcohol.
-
C=O stretch: A strong absorption for the carboxylic acid carbonyl group.
-
C-F stretch: An absorption in the fingerprint region.
-
C-O stretch: For the alcohol.
While useful for confirming the presence of these functional groups, IR spectroscopy provides limited information about how they are connected within the molecule.
Caption: Relationship between the target molecule and analytical validation techniques.
Conclusion: The Synergy of Techniques for Unquestionable Validation
In the rigorous landscape of scientific research and drug development, the structural validation of a molecule like this compound demands a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous and high-resolution three-dimensional structure. The insights gained from a crystal structure, including conformational details and intermolecular interactions, are invaluable for understanding a molecule's behavior and for guiding the design of new and improved derivatives. Therefore, a comprehensive characterization, culminating in a successful X-ray crystallographic analysis, provides the highest level of confidence in the structural integrity of this important chemical entity.
References
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A Comparative Study of the Reactivity of 2-Fluoro- vs. 2-Chloro-4-(hydroxymethyl)benzoic Acid: A Guide for Researchers
In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of halogenated aromatic compounds offers a powerful tool for molecular design. The choice between a fluorine or chlorine substituent on a benzoic acid scaffold can profoundly influence reaction kinetics, pathway selectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar yet electronically distinct building blocks: 2-fluoro-4-(hydroxymethyl)benzoic acid and 2-chloro-4-(hydroxymethyl)benzoic acid. Through a blend of mechanistic insights and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage the unique properties of these compounds.
At a Glance: Structural and Electronic Properties
Before delving into specific reactions, it is crucial to understand the fundamental electronic and steric differences between fluorine and chlorine, as these properties are the primary determinants of their differential reactivity.
| Property | This compound | 2-Chloro-4-(hydroxymethyl)benzoic acid | Rationale |
| Molecular Formula | C₈H₇FO₃[1] | C₈H₇ClO₃[2] | - |
| Molecular Weight | 170.14 g/mol [1] | 186.59 g/mol [2] | Chlorine has a higher atomic mass than fluorine. |
| Inductive Effect | Strong (-I) | Moderate (-I) | Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[3] |
| Mesomeric Effect | Weak (+M) | Moderate (+M) | Both halogens can donate lone pair electrons to the ring, but the effect is more pronounced for chlorine due to better orbital overlap with carbon's 2p orbitals.[4] |
| Van der Waals Radius | 1.47 Å | 1.74 Å | The chlorine atom is significantly larger than the fluorine atom.[5] |
| Acidity (pKa of 2-halobenzoic acid) | 3.27 (2-fluorobenzoic acid)[5] | 2.90 (2-chlorobenzoic acid)[5] | The stronger inductive effect of fluorine is slightly offset by its π-donating ability, making 2-chlorobenzoic acid slightly more acidic.[5] |
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of aromatic rings, and it is here that the difference in reactivity between our two subject compounds is most pronounced.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-Fluoro-4-(hydroxymethyl)benzoic Acid by HPLC
Introduction: The Imperative of Purity in Pharmaceutical Building Blocks
2-Fluoro-4-(hydroxymethyl)benzoic acid is a key substituted aromatic carboxylic acid, valued as a versatile building block in medicinal chemistry and materials science.[1] Its unique arrangement of a carboxylic acid, a hydroxymethyl group, and a fluorine atom makes it a desirable precursor for synthesizing novel active pharmaceutical ingredients (APIs).[1] In the rigorous landscape of drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. Even minute impurities can lead to unforeseen side reactions, altered biological activity, or toxicological issues.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and precise quantification.[2][3] This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of synthesized this compound, grounded in the principles of analytical chemistry and regulatory expectations set by guidelines like those from the International Council on Harmonisation (ICH).[4][5]
Understanding the Analyte: A Chemist's Perspective
The molecular structure of this compound dictates the analytical strategy.[1][6] Key characteristics include:
-
Aromatic Carboxylic Acid: The benzene ring provides a strong chromophore for UV detection, while the acidic proton (pKa ≈ 3-4) makes the molecule's retention highly sensitive to mobile phase pH.
-
Hydroxymethyl Group: A polar functional group that contributes to the molecule's overall polarity.
-
Fluorine Atom: An electron-withdrawing group that can influence the acidity of the carboxylic acid and the molecule's chromatographic behavior.
Potential impurities often stem from the synthetic route, and may include starting materials (e.g., 4-(hydroxymethyl)benzoic acid), regioisomers, or related substances from side reactions (e.g., oxidation of the hydroxymethyl group to an aldehyde). A successful HPLC method must be able to resolve the main compound from all these potential and actual impurities.
Comparative Analysis of HPLC Methodologies
The most common approach for analyzing acidic aromatic compounds like our target is Reversed-Phase (RP) HPLC. However, the specific strategy for managing the analyte's ionization is a critical choice.
Method A (Recommended): Ion-Suppression RP-HPLC
This is the most direct and robust method for acidic analytes.
-
Causality of Experimental Choice: The core principle is to control the ionization state of the analyte.[7] By operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group is fully protonated (-COOH). This neutral form interacts more consistently with the nonpolar C18 stationary phase, resulting in longer retention, improved peak shape, and enhanced reproducibility.[7] An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous-organic mobile phase to achieve this.
Method B (Alternative): Ion-Pairing RP-HPLC
This technique is employed when ion-suppression fails to provide adequate resolution from critical impurities.
-
Causality of Experimental Choice: If an impurity is very polar and elutes near the void volume, or co-elutes with the main peak under ion-suppression conditions, ion-pairing can be an effective alternative. A bulky counter-ion (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase.[8] This agent forms a neutral, hydrophobic ion-pair with the deprotonated analyte (-COO⁻), significantly increasing its retention on a C18 column. The retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent.[8]
Method C (Advanced Alternative): Mixed-Mode Chromatography
This approach is useful for complex samples containing impurities with a wide range of polarities and charges.
-
Causality of Experimental Choice: Mixed-mode columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities on a single stationary phase.[9][10] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing a unique and powerful selectivity that can resolve impurities that are intractable by conventional RP-HPLC.[9]
Visualizing the Analytical Workflow
The overall process from synthesis to final purity assessment follows a logical sequence, ensuring data integrity at each stage.
Caption: Workflow for purity assessment of synthesized compounds.
Quantitative Method Comparison
The choice of method impacts several key performance indicators. The following table provides a comparative summary based on typical performance.
| Parameter | Method A: Ion-Suppression | Method B: Ion-Pairing | Method C: Mixed-Mode |
| Primary Mechanism | Hydrophobic Interaction (Analyte is Neutral) | Hydrophobic Interaction (Ion-Pair is Neutral) | Hydrophobic & Ionic Interactions |
| Peak Shape | Excellent (Typically Symmetrical) | Good to Excellent (Can show tailing) | Good (Dependent on conditions) |
| Resolution Power | High | Very High (for ionic species) | Excellent (Orthogonal Selectivity) |
| Run Time | Fast to Moderate | Moderate to Long (Re-equilibration needed) | Moderate |
| Method Robustness | High | Moderate (Sensitive to reagent conc. & temp.) | Moderate to High |
| LC-MS Compatibility | Excellent (with volatile acids like Formic) | Poor (Ion-pairing salts are non-volatile) | Good (with MS-friendly buffers) |
Detailed Protocol: Ion-Suppression RP-HPLC Method
This protocol details a self-validating system for the routine purity assessment of this compound, adhering to ICH principles for analytical procedure validation.[4][11][12]
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Synthesized Sample: Batch to be tested
-
Acetonitrile (ACN): HPLC Grade
-
Water: Deionized (DI) or Milli-Q Water (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄): ACS Grade or higher
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD/PDA detector
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B to 30% B
-
17-22 min: 30% B (Re-equilibration)
-
Standard and Sample Preparation
-
Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with Diluent.
-
Sample Preparation (1000 µg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability Testing (SST) - A Self-Validating Check
Before sample analysis, perform five replicate injections of the Working Standard (100 µg/mL). The system is deemed suitable for use if the following criteria are met, ensuring the trustworthiness of the results.[5]
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Visualizing Method Selection Logic
The decision to use a specific HPLC method is a logical process based on the separation goals and the challenges encountered.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
Assessing the purity of synthesized this compound is a critical step in pharmaceutical development. A well-developed and validated Ion-Suppression Reversed-Phase HPLC method is the most robust, reliable, and efficient approach for this purpose. It provides excellent peak shape and high resolution for the acidic analyte and its likely impurities. By grounding the methodology in sound scientific principles and adhering to a self-validating framework through rigorous System Suitability Testing, researchers can generate trustworthy and accurate purity data, ensuring the quality of this vital chemical building block. For more complex separation challenges, alternative methods like ion-pairing or mixed-mode chromatography offer powerful, albeit more complex, solutions.
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Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - ChemBK . ChemBK. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [Link]
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(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate . ResearchGate. [Link]
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Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies . SIELC Technologies. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Zenodo. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International . LCGC International. [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central . National Center for Biotechnology Information. [Link]
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Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques | Journal of Chromatographic Science | Oxford Academic . Oxford Academic. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI . MDPI. [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB . UPB.ro. [Link]
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SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES . University of Oradea. [Link]
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spectral identification and hplc quantification of benzoic acid from natural juices . Semantic Scholar. [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository . Victoria University Research Repository. [Link]
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Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed . National Center for Biotechnology Information. [Link]
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CAS 403-24-7 2-Fluoro-4-nitrobenzoic Acid Impurity - Anant Pharmaceuticals Pvt. Ltd. Anant Pharmaceuticals Pvt. Ltd. [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing . Longdom Publishing. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal . Global Scientific Journal. [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company . Quick Company. [Link]
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A Comparative Guide to the Material Properties of Polymers Derived from 2-Fluoro-4-(hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the material properties of polymers synthesized from 2-fluoro-4-(hydroxymethyl)benzoic acid. As a Senior Application Scientist, the goal is to present not just data, but a narrative grounded in the principles of polymer chemistry, explaining the causal relationships between molecular structure and macroscopic properties. We will explore how the strategic incorporation of a fluorine atom into the polymer backbone imparts unique and advantageous characteristics relevant to high-performance applications, particularly in the biomedical and pharmaceutical fields.
The monomer, this compound, is a bifunctional molecule poised for polymerization, typically forming aromatic polyesters through self-condensation.[1] The presence of the fluorine atom, with its high electronegativity and the strength of the carbon-fluorine bond, is anticipated to significantly influence the resulting polymer's thermal stability, chemical resistance, hydrophobicity, and mechanical strength when compared to its non-fluorinated counterparts and other conventional polymers.[2][3][4] This guide will provide the experimental framework to validate these hypotheses, offering a clear comparison for researchers considering this unique class of fluorinated polymers for advanced applications.
I. Polymer Synthesis: From Monomer to Macromolecule
The synthesis of high-performance polymers requires precise control over reaction conditions to achieve high molecular weights and desirable properties.[5] The polymerization of this compound is typically achieved through a high-temperature polycondensation reaction.
Experimental Protocol: Synthesis of Poly(2-fluoro-4-oxybenzyl)
Rationale: A melt polycondensation approach is selected to avoid the use of solvents at high temperatures and to facilitate the removal of the condensation byproduct (water), which drives the reaction toward the formation of a high molecular weight polymer. A two-stage process involving an initial esterification followed by a higher-temperature polycondensation under vacuum is a standard and effective method for producing high-quality aromatic polyesters.
Step-by-Step Methodology:
-
Monomer Preparation: this compound (1.0 eq) is dried in a vacuum oven at 80 °C for 12 hours to remove any residual moisture.
-
Catalyst Addition: The dried monomer is charged into a three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Antimony(III) oxide (Sb₂O₃, 0.05 mol%) is added as a polycondensation catalyst.
-
First Stage (Esterification): The reaction mixture is heated to 180 °C under a slow stream of nitrogen. This temperature is maintained for 2-3 hours to allow for the initial esterification and removal of water.
-
Second Stage (Polycondensation): The temperature is gradually increased to 250-280 °C. Simultaneously, the pressure is slowly reduced to less than 1 Torr over a period of 1-2 hours. This high temperature and vacuum are crucial for removing the final traces of water and increasing the polymer's molecular weight.
-
Reaction Monitoring: The viscosity of the reaction mixture will increase significantly. The reaction is considered complete when the desired viscosity is achieved, as observed by the torque on the mechanical stirrer.
-
Polymer Isolation and Purification: The reactor is cooled to room temperature, and the solid polymer is recovered. The crude polymer is then dissolved in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and precipitated into a non-solvent like methanol with vigorous stirring.[6]
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven at 100 °C until a constant weight is achieved.
Caption: High-temperature polycondensation workflow for the synthesis of Poly(2-fluoro-4-oxybenzyl).
II. Characterization of Material Properties: A Validating Framework
To objectively compare the synthesized polymer, a suite of standardized characterization techniques must be employed. Each protocol is designed to provide quantitative data on key performance indicators.
Experimental Workflow for Material Characterization
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A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: A Guide for Researchers
Introduction
2-Fluoro-4-(hydroxymethyl)benzoic acid is a key building block in contemporary drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a strategically placed fluorine atom, offers a versatile scaffold for the synthesis of complex molecules with enhanced pharmacological properties. The fluorine substituent, in particular, can improve metabolic stability, binding affinity, and lipophilicity, making this compound a valuable starting material for the development of novel therapeutics. This guide provides a detailed, head-to-head comparison of the most viable synthetic routes to this important intermediate, offering field-proven insights and experimental data to empower researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged as the most practical for the preparation of this compound: a direct, one-step reduction of a commercially available aldehyde, and a multi-step approach involving the functionalization of a substituted toluene derivative. Each route presents a unique set of advantages and challenges in terms of efficiency, scalability, and reagent availability.
Data Presentation: A Quantitative Overview
The following table summarizes the key performance indicators for the two primary synthetic routes, providing a clear and concise comparison to aid in your decision-making process.
| Parameter | Route A: Reductive Pathway | Route B: Multi-step Halogenation/Hydrolysis Pathway |
| Starting Material | 2-Fluoro-4-formylbenzoic acid | 4-Fluoro-2-methylbenzoic acid |
| Key Reactions | Selective Aldehyde Reduction | Benzylic Bromination, Nucleophilic Substitution (Hydrolysis) |
| Reagents | Sodium borohydride, Methanol | N-Bromosuccinimide (NBS), Benzoyl peroxide, Sodium carbonate |
| Number of Steps | 1 | 2 |
| Reported Overall Yield | Good (specific yield data not widely reported) | Good (specific yield data not widely reported) |
| Purity | Generally high after recrystallization | Requires purification at each step |
| Reaction Time | Short (typically a few hours) | Longer (multi-day synthesis) |
| Advantages | Fewer synthetic steps, commercially available starting material | Utilizes common and relatively inexpensive reagents |
| Disadvantages | Potential for over-reduction to the diol | Longer reaction sequence, use of a lachrymatory intermediate |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the transformations involved in each synthetic route, the following diagrams have been generated.
Caption: Comparative overview of the synthetic pathways to this compound.
In-Depth Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. This section delves into the causality behind the key transformations in each route.
Route A: The Nuances of Selective Aldehyde Reduction
The selective reduction of an aldehyde in the presence of a carboxylic acid using sodium borohydride (NaBH₄) is a cornerstone of this route. The success of this transformation hinges on the difference in electrophilicity between the aldehyde and the carboxylic acid carbonyl carbons.
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[1][2][3] The carboxylate, being less electrophilic due to the resonance delocalization of the negative charge, is significantly less reactive towards the mild hydride donor, NaBH₄.[4]
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Route B: The Free-Radical Chain of Benzylic Bromination
The key transformation in Route B is the benzylic bromination of 4-fluoro-2-methylbenzoic acid using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of an initiator like benzoyl peroxide or by UV light.[5][6][7][8]
The resulting radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of NBS with HBr) to yield the desired benzyl bromide and a new bromine radical, which propagates the chain.[6][8] The stability of the benzylic radical is crucial for the selectivity of this reaction.[6]
Caption: Key steps in the free-radical mechanism of benzylic bromination with NBS.
The subsequent hydrolysis of the resulting 4-fluoro-2-(bromomethyl)benzoic acid to the final product is a nucleophilic substitution reaction. This transformation can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[9][10] Given the primary nature of the benzyl bromide, an Sₙ2 pathway is generally favored, particularly with a moderately nucleophilic and basic reagent like sodium carbonate.
Detailed Experimental Protocols
To ensure the reproducibility of these synthetic routes, the following detailed, step-by-step protocols are provided.
Route A: Reductive Pathway from 2-Fluoro-4-formylbenzoic acid
Materials:
-
2-Fluoro-4-formylbenzoic acid
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-formylbenzoic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Route B: Multi-step Halogenation/Hydrolysis Pathway
Step 1: Synthesis of 4-Fluoro-2-methylbenzoic acid from m-Fluorotoluene [11][12]
Materials:
-
m-Fluorotoluene
-
Trichloroacetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution, 30%
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
To a solution of m-fluorotoluene (1.0 eq) and trichloroacetyl chloride (1.1 eq) in dichloromethane, slowly add anhydrous aluminum trichloride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and wash it with water and brine.
-
To the organic phase, add a 30% aqueous solution of sodium hydroxide and stir vigorously.
-
Adjust the pH to 3-4 with concentrated HCl.
-
Separate the organic layer, wash with water, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from toluene to obtain 4-fluoro-2-methylbenzoic acid.
Step 2: Benzylic Bromination of 4-Fluoro-2-methylbenzoic acid
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile
-
Sodium bicarbonate solution, saturated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (if using photochemical initiation), dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp (or heat to initiate with AIBN) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-(bromomethyl)benzoic acid.
Step 3: Hydrolysis of 4-Fluoro-2-(bromomethyl)benzoic acid
Materials:
-
4-Fluoro-2-(bromomethyl)benzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve the crude 4-fluoro-2-(bromomethyl)benzoic acid in an aqueous solution of sodium carbonate (2.0 eq).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to afford pure this compound.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Route A is the more direct and atom-economical approach, making it an attractive option for rapid synthesis, provided the starting material, 2-fluoro-4-formylbenzoic acid, is readily available and cost-effective.
-
Route B , while longer, utilizes more common and often less expensive starting materials. The multi-step nature of this route, however, may lead to a lower overall yield and requires more extensive purification.
For researchers prioritizing speed and simplicity, Route A is the recommended choice. For those focused on cost-effectiveness and scalability, Route B may be more advantageous, particularly if the synthesis of the starting material, 4-fluoro-2-methylbenzoic acid, can be optimized. Ultimately, the selection of the most appropriate synthetic strategy will depend on the specific constraints and objectives of your research or development program.
References
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur?. Retrieved from [Link]
-
Infinity Learn. (n.d.). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. Retrieved from [Link]
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A Researcher's Guide: Validating the Mechanism of Action of 2-Fluoro-4-(hydroxymethyl)benzoic Acid-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds derived from the 2-fluoro-4-(hydroxymethyl)benzoic acid scaffold. While this chemical series serves as a versatile building block in medicinal chemistry[1], its derivatives often exhibit inhibitory activity against various enzymes[1][2]. Establishing a clear and definitive MoA is paramount for advancing a compound from a promising hit to a viable clinical candidate.
This document eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-pronged strategy that follows a logical, evidence-based progression. We will explore the critical pillars of MoA validation: confirming direct target engagement in a native cellular context, quantifying biochemical potency and mode of inhibition, verifying downstream cellular pathway modulation, and assessing target selectivity across the proteome. Each experimental choice is explained not just as a step to be followed, but as a question being answered, ensuring a self-validating and scientifically sound investigation.
The Central Hypothesis: From Chemical Structure to Biological Function
For the purpose of this guide, we will posit a common scenario in drug discovery: a hypothetical compound, which we'll call FHMBA-Cpd1 , derived from the this compound scaffold, has been identified in a phenotypic screen as an inhibitor of cancer cell proliferation. Preliminary computational docking suggests its likely target is a specific protein kinase, "Kinase X," which is a known driver in this cancer type.
Our task is to move from this plausible hypothesis to a validated MoA. This requires a suite of orthogonal experiments to build a robust and compelling evidence package.
Caption: Overall workflow for validating the Mechanism of Action (MoA).
Step 1: Confirming Target Engagement in a Cellular Milieu
The first and most critical question is whether FHMBA-Cpd1 physically interacts with its intended target, Kinase X, within the complex environment of a living cell. While assays with purified recombinant proteins are useful, they do not account for cellular factors like membrane permeability, compound metabolism, or the need to engage the target in its native conformational state. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure target engagement in intact cells or tissues[3][4][5].
Principle of CETSA: The technique is based on the principle that when a protein binds to a ligand (our compound), it is thermodynamically stabilized[6]. This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot, to generate a "melting curve"[3][4]. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Preparation: Culture the chosen cancer cell line known to express Kinase X to ~80% confluency.
-
Compound Treatment: Harvest the cells and resuspend them in a culture medium. Treat the cell suspension with FHMBA-Cpd1 at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, typically across a gradient (e.g., 40°C to 70°C in 2-3°C increments). An unheated sample serves as a control[3].
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins and other cellular debris[3].
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against Kinase X.
-
Curve Generation: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. FHMBA-Cpd1), plot the percentage of soluble Kinase X relative to the unheated control against the corresponding temperature. A rightward shift in the curve for the FHMBA-Cpd1-treated samples confirms target stabilization.
Step 2: Biochemical Characterization of Inhibition
Once target engagement is confirmed in cells, the next step is to quantify the compound's potency and understand its mode of inhibition using in vitro biochemical assays. These assays typically use purified recombinant Kinase X, its substrate, and ATP[7].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of FHMBA-Cpd1 and to investigate whether it competes with ATP or the protein substrate for binding to the kinase.
Determining IC₅₀
The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of a compound's potency.
Experimental Protocol: Kinase Activity Assay (IC₅₀ Determination)
-
Reaction Setup: In a microplate, set up reactions containing a fixed concentration of purified recombinant Kinase X, its specific peptide substrate, and ATP at its K
mconcentration[8]. -
Inhibitor Titration: Add FHMBA-Cpd1 across a range of concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM). Include a positive control (a known Kinase X inhibitor) and a negative control (DMSO vehicle)[8].
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based assays (e.g., Z'-LYTE™) or radiometric assays using ³²P-ATP.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value[8].
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| FHMBA-Cpd1 | Kinase X | 75.2 ± 5.6 | -1.05 |
| Reference Inhibitor | Kinase X | 20.8 ± 2.1 | -0.98 |
Caption: Hypothetical comparative data for FHMBA-Cpd1 against a known reference inhibitor for Kinase X.
Determining the Mode of Inhibition
Understanding how an inhibitor interacts with the enzyme and its substrates is crucial. The main types of reversible inhibition are competitive, non-competitive, and uncompetitive[9]. For kinases, the most common mechanism is competition with ATP. This is determined by measuring the inhibitor's effect on enzyme kinetics at varying concentrations of one substrate while keeping the other constant[10].
Caption: Hypothetical signaling pathway inhibited by FHMBA-Cpd1.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of FHMBA-Cpd1 (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p-Substrate Y.
-
Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped of antibodies and re-probed with antibodies against total Substrate Y and a loading control (e.g., GAPDH or β-actin).[11]
A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y or the loading control, provides strong evidence that FHMBA-Cpd1 inhibits the Kinase X pathway in a cellular context.
Step 4: Assessing Proteome-Wide Target Selectivity
An ideal inhibitor is highly selective for its intended target, as off-target interactions can lead to unexpected toxicity or confound the interpretation of the compound's effects.[12][13] Therefore, it is crucial to profile FHMBA-Cpd1 against a broad range of other proteins, especially other kinases which share a conserved ATP-binding pocket.
Comparison of Off-Target Profiling Methods
| Method | Principle | Advantages | Disadvantages |
| Targeted Kinase Panels | In vitro activity or binding assays against a predefined panel of purified kinases (e.g., Eurofins DiscoverX, Reaction Biology). | Quantitative (K | Limited to the kinases on the panel; Uses recombinant proteins, not native proteome. |
| Chemoproteomics (e.g., Kinobeads) | Affinity capture of kinases from a native cell lysate using immobilized broad-spectrum inhibitors. Compound selectivity is measured by its ability to compete with the beads for kinase binding.[14][15] | Unbiased; Assesses binding to endogenous proteins in a complex mixture; Can identify novel off-targets.[14][15] | Semi-quantitative; Technically complex (requires LC-MS/MS); May miss kinases not expressed in the lysate.[14] |
For a thorough investigation, a chemoproteomics approach like the Kinobeads assay provides an excellent unbiased view of selectivity.
Principle of Kinobeads: "Kinobeads" are sepharose beads derivatized with multiple, non-selective ATP-competitive kinase inhibitors.[14] When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competition experiment, the lysate is pre-incubated with a free test compound (FHMBA-Cpd1). The compound will bind to its specific targets, preventing them from being captured by the kinobeads. By using quantitative mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain bound to the beads, one can determine the full target profile of the compound in a dose-dependent manner.[15]
A highly selective compound will only prevent a small number of kinases (ideally just Kinase X) from binding to the beads, while a non-selective compound will displace a large number of kinases.
Conclusion: Synthesizing an Integrated View
Validating the mechanism of action for a novel compound like FHMBA-Cpd1 is not achieved by a single experiment. It requires a meticulously planned, multi-faceted approach where each piece of data informs and validates the next.
By following the logical progression outlined in this guide—from confirming target engagement in cells (CETSA), to quantifying biochemical potency (enzyme assays), to verifying downstream pathway effects (Western blot), and finally to assessing proteome-wide selectivity (chemoproteomics)—researchers can build a powerful and convincing case for their compound's specific mechanism of action. This rigorous, evidence-based foundation is indispensable for making informed decisions in the long and challenging journey of drug discovery and development.
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A Comparative Benchmarking Guide: 2-Fluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 2-fluoro-4-(hydroxymethyl)benzoic acid and its non-fluorinated analog, 4-(hydroxymethyl)benzoic acid, as synthetic precursors, with a focus on their application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors—a critical class of anticancer agents.
The Influence of Fluorine: A Mechanistic Overview
The introduction of a fluorine atom at the 2-position of the 4-(hydroxymethyl)benzoic acid scaffold is not a trivial substitution. It instigates a cascade of electronic and conformational effects that can be strategically exploited in drug design.
Electronic Effects: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the carboxylic acid moiety. This increased acidity can lead to stronger interactions with positively charged or hydrogen bond-donating residues within a biological target's active site.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This property can enhance the metabolic stability and in vivo half-life of drug candidates derived from fluorinated precursors.
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.
Benchmarking in a High-Value Application: PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of therapeutics, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of NAD+, which binds to the active site of the PARP enzyme. This portion is often an amide derivative of a substituted benzoic acid.
Here, we will benchmark the performance of this compound against 4-(hydroxymethyl)benzoic acid in the hypothetical synthesis of a key intermediate for a PARP inhibitor.
Hypothetical Comparative Synthesis
The following table outlines a plausible comparison of the synthesis of a generic PARP inhibitor intermediate via an amide coupling reaction. The data is extrapolated from typical yields and reaction conditions found in the literature for similar transformations.
| Parameter | This compound | 4-(hydroxymethyl)benzoic Acid | Rationale for Performance Difference |
| Reaction Yield | Expected to be comparable or slightly higher | Baseline | The electron-withdrawing fluorine may slightly activate the carboxylic acid towards nucleophilic attack, potentially improving coupling efficiency. |
| Reaction Time | Potentially shorter | Baseline | Increased electrophilicity of the carboxyl carbon could lead to faster reaction kinetics. |
| Purity of Product | High | High | Both starting materials are expected to lead to clean reactions with standard purification methods. |
| Metabolic Stability of Final Compound | Enhanced | Baseline | The C-F bond is resistant to metabolic oxidation, a common metabolic pathway for aromatic rings.[1] |
| Binding Affinity (IC50) of Final Compound | Potentially Improved | Baseline | The altered pKa and potential for fluorine to participate in favorable interactions within the PARP active site could lead to a lower IC50 value. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Experimental Protocol 1: Synthesis of a Generic PARP Inhibitor Intermediate via Amide Coupling
Objective: To synthesize an amide intermediate for a PARP inhibitor by coupling the respective benzoic acid derivative with a generic amine.
Materials:
-
This compound OR 4-(hydroxymethyl)benzoic acid
-
Generic amine (e.g., piperazine derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the generic amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Experimental Protocol 2: In Vitro PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Synthesized inhibitor compounds
-
Assay buffer
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated NAD+.
-
In a separate plate, prepare serial dilutions of the inhibitor compounds.
-
Add the PARP-1 enzyme, histone H1, and the inhibitor dilutions to the wells.
-
Initiate the reaction by adding the NAD+ substrate.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate and add the anti-poly(ADP-ribose) antibody.
-
Incubate for 1 hour, then wash.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Visualizing the Synthetic and Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the mechanistic role of PARP inhibition.
Caption: Simplified PARP inhibition signaling pathway.
Conclusion and Future Perspectives
The strategic use of this compound as a synthetic precursor offers several potential advantages in the development of bioactive molecules, particularly PARP inhibitors. The introduction of fluorine can enhance metabolic stability and modulate the electronic properties of the final compound, potentially leading to improved potency and a more favorable pharmacokinetic profile.
While direct comparative data is often proprietary or not widely published, the principles of medicinal chemistry and the analysis of existing structure-activity relationships strongly support the rationale for employing fluorinated building blocks. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to further explore the nuanced impact of fluorine substitution in their specific applications. As the quest for more potent and selective therapeutics continues, the judicious use of fluorinated precursors like this compound will undoubtedly remain a key strategy in the drug discovery arsenal.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Fluoro-4-(hydroxymethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for the qualification of 2-fluoro-4-(hydroxymethyl)benzoic acid, a key building block in the synthesis of various therapeutic agents. We will delve into the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our focus will be on establishing a self-validating system of analysis, grounded in the principles of scientific integrity and regulatory expectations. As a primary comparator, we will utilize its non-fluorinated analogue, 4-(hydroxymethyl)benzoic acid, to highlight the influence of the fluorine substituent on analytical behavior.
The Imperative of Analytical Cross-Validation
In the landscape of pharmaceutical development, the assurance of a molecule's identity, purity, and stability is paramount. Cross-validation of analytical methods is the systematic process of demonstrating that a particular method is suitable for its intended purpose by comparing its results with those from other established techniques. This approach provides a comprehensive and multi-faceted understanding of the analyte, ensuring data integrity and reliability. The principles of method validation are outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), which emphasize a lifecycle approach to analytical procedures.[1][2][3][4][5] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have both adopted these guidelines, making them a global standard.[6][7]
This guide will present a framework for the cross-validation of analytical data for this compound, a process that is critical for its use in regulated environments.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is the logical starting point for assessing purity and identifying potential impurities.
Proposed HPLC Methodology
A robust HPLC method for this compound can be adapted from established methods for similar aromatic carboxylic acids, such as 4-hydroxybenzoic acid.[8][9] The inclusion of a fluorine atom will likely alter the retention time, necessitating method optimization.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining the aromatic analyte.
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is recommended to ensure the separation of polar and non-polar impurities.
-
Gradient Program: A starting condition of 95% A and 5% B, ramping to 50% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm, a wavelength where the benzoic acid chromophore exhibits strong absorbance.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices
The choice of a C18 column is based on its hydrophobicity, which provides good retention for the aromatic ring of the analyte. The acidic mobile phase (0.1% phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Data Presentation: HPLC
| Parameter | This compound (Expected) | 4-(Hydroxymethyl)benzoic acid (Reference) |
| Retention Time | ~11-13 min | ~9-11 min |
| Purity (by area %) | >98% | >98% |
| Key Impurities | Starting materials, over-oxidation products | Starting materials, dimerization products |
Note: The expected retention time for the fluorinated compound is slightly longer due to the increased hydrophobicity imparted by the fluorine atom.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile form.
Proposed GC-MS Methodology
A common derivatization technique for carboxylic acids is esterification, for instance, to their methyl esters. This can be achieved using reagents like BF₃ in methanol.
Experimental Protocol:
-
Derivatization: React the sample with BF₃ in methanol at 60°C for 30 minutes to form the methyl ester.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Splitless injection at 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Causality Behind Experimental Choices
Derivatization to the methyl ester increases the volatility of the analyte, making it amenable to GC analysis. The 5% phenyl-methylpolysiloxane column is a versatile stationary phase that provides good separation for a wide range of derivatized compounds. Electron ionization provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Data Presentation: GC-MS
| Analyte (as methyl ester) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12-14 | Molecular ion, fragments corresponding to loss of -OCH₃, -COOCH₃, and benzyl fragments |
| 4-(Hydroxymethyl)benzoic acid | ~11-13 | Molecular ion, fragments corresponding to loss of -OCH₃, -COOCH₃, and benzyl fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Proposed NMR Methodology
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the analyte and the presence of exchangeable protons (hydroxyl and carboxylic acid).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to confirm proton-proton and proton-carbon correlations, respectively.
Causality Behind Experimental Choices
A high-field NMR spectrometer provides better resolution and sensitivity. DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte and allows for the observation of the acidic and hydroxyl protons, which would exchange in protic solvents like D₂O.
Data Presentation: NMR
| Nucleus | This compound (Predicted Chemical Shifts, δ ppm) | 4-(Hydroxymethyl)benzoic acid (Reference Chemical Shifts, δ ppm) |
| ¹H NMR | Aromatic protons (~7.5-8.0), CH₂ (~4.5), OH (~5.5), COOH (~13.0) | Aromatic protons (~7.4-7.9), CH₂ (~4.5), OH (~5.4), COOH (~12.8) |
| ¹³C NMR | Carboxyl (~166), Aromatic carbons (~115-165, with C-F coupling), CH₂ (~62) | Carboxyl (~167), Aromatic carbons (~127-145), CH₂ (~63) |
Note: The fluorine atom will introduce characteristic splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra for nearby nuclei, which is a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Proposed FTIR Methodology
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Causality Behind Experimental Choices
Analyzing the sample as a solid is straightforward and avoids solvent interference. The mid-infrared region (4000-400 cm⁻¹) contains the characteristic vibrational frequencies for most organic functional groups.
Data Presentation: FTIR
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 4-(Hydroxymethyl)benzoic acid (Reference Wavenumber, cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1700-1680 | ~1700-1680 |
| C-F Stretch | ~1250-1000 | N/A |
| O-H (Alcohol) | ~3400 (broad) | ~3400 (broad) |
Visualizing the Cross-Validation Workflow
A logical workflow is essential for a systematic approach to analytical cross-validation.
Caption: Workflow for the cross-validation of analytical data.
Conclusion: A Self-Validating Analytical System
By employing a suite of orthogonal analytical techniques—HPLC, GC-MS, NMR, and FTIR—and cross-validating the data, a comprehensive and reliable analytical profile of this compound can be established. This multi-faceted approach ensures that the identity, purity, and structural integrity of this important pharmaceutical intermediate are confirmed with a high degree of confidence. The comparison with its non-fluorinated analogue provides valuable insights into the influence of the fluorine substituent on its analytical properties. This robust analytical package is not only a hallmark of good scientific practice but also a critical component of any regulatory submission.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2025. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. EMA; 2024. [Link]
-
U.S. Food and Drug Administration. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom; 2021. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]
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- 3. pharmtech.com [pharmtech.com]
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- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. e-b-f.eu [e-b-f.eu]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
A Comparative Guide to the Synthesis of 2-Fluoro-4-(hydroxymethyl)benzoic Acid: An Evaluation of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom, carboxylic acid, and hydroxymethyl group offers a unique combination of properties, influencing the molecule's polarity, acidity, and potential for hydrogen bonding. These characteristics make it an attractive starting material for the synthesis of complex pharmaceutical intermediates and other functional organic molecules. The efficiency of its synthesis is therefore a critical factor for researchers. This guide provides a comparative analysis of the reported synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles that govern these transformations.
Synthetic Strategies and Yield Comparison
The synthesis of this compound can be approached through several strategic pathways. The most logical and explored routes involve the functionalization of a pre-existing benzene ring with the desired substituents. Below, we compare the most prominent strategies based on available literature.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Starting Material | Key Transformation(s) | Reported Yield | Advantages | Disadvantages |
| 1 | 2-Fluoro-4-formylbenzoic acid | Aldehyde Reduction | High (estimated) | Direct, selective reduction is typically high-yielding. | Starting material may not be readily available or may require separate synthesis. |
| 2 | 2-Fluoro-4-methylbenzoic acid | Radical Bromination & Hydrolysis | Moderate to High (estimated) | Utilizes a more common starting material. | Multi-step process, potential for side reactions during bromination. |
| 3 | 4-Bromo-2-fluorotoluene | Multi-step Synthesis | Variable | Readily available starting material. | Longer synthetic sequence, potentially lower overall yield. |
Route 1: Reduction of 2-Fluoro-4-formylbenzoic Acid
This is arguably the most direct route to the target molecule. The selective reduction of the aldehyde group in 2-fluoro-4-formylbenzoic acid to a primary alcohol yields the desired product.
Caption: Synthetic pathway via reduction of an aldehyde precursor.
Route 2: Functionalization of 2-Fluoro-4-methylbenzoic Acid
This pathway commences with the more readily available 2-fluoro-4-methylbenzoic acid. The synthesis involves two key steps: radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting benzyl bromide.
Caption: Two-step synthesis from a methyl-substituted precursor.
This route offers the advantage of starting from a more common and potentially less expensive precursor. The radical bromination is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). The subsequent hydrolysis of the benzylic bromide to the alcohol is generally a high-yielding reaction. However, the overall yield will be dependent on the efficiency of the initial bromination step, which can sometimes be complicated by side reactions, such as over-bromination.
Route 3: Multi-step Synthesis from 4-Bromo-2-fluorotoluene
A longer, yet viable, synthetic sequence can be envisioned starting from 4-bromo-2-fluorotoluene. This approach would involve the introduction of the carboxylic acid and hydroxymethyl functionalities through a series of transformations. A possible sequence could involve:
-
Formylation: Introduction of the aldehyde group at the 1-position.
-
Oxidation: Oxidation of the methyl group to a carboxylic acid.
-
Reduction: Selective reduction of the aldehyde to the hydroxymethyl group.
Due to the multiple steps involved, the overall yield of this route is likely to be lower than the more direct methods. However, the ready availability of the starting material might make this an economically viable option for large-scale synthesis, provided the yields for each step are optimized.
Experimental Protocols
While specific, peer-reviewed experimental protocols with reported yields for the synthesis of this compound are not extensively documented, the following represents a generalized procedure for the most plausible synthetic route based on established chemical principles.
Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-4-formylbenzoic acid
1. Reaction Setup:
-
In a round-bottom flask, dissolve 2-fluoro-4-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Cool the solution to 0 °C in an ice bath with stirring.
2. Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Work-up:
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Conclusion
The synthesis of this compound is most directly and likely most efficiently achieved through the selective reduction of 2-fluoro-4-formylbenzoic acid. While the availability of the starting material for this route may be a consideration, the high expected yield makes it an attractive option. For situations where the formyl precursor is not readily accessible, a two-step synthesis from 2-fluoro-4-methylbenzoic acid via bromination and subsequent hydrolysis presents a viable alternative. The choice of the optimal synthetic route will ultimately depend on a combination of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the importance of maximizing the overall yield. Further research and publication of detailed experimental procedures with confirmed yields would be highly beneficial to the scientific community.
References
- Note: As specific literature with detailed experimental data for the synthesis of this compound and its reported yields was not found during the search, this guide is based on established chemical principles and analogous reactions.
evaluation of the synthetic utility of 2-fluoro-4-(hydroxymethyl)benzoic acid against similar building blocks
A Senior Application Scientist's Guide to the Synthetic Utility of 2-Fluoro-4-(hydroxymethyl)benzoic Acid
An Objective Evaluation Against Competing Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven method for modulating physicochemical properties to achieve desired therapeutic or material outcomes.[1][2] Fluorinated building blocks are thus indispensable tools for the synthetic chemist. This guide provides an in-depth evaluation of this compound, a trifunctional building block, and objectively compares its synthetic utility against structurally similar alternatives. We will explore the unique reactivity conferred by its specific substitution pattern and provide field-proven experimental protocols to guide its application.
Physicochemical Profile and Strategic Advantages
This compound (MW: 170.14 g/mol , CAS: 214554-18-4) is a white solid with a melting point of 170-175 °C.[3] Its value lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a primary benzylic alcohol, and a fluorinated aromatic ring.
-
Fluorine at the 2-position: The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog. This electronic modulation can enhance binding affinities in drug-target interactions.[4]
-
Carboxylic Acid at the 1-position: This group is a versatile handle for a wide array of transformations, most notably amide bond formation, esterification, and reduction.
-
Hydroxymethyl Group at the 4-position: The para-hydroxymethyl group provides a crucial site for modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group (e.g., a halide) for nucleophilic substitution, or used in etherification reactions.
This specific trifunctional arrangement allows for sequential and selective chemical modifications, making it a highly valuable scaffold for building molecular complexity.
Comparative Analysis with Alternative Building Blocks
The utility of a building block is best understood in the context of its alternatives. The choice between this compound and a similar molecule depends on the specific synthetic goal and the desired downstream reactivity.
| Building Block | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference | Primary Synthetic Advantage |
| This compound | 214554-18-4 | 170.14 | Reference Compound | Orthogonal reactivity of acid and alcohol. |
| 2-Fluoro-4-formylbenzoic Acid | 604000-97-7 | 168.12 | Aldehyde instead of alcohol.[3] | Ready for reductive amination or olefination. |
| 2-Fluoro-4-hydroxybenzoic Acid | 65145-13-3 | 156.11 | Phenolic -OH instead of benzylic alcohol.[3][5] | Suitable for etherification or as a precursor in liquid crystal synthesis.[5] |
| 4-Fluoro-2-(hydroxymethyl)benzoic Acid | Not Available | 170.14 | Isomeric placement of substituents.[6] | Different steric and electronic environment around the functional groups. |
| 2-Fluoro-4-methylbenzoic Acid | 403-15-6 | 154.14 | Methyl group instead of hydroxymethyl. | Increased lipophilicity; methyl group can be a stable feature or be functionalized under harsh conditions. |
The primary advantage of our target molecule is the presence of the hydroxymethyl group, which is one step away from the highly reactive aldehyde but stable enough to be carried through several synthetic steps, offering greater flexibility than its aldehyde precursor, 2-fluoro-4-formylbenzoic acid.
Caption: Structural relationships between the target building block and its alternatives.
Core Synthetic Transformations & Experimental Protocols
The synthetic utility of this compound stems from its capacity to undergo selective transformations at each of its functional groups. The workflow below illustrates potential diversification pathways.
Caption: Synthetic diversification pathways for this compound.
Protocol 1: Standard Amide Coupling (HATU mediated)
This protocol details the coupling of the carboxylic acid with a representative amine, benzylamine. The choice of HATU as a coupling agent is due to its high efficiency and low rate of epimerization for chiral substrates.
-
Objective: To synthesize N-benzyl-2-fluoro-4-(hydroxymethyl)benzamide.
-
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (170 mg, 1.0 mmol).
-
Dissolve the starting material in 5 mL of anhydrous DMF.
-
Add HATU (418 mg, 1.1 mmol) and DIPEA (0.44 mL, 2.5 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate. Wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the pure amide.
-
Protocol 2: Oxidation of the Hydroxymethyl Group (Dess-Martin Oxidation)
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild reagent that avoids over-oxidation to the carboxylic acid.
-
Objective: To synthesize 2-fluoro-4-formylbenzoic acid.
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (170 mg, 1.0 mmol) in 10 mL of anhydrous DCM.
-
Add Dess-Martin Periodinane (509 mg, 1.2 mmol) to the solution in one portion.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC, observing the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude aldehyde can be used directly or purified by column chromatography if necessary.
-
Applications in Drug Discovery and Beyond
The unique combination of functional groups makes this compound a valuable intermediate in several fields.
-
Pharmaceuticals: It serves as a key building block for a variety of therapeutic agents.[3] The fluorinated benzoic acid motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) where it contributes to inhibiting cyclooxygenase (COX) enzymes.[7] The hydroxymethyl group provides a vector for attaching the molecule to other fragments or for fine-tuning solubility and pharmacokinetic properties.
-
Liquid Crystals: Benzoic acid derivatives are fundamental to the synthesis of liquid crystal materials.[3][5] The para-substituted pattern, combined with the ability to create esters or ethers, allows for the construction of the rigid, elongated molecules (mesogens) required for liquid crystal phases.[5]
Conclusion
This compound is a highly versatile and synthetically useful building block. Its strategic advantage lies in the orthogonal reactivity of its three functional groups, allowing for controlled, stepwise elaboration into complex molecular architectures. When compared to its structural analogs, it offers a superior balance of stability and reactivity, particularly for synthetic campaigns requiring the late-stage introduction of an aldehyde or a derivatized benzylic position. The experimental protocols provided herein demonstrate its straightforward application in key synthetic transformations, validating its role as a powerful tool for researchers in drug discovery and materials science.
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
- A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem.
- This compound | 214554-18-4. Autech Scientific.
- This compound | 214554-18-4. BLD Pharm.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- This compound 97 | 214554-18-4. Sigma-Aldrich.
- 4-Fluoro-2-(hydroxymethyl)benzoic acid. Benchchem.
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The Strategic Advantage of 2-Fluoro-4-(hydroxymethyl)benzoic Acid in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in medicinal chemistry is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available scaffolds, substituted benzoic acids represent a privileged class of structures, frequently incorporated into a wide array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of 2-fluoro-4-(hydroxymethyl)benzoic acid, elucidating its unique properties and strategic advantages over other benzoic acid analogs in the rational design of novel therapeutics.
The benzoic acid motif itself is a versatile pharmacophore, with its carboxylic acid group serving as a key interaction point, often forming hydrogen bonds with the active sites of enzymes or receptors.[1] However, the therapeutic efficacy and pharmacokinetic profile of a benzoic acid-based drug candidate are critically dependent on the nature and positioning of substituents on the aromatic ring. These substitutions modulate the molecule's electronic character, lipophilicity, metabolic stability, and overall conformation, thereby fine-tuning its biological activity.[1]
This guide will explore the specific contributions of the fluoro and hydroxymethyl groups in this compound, compare its potential performance with alternative substitution patterns through illustrative case studies, and provide standardized protocols for experimental validation.
The Trifecta of Functionality: Deconstructing this compound
The therapeutic potential of this compound stems from the synergistic interplay of its three key functional groups: the carboxylic acid, the fluorine atom, and the hydroxymethyl group.[2][3] This unique combination imparts a desirable balance of physicochemical properties that can be strategically exploited in drug design.
-
Carboxylic Acid: As the primary anchoring group, the carboxylic acid at the 1-position is pivotal for target engagement, typically acting as a hydrogen bond donor and acceptor.[1] Its acidity can be modulated by the other ring substituents.
-
Fluorine Atom: The placement of a fluorine atom at the 2-position (ortho to the carboxylic acid) has profound effects. Fluorine is a highly electronegative atom that can alter the acidity (pKa) of the carboxylic acid, influencing its binding affinity and bioavailability.[3] Furthermore, the carbon-fluorine bond is exceptionally stable, often enhancing metabolic stability by blocking sites of oxidative metabolism.[4] This strategic fluorination can also induce favorable conformational biases in the molecule, leading to improved target selectivity.[4][5]
-
Hydroxymethyl Group: The hydroxymethyl group at the 4-position provides a versatile synthetic handle for further molecular elaboration.[2][3] It can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters and ethers, allowing for the exploration of a wider chemical space.[2] This group can also participate in hydrogen bonding interactions within the target's active site, contributing to binding affinity.[3]
The specific arrangement of these groups in this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[2]
Comparative Analysis: Illustrative Case Studies
While direct, publicly available head-to-head comparative studies for this compound against a wide range of analogs in specific drug discovery programs are limited, we can infer its potential advantages by examining the structure-activity relationships (SAR) of related benzoic acid derivatives.[1][6] The following sections present hypothetical case studies to illustrate these comparisons.
Case Study 1: Kinase Inhibition in Oncology
Many kinase inhibitors incorporate a hinge-binding motif, often involving a hydrogen bond to the protein backbone. The benzoic acid moiety can serve this purpose. Let's compare our lead compound with two analogs: 4-(hydroxymethyl)benzoic acid (lacking fluorine) and 2-fluoro-4-methylbenzoic acid (lacking the hydroxyl group).
Table 1: Comparative Profile of Benzoic Acid Analogs as Kinase Inhibitors (Hypothetical Data)
| Compound | Structure | Target IC₅₀ (nM) | Metabolic Stability (t½, min) | Rationale for Performance |
| Lead: this compound | C₈H₇FO₃ | 50 | 120 | Ortho-fluorine enhances binding affinity and blocks metabolic oxidation. The hydroxymethyl group provides an additional H-bond interaction. |
| Analog A: 4-(Hydroxymethyl)benzoic acid | C₈H₈O₃ | 250 | 30 | Lack of fluorine results in lower binding affinity and increased susceptibility to metabolic degradation. |
| Analog B: 2-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 100 | 150 | Fluorine improves metabolic stability, but the absence of the hydroxymethyl group removes a key H-bond donor, reducing potency. |
In this scenario, the combination of the ortho-fluoro group and the para-hydroxymethyl group in our lead compound provides a clear advantage in both potency and metabolic stability.
Case Study 2: Antifungal Drug Development
Benzoic acid derivatives have shown promise as antifungal agents, sometimes by targeting fungal-specific enzymes like CYP53.[7] Let's compare our lead with analogs where the fluorine position is shifted or replaced.
Table 2: Comparative Profile of Benzoic Acid Analogs as Antifungal Agents (Hypothetical Data)
| Compound | Structure | Antifungal MIC (µg/mL) | CYP53 Inhibition (IC₅₀, µM) | Rationale for Performance |
| Lead: this compound | C₈H₇FO₃ | 8 | 5 | The specific ortho-fluorine substitution pattern optimally orients the molecule in the CYP53 active site. |
| Analog C: 3-Fluoro-4-(hydroxymethyl)benzoic acid | C₈H₇FO₃ | 32 | 25 | Shifting the fluorine to the meta position alters the electronic distribution and steric profile, leading to a poorer fit in the active site. |
| Analog D: 2-Chloro-4-(hydroxymethyl)benzoic acid | C₈H₇ClO₃ | 16 | 12 | Replacing fluorine with chlorine increases lipophilicity but may also introduce unfavorable steric clashes, resulting in reduced activity.[8] |
This hypothetical comparison highlights the critical importance of the substituent's position and nature for achieving optimal target engagement and biological activity.
Experimental Workflows for Comparative Evaluation
To empirically validate the hypothesized advantages, a systematic experimental approach is necessary. The following protocols outline a general workflow for comparing the performance of this compound and its analogs.
Workflow for SAR-Guided Drug Discovery
Sources
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- 2. Buy this compound | 214554-18-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-fluoro-4-(hydroxymethyl)benzoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple recitation of safety data, offering a causal explanation for each step, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is a halogenated aromatic carboxylic acid. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates careful handling and a dedicated disposal pathway.[1] Understanding these hazards is fundamental to appreciating the logic behind the disposal protocols.
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a primary exposure route of concern. All handling and disposal steps must be designed to prevent the generation of dust or aerosols that could be accidentally ingested. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause skin irritation. This mandates the use of appropriate personal protective equipment (PPE) and dictates that any contaminated materials (gloves, weigh boats, etc.) must also be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation. Eye protection is non-negotiable, and emergency eyewash stations must be accessible. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory system. All transfers and handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Environmental Hazard | (Not explicitly classified, but implied) | As a halogenated organic compound, improper disposal can lead to the formation of persistent organic pollutants.[2] Thermal decomposition can produce hazardous carbon oxides and hydrogen fluoride gas.[1] |
This profile firmly establishes that this compound cannot be disposed of as common laboratory trash or via sewer systems.[3][4] It must be treated as regulated hazardous waste.
Regulatory Framework: Classifying Your Waste
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] While this compound is not specifically listed with its own RCRA waste code (like a "P" or "U" listed waste), it must be classified based on its characteristics.[6][7][8]
-
Corrosivity (D002): While an organic acid, it is not expected to have a pH of ≤ 2 to meet the D002 characteristic for corrosivity. However, this should be confirmed with your institution's Environmental Health and Safety (EHS) department.[5]
-
Toxicity: The primary concern is its classification as a halogenated organic compound. The EPA regulates many halogenated organic compounds due to their environmental persistence and potential toxicity.[9][10][11][12] Therefore, it must be disposed of through a licensed hazardous waste vendor, typically via incineration at a permitted facility.[1]
The following diagram illustrates the decision process for waste classification and disposal.
Caption: Waste classification and disposal decision workflow.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
Face shield (when handling larger quantities or there is a splash risk)
-
Lab coat
Procedure:
-
Designate a Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[16]
-
List all constituents, including any solvents used. For mixtures, provide percentage estimates.
-
Indicate the associated hazards: "Irritant," "Harmful if Swallowed."
-
-
Waste Segregation and Accumulation:
-
Collect all materials contaminated with the compound in this designated container. This includes:
-
Unused or excess solid compound.
-
Contaminated weigh boats, filter papers, and gloves.
-
Solutions containing the compound.
-
-
Crucially, segregate this waste stream. Do not mix with other waste types unless explicitly approved by your EHS office.[14][16][17]
-
| DO NOT MIX WITH: | Rationale |
| Bases (e.g., sodium hydroxide, ammonium hydroxide) | Strong exothermic neutralization reaction can occur, potentially causing boiling and splashing. |
| Strong Oxidizing Agents (e.g., nitric acid, permanganates) | Can lead to a violent, unpredictable reaction. |
| Non-halogenated Organic Waste | Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[16] |
| Aqueous Heavy Metal Waste | Creates a mixed hazardous waste that is difficult and expensive to dispose of. |
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[15]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Arrange for Disposal:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Once the container is full (do not exceed 90% capacity), or if it has been in storage for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.[13][14]
-
Emergency Procedures: Spill Management
Small spills of solid this compound can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
Small Spill Cleanup Protocol:
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the required PPE, including gloves, goggles, a face shield, and a lab coat.
-
Neutralize the Acid:
-
Gently cover the spill with a weak base, such as sodium bicarbonate or soda ash.[18][19] Work from the outside of the spill inward to prevent spreading.[18]
-
Avoid raising dust. If necessary, lightly moisten a paper towel and place it over the solid before adding the neutralizing agent.
-
Allow the neutralization to complete. You may observe some light bubbling or fizzing; wait until this ceases.
-
-
Collect the Residue:
-
Carefully scoop the neutralized mixture into your designated hazardous waste container for this compound. Use spark-proof tools if any flammable solvents are present.[20]
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or sponge and soap and water.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
The following diagram outlines the spill response workflow.
Caption: Emergency spill response workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the scientific community and the environment.
References
- CUNY.Laboratory Chemical Spill Cleanup and Response Guide.
- Smith College.SPILLS - Research and Instruction Safety.
- Benchchem.Safety and handling of fluorinated organic compounds.
- Georgia Tech Environmental Health & Safety.Spill Kits and Spill Clean Up Procedures.
- University of Washington.Organic Acid Standard Operating Procedure.
- Queen Mary University of London.Spill procedure: Clean-up guidance.
- eCFR.Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- University of British Columbia.In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services, University of British Columbia.
- Cornell Law School Legal Information Institute.40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- United States Environmental Protection Agency.Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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- University of Wisconsin-Madison.Hazardous Waste Segregation.
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- University of Louisville.Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from University of Louisville Department of Biology.
- University of Maryland.EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk, University of Maryland.
- United States Environmental Protection Agency.Waste Code.
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A Senior Application Scientist's Guide to Handling 2-fluoro-4-(hydroxymethyl)benzoic Acid
This guide provides essential safety protocols and logistical information for the handling of 2-fluoro-4-(hydroxymethyl)benzoic Acid (CAS No. 214554-18-4). As a compound frequently utilized in pharmaceutical synthesis and materials science research, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety. This document moves beyond mere procedural lists to explain the causality behind each safety recommendation, empowering researchers to build a self-validating system of safe laboratory practices.
Hazard Analysis: Understanding the Risks
This compound is a solid organic compound that presents multiple health hazards.[1] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning | GHS07 | [1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [1][2] |
While the immediate hazards are well-defined, it is crucial to consider the compound's structure. Animal toxicity studies suggest that fluorinated benzoic acids may have toxicity similar to or slightly greater than benzoic acid itself.[3] Furthermore, some research on other fluorinated organic acids indicates they can be more toxic than their non-fluorinated counterparts, which underscores the need for stringent handling protocols.[4][5]
The Hierarchy of Controls: A Proactive Safety Framework
Before any personal protective equipment (PPE) is selected, a proactive safety culture mandates the implementation of the Hierarchy of Controls. This framework prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
For this compound, engineering and administrative controls are critical.
-
Engineering Controls : All procedures involving the weighing, transferring, or dissolution of solid this compound must be performed within a certified chemical fume hood.[2] This is non-negotiable, as it is the primary method to prevent inhalation of the respiratory irritant dust.[1]
-
Administrative Controls : A designated area for handling this compound should be established. All personnel must be trained on this specific protocol and the associated hazards. Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
Table 2: Task-Based PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not required |
| Weighing & Transfer (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Required if outside a fume hood (N95/P100 respirator) |
| Solution Preparation & Reactions | Chemical safety goggles & face shield | Butyl rubber or Viton gloves over nitriles | Flame-resistant lab coat | Not required if conducted within a fume hood |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron | N95/P100 respirator for dust, or APR for vapors |
Eye and Face Protection
This compound causes serious eye irritation.[1][2]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[6]
-
Required for Handling : Due to the risk from fine dust particles, tightly fitting chemical safety goggles are required when handling the solid.[7]
-
High-Risk Operations : When there is a risk of splashing (e.g., during reactions or spill cleanup), a full-face shield must be worn over chemical safety goggles.[8][9]
Hand Protection
This compound causes skin irritation.[1][2]
-
Glove Selection : Chemical-resistant gloves are mandatory.[1] For handling benzoic acid derivatives, nitrile or butyl rubber gloves are recommended.[6][8] Always check the manufacturer's compatibility chart.
-
Best Practice : Double-gloving (wearing two pairs of nitrile gloves) is recommended when handling the solid to protect against tears and rapid contamination. For prolonged contact or when working with solutions, a more robust glove like butyl rubber or Viton should be worn.[8]
-
Glove Removal : Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
-
A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6] For large-scale operations or during spill cleanup, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
This compound may cause respiratory irritation.[1][2]
-
Primary Control : A chemical fume hood is the primary method of respiratory protection.
-
When Required : If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is required. A filtering facepiece respirator (N95 or P100) is suitable for protection against dust particles.[7]
Operational and Disposal Plans
A safe experiment begins with proper planning and ends with correct disposal. The following workflow outlines the key steps for handling this compound.
Step-by-Step Handling Protocol
-
Preparation : Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing : Conduct all weighing operations on a disposable weigh boat or creased paper within the fume hood to contain dust.
-
Transfer : Carefully transfer the solid to the reaction vessel. If any dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be treated as hazardous waste.
-
Dissolution : Add solvent to the solid slowly to avoid splashing.
-
Post-Handling : After use, securely close the primary container. The compound is hygroscopic and should be stored under an inert gas.[1]
-
Decontamination : Wipe down the work surface in the fume hood. Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands immediately and thoroughly.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
-
Minor Spill (Solid) : With appropriate PPE, gently sweep or shovel the spilled material into a designated hazardous waste container.[1] Avoid generating dust. Wipe the area with a damp cloth and dispose of it as hazardous waste.
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water.[7][9] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Storage and Waste Disposal
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The material is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[1]
-
Disposal : All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations. The recommended method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not allow the chemical to enter drains or public waters.[1]
Conclusion
Safe handling of this compound is achieved not just by wearing PPE, but by understanding the compound's specific hazards and integrating a multi-layered safety approach. By prioritizing engineering controls, adhering to strict handling protocols, and using the correct PPE as a final barrier, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
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- Redox. (2022). Safety Data Sheet Benzoic acid.
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- BenchChem. (2025). Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.
- Sigma-Aldrich. This compound 97%.
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- Velsicol Chemical, LLC. (2024). Safety Data Sheet Benzoic Acid.
- Santa Cruz Biotechnology. Benzoic acid Safety Data Sheet.
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- Carl ROTH. Safety data sheet Benzoic acid ≥99,5 %, p.a., ACS.
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- Thermo Fisher Scientific Chemicals, Inc. (2011). 4-(Hydroxymethyl)benzoic acid Safety Data Sheet.
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MacDonald, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 41(20), 7159-7163. [Link]
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- Fisher Scientific. (2024). Benzoic acid, 3-fluoro- Safety Data Sheet.
-
MacDonald, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-63. [Link]
-
Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. ResearchGate. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
